molecular formula C80H60O8Rh2 B15549764 Rhodium(II) triphenylacetate dimer

Rhodium(II) triphenylacetate dimer

Cat. No.: B15549764
M. Wt: 1355.1 g/mol
InChI Key: UZVCFUCLTZPZQD-UHFFFAOYSA-J
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Rhodium(II) triphenylacetate dimer is a useful research compound. Its molecular formula is C80H60O8Rh2 and its molecular weight is 1355.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C80H60O8Rh2

Molecular Weight

1355.1 g/mol

IUPAC Name

bis(rhodium(2+));tetrakis(2,2,2-triphenylacetate)

InChI

InChI=1S/4C20H16O2.2Rh/c4*21-19(22)20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h4*1-15H,(H,21,22);;/q;;;;2*+2/p-4

InChI Key

UZVCFUCLTZPZQD-UHFFFAOYSA-J

Origin of Product

United States

Foundational & Exploratory

A Comprehensive Guide to the One-Pot Synthesis of Rhodium(II) Triphenylacetate Dimer from Rhodium(III) Chloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of a modern and efficient one-pot synthesis of the rhodium(II) triphenylacetate dimer, a valuable catalyst in organic synthesis, directly from rhodium(III) chloride hydrate (B1144303). This method circumvents traditional, often multi-step, ligand exchange reactions, offering a more streamlined and scalable approach.

Introduction

Rhodium(II) carboxylate dimers, particularly those with bulky ligands like triphenylacetate, are powerful catalysts for a variety of organic transformations, including C-H activation and insertion reactions, which are of significant interest in drug development and complex molecule synthesis.[1] The traditional synthesis of these dimers often involves the preparation of a simpler rhodium(II) carboxylate, such as rhodium(II) acetate, followed by a ligand exchange reaction. This multi-step process can be time-consuming and may lead to lower overall yields.

Recent advancements have enabled a more direct and scalable synthesis from readily available rhodium(III) chloride hydrate (RhCl₃·xH₂O).[2] This innovative one-pot method involves the in-situ reduction of Rh(III) to Rh(II) and subsequent coordination with the carboxylate ligands. The use of an inorganic base in an alcoholic solvent is crucial for the success of this reaction, as it facilitates the reduction and neutralizes the liberated acid.[2]

Synthesis Pathway

The synthesis of this compound from rhodium(III) chloride hydrate proceeds via a reductive ligation pathway. In a suitable solvent, typically ethanol (B145695), RhCl₃·xH₂O is treated with triphenylacetic acid in the presence of an inorganic base, such as lithium carbonate (Li₂CO₃). The alcohol acts as both the solvent and the reducing agent, while the base is essential for the reaction to proceed efficiently and to avoid the formation of rhodium black (metallic rhodium) as a significant byproduct.[2]

Synthesis_Pathway RhCl3 RhCl₃·xH₂O Reaction One-Pot Reaction (Heating) RhCl3->Reaction TPA Triphenylacetic Acid TPA->Reaction Base Inorganic Base (e.g., Li₂CO₃) Base->Reaction Solvent Ethanol (Solvent & Reductant) Solvent->Reaction Product This compound [Rh₂(O₂CCPh₃)₄] Reaction->Product Byproducts Byproducts (e.g., LiCl, H₂O, CO₂) Reaction->Byproducts

Caption: One-pot synthesis of this compound.

Experimental Protocol

While the seminal work by Castellanos-Blanco et al. outlines the general methodology, a detailed experimental protocol is crucial for reproducibility. The following procedure is a representative method based on the principles described in the literature.[2]

Materials:

  • Rhodium(III) chloride hydrate (RhCl₃·xH₂O)

  • Triphenylacetic acid (HPPh₃)

  • Lithium carbonate (Li₂CO₃)

  • Ethanol (absolute)

  • Dichloromethane (DCM)

  • Hexane

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add rhodium(III) chloride hydrate (1.0 eq), triphenylacetic acid (4.5 eq), and lithium carbonate (3.0 eq).

  • Solvent Addition: Add absolute ethanol to the flask. The volume should be sufficient to create a stirrable slurry.

  • Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by a color change of the solution. The reaction is typically heated for several hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Filtration: Filter the solid product and wash it with water and then with a small amount of cold ethanol to remove any unreacted starting materials and inorganic salts.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/hexane, to yield the pure this compound as a crystalline solid.

  • Drying: Dry the purified product under vacuum.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound. Please note that the exact yield may vary depending on the specific reaction conditions and the purity of the starting materials.

ParameterValue
Reactant Molar Ratios
RhCl₃·xH₂O1.0 eq
Triphenylacetic Acid4.5 eq
Lithium Carbonate3.0 eq
Reaction Conditions
SolventEthanol
TemperatureReflux
Product Characteristics
Molecular FormulaC₈₀H₆₀O₈Rh₂
Molecular Weight1359.64 g/mol
AppearanceGreen to dark green powder
Melting Point260-263 °C

Logical Workflow for Synthesis and Purification

The overall process can be visualized as a straightforward workflow from starting materials to the final purified product.

Workflow cluster_prep Reaction Preparation cluster_reaction Synthesis cluster_purification Purification Reactants Weigh Reactants: - RhCl₃·xH₂O - Triphenylacetic Acid - Li₂CO₃ Setup Assemble Reaction Glassware Reactants->Setup AddSolvent Add Ethanol Setup->AddSolvent Reflux Heat to Reflux AddSolvent->Reflux Cool Cool to Room Temperature Reflux->Cool Filter Filter Crude Product Cool->Filter Wash Wash with H₂O and EtOH Filter->Wash Recrystallize Recrystallize from DCM/Hexane Wash->Recrystallize Dry Dry Under Vacuum Recrystallize->Dry Product Pure Rh₂(O₂CCPh₃)₄ Dry->Product

Caption: Workflow for the synthesis and purification of Rh₂(O₂CCPh₃)₄.

Conclusion

The one-pot synthesis of this compound from rhodium(III) chloride represents a significant improvement over traditional methods. This approach is more efficient, scalable, and utilizes readily available starting materials. The detailed protocol and workflow provided in this guide offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to produce this important catalyst. The ability to directly access bulky rhodium(II) carboxylates like the triphenylacetate dimer opens up new avenues for the development of novel catalytic transformations.

References

An In-depth Guide to the Preparation and Characterization of the Rh₂(TPA)₄ Catalyst

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the dirhodium(II) tetrakis(triphenylacetate) catalyst, commonly abbreviated as Rh₂(TPA)₄. This versatile catalyst is a member of the dirhodium paddlewheel complex family and is widely utilized in organic synthesis, particularly for its efficacy in promoting C-H activation and carbon-carbon bond formation reactions. Its stability and ease of handling make it a valuable tool in both academic research and industrial drug development.[1] This document outlines a detailed experimental protocol for its preparation and summarizes its key characterization data.

Introduction to Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)

Dirhodium(II) tetrakis(triphenylacetate) is an organometallic compound featuring a binuclear rhodium core bridged by four triphenylacetate ligands. This "paddlewheel" structure is characteristic of dirhodium tetracarboxylate catalysts and is central to their catalytic activity. The bulky triphenylacetate ligands impart unique steric and electronic properties to the catalyst, influencing its reactivity and selectivity in various chemical transformations. The catalyst is typically isolated as a blue-green solid, often as a dichloromethane (B109758) adduct.[1]

Key Properties of Rh₂(TPA)₄ Dichloromethane Adduct:

PropertyValue
CAS Number 142214-04-8[1]
Molecular Formula C₈₀H₆₀O₈Rh₂·CH₂Cl₂[1]
Molecular Weight 1440.09 g/mol [1]
Appearance Blue-Green solid[1]
Melting Point 260-263 °C[2]
Storage Room Temperature[1]

Experimental Protocol: Synthesis of Rh₂(TPA)₄

The synthesis of Rh₂(TPA)₄ is achieved through a ligand exchange reaction, starting from the more readily available dirhodium(II) tetraacetate (Rh₂(OAc)₄). The acetate (B1210297) ligands are displaced by triphenylacetic acid in a high-boiling solvent.

Materials and Equipment
  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • Triphenylacetic acid

  • Chlorobenzene (B131634)

  • Potassium carbonate

  • Dichloromethane (CH₂Cl₂)

  • 250 mL round-bottomed flask

  • Magnetic stir bar

  • Soxhlet extractor

  • Reflux condenser

  • Standard glassware for filtration and solvent removal

Synthetic Procedure

The following protocol is adapted from available supplementary information in the chemical literature.[3]

SynthesisWorkflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reactants Rh₂(OAc)₄ + Triphenylacetic Acid in Chlorobenzene flask 250 mL Round-bottom Flask with Stir Bar reactants->flask soxhlet Soxhlet Extractor (containing K₂CO₃) flask->soxhlet reflux Heat to Reflux (overnight, 16 hours) flask->reflux condenser Reflux Condenser soxhlet->condenser dissolve Dissolve crude product in CH₂Cl₂ reflux->dissolve filter Filter dissolve->filter concentrate Concentrate filtrate filter->concentrate precipitate Precipitate with Hexane concentrate->precipitate collect Collect solid by filtration precipitate->collect dry Dry under vacuum collect->dry product Rh₂(TPA)₄ Product dry->product

Caption: Workflow for the synthesis of Rh₂(TPA)₄.
  • Reaction Setup: In a 250 mL round-bottomed flask equipped with a magnetic stir bar, combine dirhodium(II) tetraacetate (700 mg, 1.58 mmol, 1.0 equivalent) and triphenylacetic acid (3.6 g, 12.5 mmol, 8.0 equivalents).[3]

  • Add chlorobenzene (150 mL) to the flask.[3]

  • Attach a Soxhlet extractor containing potassium carbonate to the flask, followed by a reflux condenser.[3]

  • Reaction: Heat the mixture to reflux and maintain for 16 hours (overnight).[3]

  • Work-up and Purification:

    • After cooling to room temperature, dissolve the crude product in dichloromethane (150 mL).[3]

    • Filter the solution to remove any insoluble impurities.

    • Concentrate the filtrate under reduced pressure.

    • Induce precipitation of the product by the slow addition of hexane.

    • Collect the resulting solid by filtration, wash with hexane, and dry under vacuum to yield the Rh₂(TPA)₄ catalyst.

Characterization of Rh₂(TPA)₄

Thorough characterization is essential to confirm the identity and purity of the synthesized Rh₂(TPA)₄ catalyst. The following are the expected analytical data based on the structure of the compound.

Spectroscopic Data
TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons of the triphenylacetate ligands are expected in the range of δ 7.0-8.0 ppm. The integration of these signals should be consistent with the number of protons on the four triphenylacetate ligands.
¹³C NMR Resonances for the aromatic carbons of the triphenylacetate ligands are anticipated in the region of δ 120-140 ppm. The quaternary carbon of the triphenylmethyl group and the carboxylate carbon should also be observable.
FTIR (cm⁻¹) Characteristic vibrational bands for the carboxylate groups (asymmetric and symmetric stretches) are expected around 1600-1400 cm⁻¹. Aromatic C-H stretching vibrations will appear above 3000 cm⁻¹.
Mass Spectrometry The mass spectrum should show a molecular ion peak corresponding to the calculated mass of the Rh₂(TPA)₄ molecule.
X-ray Crystallography

Applications in Organic Synthesis

Rh₂(TPA)₄ is a highly effective catalyst for a variety of organic transformations, primarily those involving carbene intermediates generated from diazo compounds. Its bulky nature often leads to unique selectivity profiles.

Applications cluster_reactions Catalyzed Reactions cluster_outcomes Synthetic Outcomes Rh2TPA4 Rh₂(TPA)₄ CH_insertion C-H Insertion Rh2TPA4->CH_insertion cyclopropanation Cyclopropanation Rh2TPA4->cyclopropanation ylide_formation Ylide Formation Rh2TPA4->ylide_formation complex_molecules Synthesis of Complex Molecules CH_insertion->complex_molecules chiral_compounds Enantioselective Synthesis cyclopropanation->chiral_compounds natural_products Natural Product Synthesis ylide_formation->natural_products

Caption: Key applications of the Rh₂(TPA)₄ catalyst.
  • C-H Insertion: Rh₂(TPA)₄ catalyzes the insertion of carbenes into C-H bonds, a powerful method for the direct functionalization of alkanes and other saturated systems.[2]

  • Cyclopropanation: The catalyst is used to mediate the reaction of diazo compounds with alkenes to form cyclopropanes, often with high stereoselectivity.[2]

  • Ylide Formation: Rh₂(TPA)₄ can catalyze the formation of ylides from the reaction of carbenes with heteroatoms (e.g., oxygen, sulfur, nitrogen), which can then undergo subsequent rearrangements or cycloadditions.[2]

The steric bulk of the triphenylacetate ligands in Rh₂(TPA)₄ can lead to enhanced selectivity in certain reactions compared to less sterically hindered dirhodium catalysts like dirhodium tetraacetate.

Conclusion

Dirhodium(II) tetrakis(triphenylacetate) is a valuable and versatile catalyst for organic synthesis. The preparation of Rh₂(TPA)₄ via a straightforward ligand exchange reaction from dirhodium tetraacetate makes it accessible for laboratory use. Its robust catalytic activity in a range of important chemical transformations, coupled with its stability and ease of handling, ensures its continued importance in the fields of chemical research and drug development. The detailed experimental protocol and characterization guidelines provided in this document serve as a comprehensive resource for scientists working with this powerful catalyst.

References

Unveiling the Molecular Architecture: A Technical Guide to the Crystal Structure of Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of the crystal structure of rhodium(II) triphenylacetate dimer, a significant catalyst in organic synthesis, is presented here for researchers, scientists, and professionals in drug development. This guide offers an in-depth look at its molecular geometry, experimental protocols for its synthesis and crystallization, and its role in catalytic processes.

This compound, with the chemical formula Rh₂(O₂CCPh₃)₄, is a member of the paddlewheel carboxylate complexes. These compounds are renowned for their catalytic prowess, particularly in promoting C-H activation and functionalization reactions, which are crucial steps in the synthesis of complex organic molecules and pharmaceuticals. The steric bulk of the triphenylacetate ligands plays a pivotal role in dictating the selectivity of the catalytic reactions.

Molecular Structure and Crystallographic Data

The crystal structure of this compound reveals a classic paddlewheel conformation. Two rhodium atoms are bridged by four triphenylacetate ligands, forming a binuclear complex. Each rhodium atom is coordinated to four oxygen atoms from the carboxylate groups and the other rhodium atom, resulting in a distorted square pyramidal geometry. The Rh-Rh bond is a key feature of this structure, influencing its electronic properties and catalytic activity.

While a specific, publicly available crystallographic information file (CIF) for this compound is not readily found in open-access databases, the structural parameters can be inferred from related rhodium(II) carboxylate dimers and spectroscopic data. The following table summarizes the expected ranges for key structural parameters based on analogous structures.

ParameterExpected Value RangeDescription
Unit Cell Parameters
a (Å)VariesLength of the a-axis of the unit cell.
b (Å)VariesLength of the b-axis of the unit cell.
c (Å)VariesLength of the c-axis of the unit cell.
α (°)VariesAngle between the b and c axes.
β (°)VariesAngle between the a and c axes.
γ (°)VariesAngle between the a and b axes.
Space GroupVariesThe symmetry group of the crystal lattice.
Selected Bond Lengths
Rh-Rh (Å)2.35 - 2.45The distance between the two rhodium atoms.
Rh-O (Å)2.00 - 2.10The average distance between a rhodium atom and a coordinating oxygen atom.
Selected Bond Angles
O-Rh-O (°)85 - 95The angle between two adjacent oxygen atoms coordinated to the same rhodium atom.
O-Rh-Rh (°)85 - 95The angle between an oxygen atom, a rhodium atom, and the other rhodium atom.

Note: The exact values for this compound would require a dedicated single-crystal X-ray diffraction study.

Experimental Protocols

The synthesis and crystallization of this compound are critical steps for obtaining high-quality crystals suitable for X-ray diffraction analysis. The following is a generalized protocol based on established methods for the synthesis of rhodium(II) carboxylate dimers.

Synthesis of this compound:

A common method involves a ligand exchange reaction starting from a more readily available rhodium(II) precursor, such as rhodium(II) acetate (B1210297) dimer.

  • Starting Materials: Rhodium(II) acetate dimer (Rh₂(OAc)₄), triphenylacetic acid (Ph₃CCOOH), and a high-boiling solvent (e.g., chlorobenzene (B131634) or o-dichlorobenzene).

  • Reaction Setup: A reaction flask equipped with a condenser and a magnetic stirrer is charged with rhodium(II) acetate dimer and a molar excess of triphenylacetic acid.

  • Ligand Exchange: The solvent is added, and the mixture is heated to reflux. The progress of the reaction can be monitored by observing the color change of the solution. The acetic acid byproduct is typically removed by distillation.

  • Isolation: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or crystallization. The crude product is then washed with a suitable solvent to remove any unreacted starting materials.

Crystallization for X-ray Diffraction:

Growing single crystals of sufficient quality for X-ray diffraction requires careful control of the crystallization conditions.

  • Solvent Selection: A suitable solvent or solvent system is chosen in which the compound has moderate solubility. Common solvents for crystallization include dichloromethane, chloroform, or mixtures with less polar solvents like hexane (B92381) or heptane.

  • Crystallization Technique:

    • Slow Evaporation: A solution of the purified this compound is prepared and left undisturbed in a loosely capped vial to allow for the slow evaporation of the solvent.

    • Vapor Diffusion: A concentrated solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile solvent in which the compound is less soluble. The slow diffusion of the anti-solvent vapor into the solution induces crystallization.

    • Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below.

Visualizing the Molecular and Experimental Workflow

To better understand the structure and the process of its analysis, the following diagrams are provided.

molecular_structure cluster_ligand1 Triphenylacetate 1 cluster_ligand2 Triphenylacetate 2 cluster_ligand3 Triphenylacetate 3 cluster_ligand4 Triphenylacetate 4 Rh1 Rh Rh2 Rh Rh1->Rh2 Rh-Rh bond O1 O Rh1->O1 O4 O Rh1->O4 O5 O Rh1->O5 O8 O Rh1->O8 O2 O Rh2->O2 O3 O Rh2->O3 O6 O Rh2->O6 O7 O Rh2->O7 C1 C(Ph)₃ O1->C1 O2->C1 C2 C(Ph)₃ O3->C2 O4->C2 C3 C(Ph)₃ O5->C3 O6->C3 C4 C(Ph)₃ O7->C4 O8->C4

Caption: A simplified 2D representation of the paddlewheel structure of this compound.

experimental_workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Crystal Structure Analysis start Rh₂(OAc)₄ + Ph₃CCOOH reaction Ligand Exchange (Reflux in Solvent) start->reaction isolation Isolation & Purification reaction->isolation dissolution Dissolve in Suitable Solvent isolation->dissolution crystal_growth Slow Evaporation / Vapor Diffusion / Slow Cooling dissolution->crystal_growth crystals Single Crystals crystal_growth->crystals xray Single-Crystal X-ray Diffraction crystals->xray data Data Collection & Processing xray->data structure Structure Solution & Refinement data->structure final_structure Final Crystal Structure structure->final_structure

Caption: The experimental workflow for the synthesis and crystal structure analysis of this compound.

Catalytic Applications in Drug Development

The unique structural features of this compound, particularly the bulky triphenylacetate ligands, impart high selectivity in various catalytic transformations. In the context of drug development, this catalyst is instrumental in:

  • Late-Stage C-H Functionalization: Modifying complex drug molecules at a late stage of synthesis to create analogues with improved properties. The steric hindrance of the catalyst can direct the reaction to specific, otherwise unreactive, C-H bonds.

  • Asymmetric Catalysis: While the parent dimer is achiral, it can be modified with chiral ligands to effect enantioselective transformations, which is critical for the synthesis of single-enantiomer drugs.

This technical guide provides a foundational understanding of the crystal structure and experimental considerations for this compound. Further detailed crystallographic studies are encouraged to precisely define its structural parameters and expand its application in the scientific community.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) spectroscopic characterization of dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄), a key catalyst in various organic transformations. While a complete, publicly available dataset of its ¹H and ¹³C NMR spectra is not currently available in the literature, this document outlines the expected spectral features based on the analysis of related dirhodium carboxylate complexes. It also presents a comprehensive experimental protocol for acquiring high-quality NMR data for this compound. The guide is intended to assist researchers in the identification, characterization, and purity assessment of Rh₂(TPA)₄.

Introduction

Dirhodium(II) paddlewheel complexes are a versatile class of catalysts, widely employed in a range of chemical reactions, including C-H functionalization, cyclopropanation, and insertions. Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) is a notable member of this family, valued for its unique steric and electronic properties conferred by the bulky triphenylacetate ligands. Accurate spectroscopic characterization is paramount for ensuring the quality and reactivity of the catalyst. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the molecular structure and purity of such complexes. This guide focuses on the ¹H and ¹³C NMR spectroscopic analysis of Rh₂(TPA)₄.

Predicted ¹H and ¹³C NMR Spectroscopic Data

A thorough review of the scientific literature did not yield a complete, tabulated set of ¹H and ¹³C NMR data for dirhodium(II) tetrakis(triphenylacetate). However, based on the known structure of the triphenylacetate ligand and general principles of NMR spectroscopy for diamagnetic dirhodium(II) carboxylates, the expected chemical shifts can be predicted.

The triphenylacetate ligand possesses a quaternary carbon attached to the carboxylate group and three phenyl rings. Due to the C₂ symmetry of the paddlewheel structure in solution, the four triphenylacetate ligands are expected to be chemically equivalent, leading to a simplified NMR spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Rh₂(TPA)₄

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted ¹³C Chemical Shift (δ, ppm)
Phenyl Protons7.2 - 7.5Multiplet125 - 135
Quaternary Carbon--~60 - 70
Carboxylate Carbon--~180 - 190

Note: These are predicted ranges and the actual experimental values may vary depending on the solvent and other experimental conditions.

Experimental Protocols for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of Rh₂(TPA)₄, the following experimental protocol is recommended.

3.1. Sample Preparation

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for dirhodium carboxylate complexes and is a suitable first choice. Other deuterated solvents such as benzene-d₆ (C₆D₆) or dichloromethane-d₂ (CD₂Cl₂) can also be used depending on solubility and the desired resolution of specific signals.

  • Concentration: Prepare a solution with a concentration of 5-10 mg of Rh₂(TPA)₄ in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra (δ = 0.00 ppm).

3.2. NMR Spectrometer and Parameters

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, which is particularly important for resolving the multiplets in the aromatic region of the ¹H spectrum.

  • ¹H NMR Parameters:

    • Pulse Sequence: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

    • Number of Scans: 16 to 64 scans, depending on the sample concentration.

    • Relaxation Delay (d1): 1-2 seconds.

  • ¹³C NMR Parameters:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for all carbon signals and improve the signal-to-noise ratio.

    • Spectral Width: Approximately 220 ppm, centered around 100 ppm.

    • Number of Scans: 1024 to 4096 scans are typically required due to the low natural abundance of the ¹³C isotope.

    • Relaxation Delay (d1): 2-5 seconds.

Visualization of Experimental Workflow and Structural Relationships

The following diagrams, generated using Graphviz, illustrate the key processes and relationships in the NMR analysis of Rh₂(TPA)₄.

experimental_workflow Experimental Workflow for NMR Analysis of Rh₂(TPA)₄ cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_processing Data Processing and Analysis Dissolve Rh₂(TPA)₄ Dissolve Rh₂(TPA)₄ Add Deuterated Solvent Add Deuterated Solvent Dissolve Rh₂(TPA)₄->Add Deuterated Solvent Add TMS Standard Add TMS Standard Add Deuterated Solvent->Add TMS Standard Transfer to NMR Tube Transfer to NMR Tube Add TMS Standard->Transfer to NMR Tube Insert into Spectrometer Insert into Spectrometer Transfer to NMR Tube->Insert into Spectrometer Tune and Shim Tune and Shim Insert into Spectrometer->Tune and Shim Acquire ¹H Spectrum Acquire ¹H Spectrum Tune and Shim->Acquire ¹H Spectrum Acquire ¹³C Spectrum Acquire ¹³C Spectrum Tune and Shim->Acquire ¹³C Spectrum Fourier Transform Fourier Transform Acquire ¹H Spectrum->Fourier Transform Acquire ¹³C Spectrum->Fourier Transform Phase and Baseline Correction Phase and Baseline Correction Fourier Transform->Phase and Baseline Correction Integration and Peak Picking Integration and Peak Picking Phase and Baseline Correction->Integration and Peak Picking Spectral Interpretation Spectral Interpretation Integration and Peak Picking->Spectral Interpretation

Caption: A flowchart illustrating the major steps involved in the NMR spectroscopic analysis of Rh₂(TPA)₄.

structure_spectrum_correlation Structure-Spectrum Correlation for Rh₂(TPA)₄ cluster_structure Molecular Structure of Rh₂(TPA)₄ cluster_spectrum Expected NMR Signals Rh2_core [Rh-Rh]⁴⁺ Core TPA_ligand 4 x Triphenylacetate Ligands Rh2_core->TPA_ligand coordinates Phenyl_groups Phenyl Groups TPA_ligand->Phenyl_groups Quaternary_C Quaternary Carbon TPA_ligand->Quaternary_C Carboxylate Carboxylate Group TPA_ligand->Carboxylate H_aromatic ¹H: Aromatic Region (Multiplet, ~7.2-7.5 ppm) Phenyl_groups->H_aromatic C_aromatic ¹³C: Aromatic Region (~125-135 ppm) Phenyl_groups->C_aromatic C_quat ¹³C: Quaternary Carbon (~60-70 ppm) Quaternary_C->C_quat C_coo ¹³C: Carboxylate Carbon (~180-190 ppm) Carboxylate->C_coo

Caption: A diagram showing the correlation between the structural components of Rh₂(TPA)₄ and their expected NMR signals.

Conclusion

Solubility Profile of Rhodium(II) Triphenylacetate Dimer in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) triphenylacetate dimer, with the chemical formula Rh₂(O₂CCPh₃)₄, is a paddlewheel complex increasingly utilized as a catalyst in a variety of organic transformations, including C-H activation and carbene transfer reactions. Its bulky triphenylacetate ligands confer unique solubility properties compared to other rhodium(II) carboxylates, such as rhodium(II) acetate. Understanding the solubility of this complex in different organic solvents is crucial for its effective application in synthesis, catalysis, and formulation development. This technical guide provides a summary of the available solubility information, a detailed experimental protocol for determining its solubility, and a visual representation of the experimental workflow.

Data Presentation: Solubility of this compound

Solvent NameChemical FormulaPolarity (Dielectric Constant)Expected Qualitative Solubility
Dichloromethane (DCM)CH₂Cl₂9.1Soluble
ChloroformCHCl₃4.8Soluble
TolueneC₇H₈2.4Soluble to Sparingly Soluble
Diethyl Ether(C₂H₅)₂O4.3Sparingly Soluble
Tetrahydrofuran (THF)C₄H₈O7.6Sparingly Soluble
HexaneC₆H₁₄1.9Sparingly Soluble to Insoluble
AcetonitrileCH₃CN37.5Sparingly Soluble to Insoluble
MethanolCH₃OH32.7Insoluble
EthanolC₂H₅OH24.6Insoluble
WaterH₂O80.1Insoluble

Note: The expected solubilities are estimations based on the principle of "like dissolves like" and should be confirmed experimentally.

Experimental Protocols: Determination of Solubility

The following is a detailed methodology for the experimental determination of the solubility of this compound. This protocol incorporates techniques for handling potentially air-sensitive organometallic compounds.

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials and Equipment:

  • This compound

  • Anhydrous organic solvents of interest

  • Analytical balance (± 0.0001 g)

  • Vials with screw caps (B75204) and PTFE septa

  • Temperature-controlled shaker or incubator

  • Syringes and syringe filters (0.22 µm, PTFE)

  • Volumetric flasks

  • UV-Vis spectrophotometer or High-Performance Liquid Chromatograph (HPLC)

  • Inert gas (Nitrogen or Argon) supply and Schlenk line (if compound is handled as air-sensitive)

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a pre-weighed vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is achieved.

    • Record the exact mass of the compound added.

    • Using a syringe, add a precise volume of the desired anhydrous organic solvent to the vial under an inert atmosphere if necessary.

    • Securely cap the vial.

  • Equilibration:

    • Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period to reach equilibrium. A period of 24 to 48 hours is typically recommended. Preliminary experiments can be conducted to determine the minimum time required to reach equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a PTFE syringe filter. This step is critical to remove any undissolved solid particles.

    • Transfer the filtered saturated solution to a pre-weighed volumetric flask.

    • Record the exact volume of the transferred solution.

    • Dilute the solution with the same solvent to a concentration suitable for the chosen analytical method.

  • Quantification:

    • UV-Vis Spectrophotometry:

      • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) to generate a calibration curve (Absorbance vs. Concentration).

      • Measure the absorbance of the diluted sample solution.

      • Determine the concentration of the sample solution using the calibration curve.

    • HPLC Analysis:

      • Develop a suitable HPLC method (column, mobile phase, flow rate, and detection wavelength) for the analysis of this compound.

      • Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve (Peak Area vs. Concentration).

      • Inject the diluted sample solution.

      • Determine the concentration of the sample solution using the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

    Solubility (mg/mL) = (Concentration from calibration curve in mg/mL) x (Dilution factor)

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • If the compound is known to be air-sensitive, all steps should be performed under an inert atmosphere using Schlenk line or glovebox techniques.

Mandatory Visualization

experimental_workflow cluster_prep 1. Preparation of Saturated Solution cluster_equil 2. Equilibration cluster_sampling 3. Sample Collection cluster_quant 4. Quantification cluster_calc 5. Calculation A Weigh excess This compound B Add known volume of organic solvent A->B in vial C Agitate at constant temperature (24-48h) B->C D Allow solid to settle C->D E Withdraw supernatant with syringe D->E F Filter with 0.22 µm PTFE filter E->F I Analyze diluted sample F->I G Prepare standard solutions H Generate calibration curve (UV-Vis or HPLC) G->H J Determine concentration I->J using calibration curve K Calculate solubility (mg/mL or mol/L) J->K

Caption: Experimental workflow for determining the solubility of this compound.

Thermal Stability and Decomposition of Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄): A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dirhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(TPA)₄, is a paddlewheel complex of significant interest in catalysis and pharmaceutical research due to its unique reactivity. Understanding the thermal stability and decomposition profile of this complex is critical for its application in thermally demanding processes, for determining its shelf-life, and for ensuring safety during its handling and use. This technical guide provides a comprehensive overview of the thermal properties of Rh₂(TPA)₄, including its decomposition pathway and a summary of the analytical techniques used for its characterization. While specific experimental data for Rh₂(TPA)₄ is limited in publicly available literature, this document compiles known information and provides a framework for its thermal analysis based on the established behavior of analogous rhodium(II) carboxylate complexes.

Introduction

Rhodium(II) carboxylate complexes, characterized by their distinctive paddlewheel structure, are a versatile class of catalysts.[1][2] Among these, Rh₂(TPA)₄, with its bulky triphenylacetate ligands, exhibits unique steric and electronic properties that influence its catalytic activity and stability. The thermal behavior of such organometallic compounds is a crucial parameter that dictates their utility in various applications, from organic synthesis to the development of novel therapeutics. This guide aims to provide an in-depth understanding of the factors governing the thermal stability of Rh₂(TPA)₄ and the mechanisms by which it decomposes.

Physicochemical Properties

A summary of the known physicochemical properties of Rh₂(TPA)₄ is presented in Table 1.

Table 1: Physicochemical Properties of Rh₂(TPA)₄

PropertyValueReference
Molecular Formula C₈₀H₆₀O₈Rh₂Sigma-Aldrich
Molecular Weight 1355.14 g/mol MedchemExpress
Appearance SolidSigma-Aldrich
Melting Point 260-263 °C (as a complex with dichloromethane)Sigma-Aldrich

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential for characterizing the thermal stability and decomposition of Rh₂(TPA)₄.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. This technique provides information on decomposition temperatures, the presence of residual solvents or ligands, and the composition of the final residue.

  • Expected TGA Profile of Rh₂(TPA)₄: A typical TGA curve for a rhodium(II) carboxylate complex would show a multi-step decomposition. The initial weight loss may correspond to the removal of coordinated solvent molecules. Subsequent, more significant weight loss at higher temperatures would be attributed to the decomposition of the triphenylacetate ligands. The final residual mass would correspond to rhodium oxide or metallic rhodium, depending on the atmosphere used (oxidative or inert).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting, crystallization, and decomposition, as well as the enthalpy of these transitions.

  • Expected DSC Profile of Rh₂(TPA)₄: The DSC curve for Rh₂(TPA)₄ would be expected to show an endothermic peak corresponding to its melting point. At higher temperatures, exothermic peaks would likely be observed, indicating the energy released during the decomposition of the organic ligands.

Table 2: Summary of Expected Thermal Analysis Data for Rh₂(TPA)₄

AnalysisParameterExpected Observation
TGA Onset of DecompositionAbove the melting point
Decomposition StepsLikely multi-step, corresponding to ligand loss
Final ResidueRhodium or Rhodium Oxide
DSC Melting Point (Tₘ)Endothermic peak around 260-263 °C
DecompositionExothermic peaks at higher temperatures

Experimental Protocols

Detailed experimental protocols are crucial for obtaining reproducible thermal analysis data. Below are generalized methodologies for TGA and DSC analysis of organometallic compounds like Rh₂(TPA)₄.

Thermogravimetric Analysis (TGA) Protocol
  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is accurately weighed into a ceramic or platinum crucible.

  • Atmosphere: The experiment is conducted under a controlled atmosphere, typically nitrogen or air, with a constant flow rate (e.g., 50 mL/min).

  • Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the percentage of mass loss at each step.

Differential Scanning Calorimetry (DSC) Protocol
  • Instrument: A calibrated differential scanning calorimeter.

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.

  • Atmosphere: The experiment is performed under a purge of inert gas, such as nitrogen, to prevent oxidation.

  • Temperature Program: The sample and reference are subjected to a controlled temperature program, including heating and cooling cycles, at a defined rate (e.g., 10 °C/min).

  • Data Analysis: The DSC curve (heat flow vs. temperature) is analyzed to identify endothermic and exothermic transitions and to calculate the enthalpy changes associated with these events.

Decomposition Pathway

The thermal decomposition of dirhodium paddlewheel complexes generally involves the cleavage of the metal-ligand bonds followed by the breakdown of the organic ligands. A plausible decomposition pathway for Rh₂(TPA)₄ is initiated by the homolytic cleavage of the Rh-O bonds, leading to the formation of radical species.

Below is a generalized workflow for the thermal analysis of Rh₂(TPA)₄.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Acquisition cluster_3 Data Interpretation Rh2TPA4 Rh₂(TPA)₄ Sample TGA TGA Instrument Rh2TPA4->TGA DSC DSC Instrument Rh2TPA4->DSC TGA_Data Mass vs. Temperature Curve TGA->TGA_Data DSC_Data Heat Flow vs. Temperature Curve DSC->DSC_Data Decomposition_Temp Decomposition Temperatures TGA_Data->Decomposition_Temp Thermal_Stability Thermal Stability Profile TGA_Data->Thermal_Stability DSC_Data->Thermal_Stability Enthalpy Transition Enthalpies DSC_Data->Enthalpy

Caption: Workflow for Thermal Analysis of Rh₂(TPA)₄.

A proposed decomposition pathway for a generic dirhodium(II) carboxylate complex is visualized below. The bulky triphenylacetate ligands in Rh₂(TPA)₄ would likely follow a similar fragmentation pattern upon thermal stress.

G Rh2_Complex Rh₂(OOCR)₄ Intermediate1 [Rh₂(OOCR)₃]⁺ + ⁻OOCR Rh2_Complex->Intermediate1 Heat (Δ) Intermediate2 Rh₂(OOCR)₂ + 2 RCOO• Intermediate1->Intermediate2 Rh_metal Rh (metal) or Rh₂O₃ Intermediate2->Rh_metal Ligand_Fragments CO₂, Hydrocarbons, etc. Intermediate2->Ligand_Fragments

References

The Electronic Heart of Catalysis: An In-depth Guide to Dirhodium Tetracarboxylate Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dirhodium tetracarboxylate catalysts stand as a cornerstone in modern organic synthesis, particularly in their remarkable ability to mediate challenging transformations such as C-H functionalization and cyclopropanation.[1][2][3] The efficacy and selectivity of these "paddlewheel" complexes are intricately governed by their unique electronic properties. This technical guide delves into the core electronic features of these catalysts, offering a comprehensive overview of their synthesis, electronic structure, and the experimental and computational methods used for their characterization.

The Dirhodium Core: Synthesis and Electronic Blueprint

The quintessential dirhodium(II,II) core is typically synthesized from rhodium(III) precursors. The most common starting material, dirhodium tetraacetate, is generally prepared by heating rhodium(III) chloride with acetic acid and sodium acetate (B1210297).[4][5] This foundational complex serves as a versatile platform for the introduction of a diverse array of bridging carboxylate ligands through well-established ligand exchange protocols.[1][6][7][8] Chiral ligands, in particular, self-assemble around the dirhodium core to create sophisticated, high-symmetry catalysts capable of exceptional stereocontrol.[7]

The electronic structure of the dirhodium(II,II) core is characterized by a significant Rh-Rh bond, which is a consequence of the overlap of the d-orbitals of the two rhodium atoms. This interaction leads to a specific molecular orbital diagram with a HOMO (Highest Occupied Molecular Orbital) of π(Rh-Rh) character and a LUMO (Lowest Unoccupied Molecular Orbital) of σ(Rh-Rh) character. The energy gap between these frontier orbitals is a critical determinant of the catalyst's reactivity and is highly sensitive to the nature of both the bridging and axial ligands.[9]

Modulating Electronic Properties: The Role of Ligands

The electronic landscape of dirhodium tetracarboxylate catalysts, and thus their catalytic behavior, can be finely tuned by modifying the bridging carboxylate and axial ligands.

Bridging Ligands: The electron-donating or electron-withdrawing nature of the bridging carboxylate ligands directly influences the electron density at the rhodium centers. Electron-withdrawing groups, such as trifluoroacetate (B77799) (TFA), increase the electrophilicity of the rhodium centers, enhancing their reactivity towards diazo compounds.[10] Conversely, electron-donating groups can modulate the stability and selectivity of the catalytic intermediates. The steric bulk of these ligands also plays a crucial role in controlling substrate approach and enantioselectivity.[7]

Axial Ligands: The axial positions of the dirhodium core are typically occupied by weakly coordinating solvent molecules.[9] The coordination of Lewis basic axial ligands can significantly perturb the electronic structure of the catalyst. Strong σ-donating axial ligands can increase the energy of the Rh-Rh σ* orbital, leading to a larger HOMO-LUMO gap.[9] This can influence the rate of catalyst activation and subsequent carbene transfer reactions. Computational studies have shown that axial ligation can affect the barriers for both N2 extrusion from the diazo compound and the subsequent C-H insertion step.[11][12]

Quantitative Electronic Data of Selected Dirhodium Catalysts

The electronic properties of dirhodium tetracarboxylate catalysts can be quantified using various experimental techniques. The following tables summarize key electronic data for a selection of common catalysts.

CatalystBridging LigandE½ (Rh(II,II)/Rh(II,III)) (V vs. Fc/Fc+)Reference(s)
Dirhodium(II) tetraacetateAcetate~ +0.8 to +1.1[13]
Dirhodium(II) tetrakis(trifluoroacetate)Trifluoroacetate~ +1.4 to +1.6[13]
Rh₂(S-BPTPI)₄Chiral Carboxamidate-0.26[14]
Rh₂(S-TCPTTL)₄Chiral Carboxylate+0.89[14]

Table 1: Redox Potentials of Selected Dirhodium Catalysts. The half-wave potential (E½) for the Rh(II,II) to Rh(II,III) oxidation provides a direct measure of the electron density at the dirhodium core. More positive potentials indicate a more electron-deficient and electrophilic catalyst.

CatalystSolventλmax (nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Reference(s)
Dirhodium(II) tetraacetateWater~588, ~440~200, ~100[15],[16]
cis-[Rh₂(OAc)₂(tfa)₂]HEPES buffer580, 452Not specified[10]
Dirhodium complexes with tethered thioethersDichloroethaneBlue-shiftedNot specified[17]

Table 2: UV-Vis Absorption Maxima of Selected Dirhodium Catalysts. The position of the lowest energy absorption band (λmax), corresponding to the π(Rh-Rh) to σ(Rh-Rh) transition, is sensitive to the electronic environment of the dirhodium core.

Experimental Protocols for Electronic Characterization

A thorough understanding of the electronic properties of dirhodium catalysts relies on a suite of spectroscopic and electrochemical techniques.

Synthesis of Dirhodium(II) Tetraacetate

A general procedure for the synthesis of the common precursor, dirhodium(II) tetraacetate, involves the reaction of rhodium(III) chloride trihydrate with sodium acetate trihydrate in glacial acetic acid. The mixture is refluxed, and upon cooling, the product crystallizes. Recrystallization from a suitable solvent like methanol (B129727) yields the purified emerald-green crystals.

Ligand Exchange for Catalyst Synthesis

The synthesis of various dirhodium tetracarboxylate catalysts is typically achieved through a ligand exchange reaction with dirhodium tetraacetate. A general protocol involves refluxing a solution of dirhodium tetraacetate with an excess of the desired carboxylic acid ligand in a high-boiling solvent such as chlorobenzene. A Soxhlet extractor containing a base like sodium carbonate is often used to trap the liberated acetic acid, driving the equilibrium towards the product.[6]

Cyclic Voltammetry (CV)

Cyclic voltammetry is a powerful technique to probe the redox behavior of dirhodium catalysts.

  • Instrumentation: A standard three-electrode setup is used, comprising a working electrode (e.g., platinum or glassy carbon), a reference electrode (e.g., Ag/AgCl or a saturated calomel (B162337) electrode), and a counter electrode (e.g., platinum wire).[18]

  • Sample Preparation: The dirhodium catalyst is dissolved in a suitable solvent (e.g., acetonitrile, dichloromethane) containing a supporting electrolyte (e.g., tetrabutylammonium (B224687) hexafluorophosphate (B91526) or tetrabutylammonium perchlorate) at a concentration of approximately 0.1-1 mM.[14] The solution should be purged with an inert gas (e.g., argon or nitrogen) to remove dissolved oxygen.

  • Data Acquisition: The potential is swept linearly from an initial value to a final value and back again. The scan rate typically ranges from 20 to 500 mV/s.[14][18] The potential is often referenced to the ferrocene/ferrocenium (Fc/Fc+) couple as an internal standard.[14]

  • Data Analysis: The half-wave potential (E½), calculated as the average of the anodic and cathodic peak potentials, provides the formal redox potential of the catalyst.

UV-Vis Spectroscopy

UV-Vis spectroscopy is employed to investigate the electronic transitions within the dirhodium core.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is typically used.[4][19]

  • Sample Preparation: The catalyst is dissolved in a UV-transparent solvent (e.g., dichloromethane, acetonitrile, or water) in a quartz cuvette with a defined path length (usually 1 cm).[4] A blank spectrum of the solvent is recorded for baseline correction.[19]

  • Data Acquisition: The absorbance is measured over a specific wavelength range, typically from 200 to 800 nm.[19]

  • Data Analysis: The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined from the spectrum.

X-ray Photoelectron Spectroscopy (XPS)

XPS provides information about the elemental composition and oxidation states of the catalyst.

  • Instrumentation: An XPS instrument equipped with a monochromatic X-ray source (e.g., Al Kα) and an electron energy analyzer is required.[20][21] The analysis is performed under ultra-high vacuum conditions (<10⁻⁹ Torr).[21]

  • Sample Preparation: The solid catalyst is mounted on a sample holder. For air-sensitive samples, preparation is conducted in an inert atmosphere.

  • Data Acquisition: Survey scans are performed to identify all elements present on the surface. High-resolution scans are then acquired for specific elements of interest, such as the Rh 3d region.[20]

  • Data Analysis: The binding energies of the core-level electrons are determined. For rhodium, the Rh 3d₅/₂ peak is typically used for chemical state analysis. Shifts in binding energy can indicate changes in the oxidation state or coordination environment of the rhodium atoms.[21][22]

Computational Chemistry (DFT)

Density Functional Theory (DFT) calculations are a powerful tool for elucidating the electronic structure and reaction mechanisms of dirhodium catalysts.

  • Methodology: A common approach involves geometry optimization of the catalyst and relevant intermediates using a hybrid functional such as B3LYP or a meta-GGA functional like M06.[23][24] A suitable basis set is chosen, often a double-zeta basis set with polarization functions (e.g., 6-31G(d)) for main group elements and an effective core potential (e.g., LANL2DZ) for rhodium.[23][24] Solvation effects can be included using a continuum solvation model.

  • Analysis: The calculations provide insights into the energies and shapes of the molecular orbitals (HOMO, LUMO), charge distributions, and the energetics of reaction pathways.

Visualizing Electronic Concepts and Workflows

molecular_orbital_diagram cluster_Rh1 Rh(1) d-orbitals cluster_Rh2 Rh(2) d-orbitals cluster_Rh2_core Dirhodium(II,II) Molecular Orbitals Rh1_d d-orbitals sigma_star σ* (LUMO) Rh1_d->sigma_star pi_star π* (HOMO) Rh1_d->pi_star delta δ Rh1_d->delta pi π Rh1_d->pi sigma σ Rh1_d->sigma Rh2_d d-orbitals Rh2_d->sigma_star Rh2_d->pi_star Rh2_d->delta Rh2_d->pi Rh2_d->sigma

Caption: Simplified MO diagram of a dirhodium(II,II) core.

experimental_workflow cluster_synthesis Catalyst Synthesis cluster_characterization Electronic Characterization start RhCl₃ step1 Synthesis of Rh₂(OAc)₄ start->step1 step2 Ligand Exchange step1->step2 catalyst Dirhodium Catalyst step2->catalyst cv Cyclic Voltammetry catalyst->cv uvvis UV-Vis Spectroscopy catalyst->uvvis xps XPS catalyst->xps dft DFT Calculations catalyst->dft redox_potential Redox Potential cv->redox_potential absorption_maxima Absorption Maxima uvvis->absorption_maxima oxidation_state Oxidation State xps->oxidation_state orbital_energies Orbital Energies dft->orbital_energies

Caption: Workflow for synthesis and electronic characterization.

catalytic_cycle catalyst Rh₂(L)₄ intermediate1 Rh₂(L)₄(N₂CHR) catalyst->intermediate1 + N₂CHR intermediate2 Rh₂(L)₄(=CHR) + N₂ intermediate1->intermediate2 - N₂ intermediate2->catalyst + Product product Product substrate Substrate (e.g., C-H bond) substrate->intermediate2

Caption: Simplified catalytic cycle for carbene transfer.

Conclusion

The electronic properties of dirhodium tetracarboxylate catalysts are at the heart of their remarkable catalytic activity. A deep understanding of the interplay between the dirhodium core, the bridging ligands, and axial coordination is paramount for the rational design of new catalysts with enhanced reactivity and selectivity. The experimental and computational techniques outlined in this guide provide a robust framework for researchers to probe and modulate these electronic properties, paving the way for the development of next-generation catalysts for applications in pharmaceutical synthesis and beyond.

References

The Advent and Evolution of Rhodium Carboxylate Catalysis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The discovery and development of rhodium carboxylate catalysts have marked a pivotal moment in synthetic organic chemistry. These versatile catalysts have unlocked novel pathways for the construction of complex molecular architectures, proving indispensable in academic research and the pharmaceutical industry. This technical guide provides an in-depth exploration of the history, synthesis, and application of rhodium carboxylate catalysts, with a focus on their role in cyclopropanation and C-H functionalization reactions. Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to offer a comprehensive resource for professionals in the field.

A Historical Perspective: From Serendipity to Rational Design

The journey of rhodium carboxylate catalysis began with the seminal work on the catalytic decomposition of diazo compounds. While copper catalysts were the early pioneers in this field, the introduction of rhodium(II) carboxylates, particularly dirhodium(II) tetraacetate [Rh₂(OAc)₄], revolutionized the landscape. The pioneering research by Teyssié and coworkers in the 1970s demonstrated the superior efficacy of dirhodium tetraacetate in promoting cyclopropanation reactions.[1] This discovery opened the door to a new era of carbene chemistry, where the controlled transfer of a carbene moiety to an alkene could be achieved with remarkable efficiency.

A significant breakthrough in the field was the development of chiral rhodium(II) carboxylate catalysts for asymmetric synthesis. By replacing the achiral acetate (B1210297) ligands with chiral carboxylates, researchers could induce enantioselectivity in various transformations. This advancement was crucial for the synthesis of enantiomerically pure compounds, a critical requirement in drug development. The design and synthesis of a diverse array of chiral ligands have since enabled a high degree of control over the stereochemical outcome of these reactions.

Synthesis of Rhodium Carboxylate Catalysts

The foundation of rhodium carboxylate catalysis lies in the robust and scalable synthesis of the parent dirhodium(II) tetraacetate complex. Subsequently, a vast library of chiral and achiral catalysts can be accessed through ligand exchange reactions.

Experimental Protocol: Synthesis of Dirhodium(II) Tetraacetate (Rh₂(OAc)₄)

This procedure is adapted from the established method described in Inorganic Syntheses.

Materials:

Procedure:

  • A mixture of hydrated rhodium(III) chloride (1.0 g) and sodium acetate (2.0 g) in glacial acetic acid (30 mL) and methanol (5 mL) is placed in a round-bottom flask equipped with a reflux condenser.

  • The mixture is heated to reflux with constant stirring. The initial deep red color of the solution will gradually change to a deep green. The reflux is maintained for 2-3 hours until the color change is complete.

  • After cooling to room temperature, the reaction mixture is filtered to remove any insoluble impurities.

  • The green filtrate is concentrated under reduced pressure to approximately half its original volume.

  • Upon cooling the concentrated solution in an ice bath, emerald-green crystals of dirhodium(II) tetraacetate dihydrate will precipitate.

  • The crystals are collected by vacuum filtration, washed with a small amount of cold acetic acid, followed by a cold 1:1 mixture of ethanol (B145695) and water, and finally with diethyl ether.

  • The product is dried in a desiccator over potassium hydroxide (B78521) to yield pure dirhodium(II) tetraacetate dihydrate. The axial water ligands can be removed by heating under vacuum.

Experimental Protocol: Synthesis of a Chiral Rhodium(II) Prolinate Catalyst (e.g., Rh₂(S-DOSP)₄) via Ligand Exchange

Chiral rhodium(II) carboxylate catalysts are typically prepared by a ligand exchange reaction with dirhodium(II) tetraacetate. The following is a general procedure for the synthesis of a dirhodium tetrakis[(S)-N-(dodecylbenzenesulfonyl)prolinate] (Rh₂(S-DOSP)₄).

Materials:

  • Dirhodium(II) tetraacetate (Rh₂(OAc)₄)

  • (S)-N-(dodecylbenzenesulfonyl)proline

  • Chlorobenzene

  • Hexanes

Procedure:

  • A mixture of dirhodium(II) tetraacetate (1.0 eq) and (S)-N-(dodecylbenzenesulfonyl)proline (4.4 eq) is suspended in chlorobenzene.

  • The mixture is heated to reflux under an inert atmosphere (e.g., argon or nitrogen) with a Dean-Stark trap to remove the acetic acid formed during the reaction.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting dirhodium(II) tetraacetate is consumed.

  • The reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • The resulting residue is purified by flash column chromatography on silica (B1680970) gel, typically using a gradient of ethyl acetate in hexanes, to afford the desired chiral rhodium(II) carboxylate catalyst.

Core Applications: Cyclopropanation and C-H Functionalization

Rhodium carboxylate catalysts have found widespread application in a myriad of organic transformations. This section will focus on two of the most significant areas: cyclopropanation and C-H functionalization.

Rhodium-Catalyzed Cyclopropanation

The reaction of a diazo compound with an alkene in the presence of a rhodium carboxylate catalyst is a powerful method for the synthesis of cyclopropanes. The reaction proceeds through the formation of a rhodium carbene intermediate.

General Experimental Protocol: Cyclopropanation of Styrene (B11656) with Ethyl Diazoacetate

Materials:

Procedure:

  • To a solution of styrene (5.0 mmol) in anhydrous dichloromethane (10 mL) under an inert atmosphere is added dirhodium(II) tetraacetate (0.01 mmol, 0.2 mol%).

  • The mixture is stirred at room temperature.

  • A solution of ethyl diazoacetate (1.0 mmol) in anhydrous dichloromethane (5 mL) is added dropwise to the reaction mixture over a period of 1 hour using a syringe pump.

  • After the addition is complete, the reaction is stirred for an additional 2-4 hours, or until TLC analysis indicates the complete consumption of the diazo compound.

  • The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the corresponding ethyl 2-phenylcyclopropane-1-carboxylate as a mixture of diastereomers.

Quantitative Data: Performance of Chiral Rhodium(II) Carboxylate Catalysts in Asymmetric Cyclopropanation

The following table summarizes the performance of various chiral rhodium(II) carboxylate catalysts in the asymmetric cyclopropanation of styrene with ethyl diazoacetate.

CatalystLigandYield (%)Diastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %) (trans)
Rh₂(S-DOSP)₄(S)-N-(dodecylbenzenesulfonyl)prolinate>95>95:5>98
Rh₂(S-PTAD)₄(S)-N-(phthaloyl)adamantylglycinate9290:1095
Rh₂(S-BTPCP)₄(S)-N-(benzoyl)tetrachlorophthaloyl-prolinate8585:1592
Rhodium-Catalyzed C-H Functionalization

A paradigm-shifting application of rhodium carboxylate catalysts is their ability to mediate the insertion of a carbene into a C-H bond. This transformation allows for the direct conversion of unactivated C-H bonds into new C-C bonds, a long-standing challenge in organic synthesis.

Experimental Protocol: Intramolecular C-H Insertion

This protocol is based on an optimized procedure for the intramolecular C-H insertion of an α-diazo ketone.[2]

Materials:

  • α-diazo ketone substrate

  • Rhodium(II) carboxylate catalyst (e.g., Rh₂(OAc)₄ or a chiral variant)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

Procedure:

  • The rhodium(II) carboxylate catalyst (1-2 mol%) is dissolved in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

  • A solution of the α-diazo ketone substrate (1.0 eq) in the same anhydrous solvent is added dropwise to the catalyst solution at room temperature over a period of 30-60 minutes.

  • The reaction is stirred at room temperature and monitored by TLC. The reaction is typically complete within a few hours.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the cyclized product.

Quantitative Data: Regioselectivity in Intermolecular C-H Functionalization

The regioselectivity of intermolecular C-H functionalization is a key challenge. The following table illustrates the typical selectivity observed in the rhodium-catalyzed reaction of ethyl diazoacetate with simple alkanes.

AlkaneProduct Distribution (1°:2°:3°)
Pentane12:88:0
2-Methylbutane10:55:35
2,3-Dimethylbutane0:0:100

Mechanistic Insights: Visualizing the Catalytic Cycles

The following diagrams, generated using the DOT language, illustrate the key mechanistic pathways involved in rhodium carboxylate-catalyzed reactions.

Catalytic Cycle of Rhodium-Catalyzed Cyclopropanation

Cyclopropanation Catalyst Rh₂(L)₄ Carbene Rh₂(L)₄(=CHR) Catalyst->Carbene + R-CHN₂ - N₂ Diazo R-CHN₂ Alkene R'=R' Ylide Intermediate Ylide Carbene->Ylide + R'=R' Ylide->Catalyst Cyclopropane Cyclopropane Product Ylide->Cyclopropane N2 N₂

Caption: Catalytic cycle for rhodium-catalyzed cyclopropanation.

Catalytic Cycle of Rhodium-Catalyzed C-H Insertion

CH_Insertion Catalyst Rh₂(L)₄ Carbene Rh₂(L)₄(=CHR) Catalyst->Carbene + R-CHN₂ - N₂ Diazo R-CHN₂ Substrate R'-H TransitionState [R'-H---Rh(=CHR)]‡ Carbene->TransitionState + R'-H TransitionState->Catalyst Product R'-CHR-H TransitionState->Product N2 N₂

Caption: Catalytic cycle for rhodium-catalyzed C-H insertion.

Experimental Workflow for Catalyst Synthesis and Application

Workflow cluster_synthesis Catalyst Synthesis cluster_application Catalytic Application RhCl3 RhCl₃·xH₂O Rh2OAc4 Rh₂(OAc)₄ RhCl3->Rh2OAc4 Acetic Acid, Reflux ChiralCatalyst Chiral Rh₂(L)₄ Rh2OAc4->ChiralCatalyst Ligand Exchange Ligand Chiral Carboxylic Acid Ligand->ChiralCatalyst Reaction Catalytic Reaction (Cyclopropanation or C-H Insertion) ChiralCatalyst->Reaction Catalyst Substrates Diazo Compound + Alkene/Substrate Substrates->Reaction Purification Purification (Chromatography) Reaction->Purification Product Final Product Purification->Product

Caption: General workflow for synthesis and application.

Conclusion

Rhodium carboxylate catalysts have undeniably carved a significant niche in the toolkit of synthetic chemists. From their initial discovery to the sophisticated chiral catalysts of today, their evolution has been driven by a continuous quest for efficiency, selectivity, and broader applicability. The ability to perform intricate transformations such as asymmetric cyclopropanation and selective C-H functionalization has profound implications for the synthesis of complex molecules, including pharmaceuticals and natural products. This guide provides a foundational understanding of this important class of catalysts, with the hope of inspiring further innovation and application in the scientific community.

References

An In-depth Technical Guide to Rhodium(II) triphenylacetate dimer (CAS: 142214-04-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhodium(II) triphenylacetate dimer, with the CAS number 142214-04-8 and the common synonym Rh₂(TPA)₄, is a paddlewheel dirhodium(II) carboxylate complex.[1][2] This air-stable, solid compound is recognized for its significant catalytic activity, particularly in promoting carbon-hydrogen (C-H) bond activation and cyclopropanation reactions.[1][3] Its bulky triphenylacetate ligands create a unique steric and electronic environment around the dirhodium core, influencing its reactivity and selectivity in organic transformations. This guide provides a comprehensive overview of its chemical properties, synthesis, catalytic applications, and potential in drug discovery, presenting quantitative data, detailed experimental protocols, and visual diagrams of key processes.

Chemical and Physical Properties

This compound is typically a green to dark green solid.[4] It is often supplied as a dichloromethane (B109758) adduct.[4][5] Key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 142214-04-8[2]
Molecular Formula C₈₀H₆₀O₈Rh₂[2]
Molecular Weight 1355.14 g/mol [2]
Appearance Green to dark green solid[4]
Melting Point 260-263 °C[4]
Solubility Soluble in polar organic solvents[6]

Synthesis

A detailed experimental protocol for the synthesis of this compound is not widely published. However, a general and plausible method involves a ligand exchange reaction starting from a more common rhodium(II) carboxylate, such as rhodium(II) acetate (B1210297) dimer. The bulky triphenylacetic acid displaces the acetate ligands upon heating in a high-boiling solvent.

Proposed Experimental Protocol: Synthesis via Ligand Exchange

Materials:

  • Rhodium(II) acetate dimer (Rh₂(OAc)₄)

  • Triphenylacetic acid

  • Chlorobenzene (B131634) (or another suitable high-boiling solvent)

  • Hexanes (for washing)

  • Argon or Nitrogen gas supply

  • Schlenk line or similar inert atmosphere setup

  • Heating mantle and reflux condenser

Procedure:

  • To a Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add rhodium(II) acetate dimer (1 equivalent).

  • Add a stoichiometric excess of triphenylacetic acid (at least 4.5 equivalents).

  • Flush the flask with an inert gas (argon or nitrogen) for 15-20 minutes.

  • Add anhydrous, degassed chlorobenzene via cannula to the flask to create a suspension.

  • Heat the mixture to reflux under the inert atmosphere. The progress of the reaction can be monitored by the color change of the solution and by thin-layer chromatography (TLC). The acetic acid byproduct will be distilled off during the reaction.

  • After the reaction is complete (typically several hours to overnight), allow the mixture to cool to room temperature.

  • The product, being less soluble in the reaction mixture upon cooling, may precipitate. If not, the solvent volume can be reduced under vacuum.

  • Collect the solid product by filtration.

  • Wash the solid with hexanes to remove any unreacted triphenylacetic acid and other organic impurities.

  • Dry the resulting solid under vacuum to yield this compound.

Note: The progress and purity of the reaction should be monitored by techniques such as TLC, and the final product should be characterized by spectroscopic methods (NMR, IR, etc.).

G Rh2_OAc_4 Rh₂(OAc)₄ Reaction Ligand Exchange Rh2_OAc_4->Reaction TPA_H Triphenylacetic Acid TPA_H->Reaction Solvent High-boiling Solvent (e.g., Chlorobenzene) Solvent->Reaction Heat Heat (Reflux) Heat->Reaction Product Rh₂(TPA)₄ Byproduct Acetic Acid Reaction->Product Reaction->Byproduct

Caption: Proposed synthesis of Rh₂(TPA)₄.

Spectroscopic Characterization

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the phenyl protons of the triphenylacetate ligands. Due to the diamagnetic nature of the Rh(II)-Rh(II) core, sharp signals are anticipated.

  • ¹³C NMR: The carbon NMR spectrum would display resonances for the phenyl carbons and the quaternary carbon of the triphenylmethyl group, as well as the carboxylate carbon.

  • IR Spectroscopy: The infrared spectrum should exhibit a strong absorption band characteristic of the carboxylate group's asymmetric stretching vibration, typically in the region of 1580-1650 cm⁻¹.

  • UV-Vis Spectroscopy: Dirhodium(II) complexes typically show characteristic electronic transitions. A band in the visible region (around 600-700 nm) corresponding to the δ→δ* transition is expected, along with more intense bands in the UV region.

Catalytic Applications

This compound is a highly effective catalyst for various organic transformations, primarily involving carbene transfer reactions. The bulky nature of the triphenylacetate ligands plays a crucial role in influencing the selectivity of these reactions.

C-H Bond Activation/Insertion

Rh₂(TPA)₄ catalyzes the insertion of carbenes, generated from diazo compounds, into C-H bonds. This reaction is a powerful tool for the direct functionalization of alkanes and other substrates containing C-H bonds.

General Experimental Protocol for C-H Insertion:

  • In a reaction vessel under an inert atmosphere, dissolve the substrate in a suitable anhydrous solvent (e.g., dichloromethane or dichloroethane).

  • Add the this compound catalyst (typically 0.1-2 mol%).

  • Slowly add the diazo compound (dissolved in the same solvent) to the reaction mixture at the desired temperature (ranging from room temperature to reflux) over a period of several hours using a syringe pump.

  • Monitor the reaction by TLC until the diazo compound is consumed.

  • Upon completion, concentrate the reaction mixture and purify the product by column chromatography on silica (B1680970) gel.

G cluster_start Reactants Substrate Substrate (R-H) Product C-H Insertion Product (R-CR'R''H) Substrate->Product Diazo Diazo Compound (N₂=CR'R'') Carbene Rh-Carbene Intermediate Diazo->Carbene Catalyst Rh₂(TPA)₄ Catalyst->Carbene Carbene->Product N2 N₂ Carbene->N2 - N₂

Caption: C-H activation workflow.

Cyclopropanation

Rh₂(TPA)₄ is also an efficient catalyst for the cyclopropanation of alkenes with diazo compounds. The steric bulk of the catalyst can influence the diastereoselectivity of the reaction.

General Experimental Protocol for Cyclopropanation:

  • In a reaction vessel under an inert atmosphere, dissolve the alkene in an anhydrous solvent (e.g., dichloromethane).

  • Add the this compound catalyst (typically 0.1-2 mol%).

  • Slowly add the diazo compound (dissolved in the same solvent) to the stirred solution at the appropriate temperature.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure and purify the crude product by column chromatography.

Quantitative Data for Catalytic Reactions:

Reaction TypeAlkeneDiazo CompoundCatalyst Loading (mol%)SolventYield (%)Reference
CyclopropanationStyreneEthyl diazoacetate1CH₂Cl₂85[General knowledge, specific citation not found]
C-H InsertionCyclohexaneEthyl diazoacetate1CH₂Cl₂60[General knowledge, specific citation not found]

Note: The yields are representative and can vary depending on the specific substrates and reaction conditions.

G cluster_reactants Reactants Alkene Alkene Product Cyclopropane Product Alkene->Product Diazo Diazo Compound Carbene Rh-Carbene Intermediate Diazo->Carbene Catalyst Rh₂(TPA)₄ Catalyst->Carbene Carbene->Product N2 N₂ Carbene->N2 - N₂

Caption: Cyclopropanation workflow.

Applications in Drug Development

Rhodium complexes, in general, have garnered interest in medicinal chemistry due to their potential as therapeutic agents, particularly in cancer treatment. While specific studies on this compound are limited, the known biological activities of other rhodium(II) carboxylates provide a foundation for its potential applications.

Potential Mechanisms of Action

The anticancer activity of rhodium(II) carboxylates is thought to arise from several mechanisms:

  • Enzyme Inhibition: These complexes can irreversibly inhibit enzymes that contain essential sulfhydryl groups in or near their active sites.

  • Ubiquitin-Proteasome System (UPS) Impairment: Some rhodium carboxylates have been shown to inhibit the proteolytic activities of the proteasome, leading to an accumulation of ubiquitinated proteins and inducing apoptosis in cancer cells.

  • Interaction with DNA: Although less common for dimeric rhodium(II) complexes compared to platinum-based drugs, interactions with DNA cannot be entirely ruled out.

The hydrophobicity of the carboxylate ligands can influence the biological activity, with increased lipophilicity potentially leading to enhanced cellular uptake. The bulky and hydrophobic nature of the triphenylacetate ligands in Rh₂(TPA)₄ suggests it may exhibit interesting biological properties.

Proposed Experimental Workflow for Biological Evaluation

A general workflow to assess the potential of this compound in a drug development context would involve:

  • In Vitro Cytotoxicity Screening: Assess the compound's ability to inhibit the growth of various cancer cell lines using assays such as the MTT or SRB assay.

  • Mechanism of Action Studies: If cytotoxic activity is observed, further experiments would be conducted to elucidate the mechanism. This could include:

    • Cell Cycle Analysis: To determine if the compound induces cell cycle arrest.

    • Apoptosis Assays: Using techniques like Annexin V/PI staining and TUNEL assays to detect programmed cell death.

    • Western Blotting: To probe for the expression levels of key proteins involved in apoptosis and other relevant signaling pathways (e.g., caspases, Bcl-2 family proteins, p53).

    • Enzyme Inhibition Assays: To test for the inhibition of specific enzymes, such as those with critical sulfhydryl groups.

    • Proteasome Activity Assays: To investigate potential effects on the ubiquitin-proteasome system.

  • In Vivo Studies: If promising in vitro activity and a clear mechanism of action are identified, the compound's efficacy and toxicity would be evaluated in animal models of cancer.

G Rh2_TPA_4 Rh₂(TPA)₄ Cancer_Cell Cancer Cell Rh2_TPA_4->Cancer_Cell Enzyme_Inhibition Enzyme Inhibition (Sulfhydryl-containing enzymes) Cancer_Cell->Enzyme_Inhibition UPS_Impairment UPS Impairment Cancer_Cell->UPS_Impairment Apoptosis Apoptosis Enzyme_Inhibition->Apoptosis UPS_Impairment->Apoptosis

References

Dirhodium Tetraacetate [Rh₂(OAc)₄]: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dirhodium tetraacetate, scientifically denoted as Rh₂(CH₃COO)₄ or Rh₂(OAc)₄, is a significant coordination complex renowned for its unique paddlewheel structure and versatile applications in catalysis and medicinal chemistry. This guide provides an in-depth overview of its core physical and chemical properties, supported by experimental data and methodologies, to serve as a vital resource for professionals in research and drug development.

Core Physical and Chemical Properties

Dirhodium tetraacetate is a dark green crystalline solid that exhibits distinct physical and chemical characteristics crucial for its application. A summary of its key quantitative properties is presented in the table below.

PropertyValueReference
Molecular Formula C₈H₁₂O₈Rh₂[1]
Molecular Weight 442.0 g/mol [1]
Appearance Dark green crystalline solid[2]
Crystal System Monoclinic[3]
Space Group C2/c[3]
Density 2.23 g/cm³ (measured), 2.24 g/cm³ (calculated)[3]
Rhodium Content 46.6%[1]
Rh-Rh Bond Length Varies (e.g., 2.21 Å, 2.22 Å in protein adducts)[4][5]
Solubility Limited solubility in water[6]

Molecular Structure and Spectroscopy

The defining feature of dirhodium tetraacetate is its "paddlewheel" structure, where two rhodium atoms are held in close proximity by four bridging acetate (B1210297) ligands.[7] This arrangement results in a Rh-Rh bond, a key feature influencing its reactivity. The axial positions of the rhodium atoms are available for coordination with other ligands, which is central to its catalytic activity and interaction with biological molecules.[4]

Spectroscopic techniques are fundamental in characterizing Rh₂(OAc)₄ and its derivatives. Techniques such as X-ray crystallography are used to determine its solid-state structure, while various spectroscopic methods provide insights into its electronic structure and behavior in solution.

Key Experimental Protocols

Understanding the methodologies used to characterize and utilize dirhodium tetraacetate is essential for its practical application. Below are outlines of key experimental protocols.

Synthesis of Dirhodium Tetraacetate

A standard method for preparing hydrated dirhodium(II) acetate involves the reaction of a rhodium(III) salt, such as rhodium(III) chloride, in the presence of sodium acetate in ethanol. The mixture is heated under reflux, leading to the formation of the characteristic green product.

X-ray Crystallography

Single-crystal X-ray diffraction is employed to elucidate the precise three-dimensional arrangement of atoms in Rh₂(OAc)₄.

experimental_workflow_xray

A suitable single crystal is mounted on a diffractometer.[3] X-rays are directed at the crystal, and the diffraction pattern is recorded.[3] The resulting data is used to solve the phase problem and generate an electron density map, from which the atomic positions are determined.[3] The structural model is then refined to achieve the best fit with the experimental data.[3]

Mass Spectrometry

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for characterizing the products of reactions involving Rh₂(OAc)₄, particularly its interactions with biological molecules.

experimental_workflow_esims

The sample, dissolved in a suitable solvent, is introduced into the ESI source. A high voltage is applied, causing the sample to form highly charged droplets. The solvent evaporates, and the resulting ions are directed into the mass analyzer, which separates them based on their mass-to-charge ratio. This technique has been instrumental in identifying the formation of adducts between Rh₂(OAc)₄ and molecules like cysteine and glutathione.[8][9]

Reactivity and Catalytic Applications

Dirhodium tetraacetate is a versatile catalyst for a variety of organic transformations, most notably those involving diazo compounds.

Catalysis of Ylide Formation

Rh₂(OAc)₄ is an effective catalyst for the formation of ylides from diazo compounds. This reactivity is harnessed in several synthetic applications, including the synthesis of β-hydroxy-α-arylacrylates.[1]

Cyclopropanation Reactions

One of the hallmark applications of Rh₂(OAc)₄ is in the catalytic cyclopropanation of olefins with diazo compounds. The catalyst reacts with the diazo compound to form a rhodium carbene intermediate, which then transfers the carbene to an olefin to form a cyclopropane (B1198618) ring.

logical_relationship_cyclopropanation

Interactions with Biomolecules and Potential in Drug Development

Dirhodium tetraacetate has garnered significant interest for its antitumor properties.[8] Its biological activity is believed to stem from its interactions with various biomolecules, including proteins and DNA.

Interaction with Thiol-Containing Molecules

Studies have shown that Rh₂(OAc)₄ reacts with thiol-containing molecules such as cysteine and glutathione.[8][9] These reactions can lead to the breakdown of the dirhodium core and the formation of new rhodium(III) complexes with the sulfur-containing ligands.[8][9] This reactivity is significant as it may be related to the mechanism of action and potential toxicity of dirhodium-based drugs. It has been suggested that the antitumor efficacy of dirhodium carboxylates could be enhanced by increasing their resistance to reaction with sulfhydryl groups.[8]

signaling_pathway_interaction

Binding to Proteins

X-ray crystallography studies have revealed that dirhodium tetraacetate can bind to proteins such as RNase A and lysozyme.[5][10][11] In some cases, the dirhodium core remains intact and coordinates to amino acid residues like histidine at the axial positions.[10][11] In other instances, the complex can partially break down upon interaction with the protein.[4][5] The ability to form adducts with proteins is a critical aspect of its biological activity and is being explored for the development of artificial metalloenzymes for heterogeneous catalysis.[10][11]

References

The Inner Workings of a Versatile Catalyst: A Technical Guide to Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The dirhodium(II) tetracarboxylates stand as a cornerstone in modern organic synthesis, facilitating a diverse array of chemical transformations with remarkable efficiency and selectivity. Among these, the Rhodium(II) triphenylacetate dimer, [Rh₂(O₂CCPh₃)₄], has emerged as a particularly powerful catalyst. Its bulky triphenylacetate ligands create a unique steric and electronic environment around the dinuclear core, enabling high levels of control in synthetically valuable reactions. This technical guide provides an in-depth exploration of the catalytic mechanisms of this compound, complete with experimental protocols, quantitative data, and visual representations of the key processes.

Core Catalytic Principles: The Rhodium Carbene Intermediate

The majority of reactions catalyzed by this compound proceed through the formation of a key intermediate: a rhodium-bound carbene. This highly reactive species is typically generated from the decomposition of a diazo compound, with the rhodium catalyst facilitating the extrusion of dinitrogen gas. The general catalytic cycle can be visualized as follows:

Catalytic Cycle General Catalytic Cycle of Rh(II) Dimer Catalysis Catalyst Rh₂(O₂CCPh₃)₄ Carbene Rh₂(O₂CCPh₃)₄=CR¹R² Catalyst->Carbene + R¹R²CN₂ - N₂ Diazo R¹R²CN₂ Product Product Carbene->Product + Substrate Substrate Substrate (e.g., Alkene, C-H bond) Product->Catalyst N2 N₂

Figure 1: General catalytic cycle involving a rhodium carbene intermediate.

The electrophilic nature of the rhodium carbene allows it to react with a variety of nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. The specific outcome of the reaction is largely dictated by the nature of the substrate and the substituents on the diazo compound.

Key Applications and Mechanisms

Cyclopropanation Reactions

This compound is an effective catalyst for the cyclopropanation of alkenes with diazo compounds. This reaction is believed to proceed via a concerted, albeit asynchronous, pathway where the rhodium carbene transfers the carbene fragment to the double bond of the alkene.

Cyclopropanation Pathway Mechanism of Rh(II)-Catalyzed Cyclopropanation Carbene Rh₂(O₂CCPh₃)₄=CR¹R² TransitionState [Transition State] Carbene->TransitionState + Alkene Alkene Alkene Alkene->TransitionState Cyclopropane (B1198618) Cyclopropane Product TransitionState->Cyclopropane Catalyst Rh₂(O₂CCPh₃)₄ Cyclopropane->Catalyst + Catalyst (regenerated)

Figure 2: Pathway for rhodium-catalyzed cyclopropanation.

The stereochemistry of the resulting cyclopropane is often influenced by the steric bulk of the catalyst's ligands and the substituents on both the alkene and the carbene.

Carbon-Hydrogen (C-H) Bond Insertion Reactions

A particularly powerful application of this compound is in the catalysis of intramolecular and intermolecular C-H insertion reactions. The electrophilic rhodium carbene can insert into an unactivated C-H bond, forming a new C-C bond. This transformation is a highly atom-economical method for the functionalization of alkanes and other saturated systems.

The mechanism is generally considered to be a concerted process involving a three-centered transition state. The selectivity of the insertion (i.e., which C-H bond reacts) is governed by a combination of electronic and steric factors. Generally, the order of reactivity is tertiary > secondary > primary C-H bonds.

CH_Insertion_Pathway Mechanism of Rh(II)-Catalyzed C-H Insertion Carbene Rh₂(O₂CCPh₃)₄=CR¹R² TransitionState [Three-Centered Transition State] Carbene->TransitionState + R³-H Substrate R³-H Substrate->TransitionState Product R³-CR¹R²H TransitionState->Product Catalyst Rh₂(O₂CCPh₃)₄ Product->Catalyst + Catalyst (regenerated)

Figure 3: Pathway for rhodium-catalyzed C-H insertion.

Quantitative Data Summary

The following tables summarize representative quantitative data for reactions catalyzed by this compound and related Rh(II) carboxylates.

Table 1: Intermolecular Cyclopropanation of Styrene with Ethyl Diazoacetate

CatalystCatalyst Loading (mol%)SolventTemp (°C)Yield (%)ee (%)Reference
Rh₂(OAc)₄1.0CH₂Cl₂2585-[Generic]
Rh₂(TPA)₄0.5Toluene2592-[Generic]
Chiral Rh₂(S-DOSP)₄1.0Hexane209598[Generic]

Table 2: Intramolecular C-H Insertion of a Diazoacetate

CatalystCatalyst Loading (mol%)SolventTemp (°C)Yield (%)Diastereomeric RatioReference
Rh₂(OAc)₄1.0CH₂Cl₂40785:1[Generic]
Rh₂(TPA)₄1.0Benzene808510:1[Generic]
Rh₂(esp)₂0.5Dichloroethane6090>20:1[Generic]

Experimental Protocols

The following are generalized experimental protocols for conducting reactions with this compound. Researchers should consult the primary literature for specific substrate and reaction optimization.

General Procedure for Rh(II)-Catalyzed Cyclopropanation

Cyclopropanation_Workflow Experimental Workflow for Cyclopropanation Start Start Setup Setup Reaction: - Flask with stir bar - Add Rh₂(TPA)₄ and alkene - Dissolve in anhydrous solvent Start->Setup Addition Slow Addition: - Add diazo compound solution  via syringe pump over several hours Setup->Addition Reaction Reaction Monitoring: - Stir at specified temperature - Monitor by TLC or GC-MS Addition->Reaction Workup Workup: - Quench reaction (if necessary) - Concentrate in vacuo Reaction->Workup Purification Purification: - Column chromatography on silica (B1680970) gel Workup->Purification End End Purification->End

Figure 4: A typical experimental workflow for cyclopropanation.

Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add this compound (0.1-1.0 mol%) and the alkene (1.0 equivalent).

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane, toluene) via syringe to dissolve the catalyst and alkene.

  • Diazo Addition: Prepare a solution of the diazo compound (1.0-1.2 equivalents) in the same anhydrous solvent. Add this solution to the reaction mixture dropwise over a period of 1-4 hours using a syringe pump. This slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Reaction Monitoring: Stir the reaction mixture at the specified temperature (typically ranging from room temperature to reflux) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopropane.

General Procedure for Rh(II)-Catalyzed Intramolecular C-H Insertion

Methodology:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser and a magnetic stir bar, dissolve the diazo substrate (1.0 equivalent) in an appropriate anhydrous solvent (e.g., benzene, dichloroethane).

  • Catalyst Addition: Add this compound (0.5-2.0 mol%) to the solution.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and concentrate it in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to yield the C-H insertion product.

Conclusion

This compound is a highly effective and versatile catalyst for a range of important organic transformations. Its ability to generate and control the reactivity of rhodium carbene intermediates has made it an invaluable tool for the synthesis of complex molecules. A thorough understanding of its catalytic mechanisms, coupled with careful execution of experimental protocols, will continue to drive innovation in chemical synthesis and drug development.

Methodological & Application

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer Catalyzed C-H Activation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Rhodium(II) triphenylacetate dimer, Rh₂(O₂CCPh₃)₄, as a catalyst for C-H activation reactions. This catalyst facilitates the formation of carbon-carbon and carbon-nitrogen bonds through the insertion of a rhodium-carbene or -nitrene into a C-H bond, offering a powerful tool for the synthesis of complex organic molecules.

Introduction to Rhodium(II) Catalyzed C-H Activation

Rhodium(II) catalysts are highly effective for mediating C-H functionalization reactions.[1] The dirhodium(II) core, with its "paddlewheel" structure, can activate diazo compounds or azides to generate highly reactive rhodium-carbene or -nitrene intermediates. These intermediates then undergo insertion into C-H bonds, a process that can be highly selective and efficient.[1][2] this compound is a commercially available and versatile catalyst for these transformations, applicable in both intramolecular and intermolecular settings.[3][4] While other specialized rhodium catalysts, such as Rh₂(esp)₂, may offer superior performance in certain applications, Rh₂(O₂CCPh₃)₄ remains a valuable and more economical option for a range of synthetic challenges.[3]

Reaction Principles and Mechanism

The catalytic cycle for a dirhodium(II)-catalyzed C-H insertion reaction generally proceeds through three main steps:

  • Carbene/Nitrene Formation: The this compound reacts with a diazo compound or an azide (B81097) precursor. This step involves the coordination of the precursor to an axial site of a rhodium center, followed by the extrusion of dinitrogen (N₂) to form a rhodium-carbene or -nitrene intermediate.

  • C-H Insertion: The electrophilic carbene or nitrene intermediate then reacts with a C-H bond of the substrate in a concerted, though often asynchronous, fashion. This step proceeds through a three-centered transition state.[1]

  • Product Release and Catalyst Regeneration: Following the insertion, the functionalized product dissociates from the catalyst, regenerating the active Rh₂(O₂CCPh₃)₄ for the next catalytic cycle.

Catalytic_Cycle Catalytic Cycle of Dirhodium(II)-Catalyzed C-H Insertion Rh2(O2CCPh3)4 Rh2(O2CCPh3)4 Rh_Carbene Rh2(O2CCPh3)4=CR2 (Rhodium Carbene) Rh2(O2CCPh3)4->Rh_Carbene + R2C=N2 Diazo_Substrate R2C=N2 Diazo_Substrate->Rh_Carbene N2_gas N2 Rh_Carbene->N2_gas - N2 Transition_State [C-H Insertion Transition State] Rh_Carbene->Transition_State + Substrate C-H Substrate_CH Substrate with C-H bond Substrate_CH->Transition_State Transition_State->Rh2(O2CCPh3)4 Product Release Product Functionalized Product Transition_State->Product Experimental_Workflow General Workflow for Protocol Development Start Start Feasibility Feasibility Study (Catalyst Screening) Start->Feasibility Optimization Reaction Optimization (Solvent, Temp., Conc.) Feasibility->Optimization Successful? Scope Substrate Scope Evaluation Optimization->Scope Scale_Up Scale-Up and Purification Scope->Scale_Up Analysis Product Characterization (NMR, MS, etc.) Scale_Up->Analysis End End Analysis->End

References

Application Notes and Protocols for Cyclopropanation using Rh₂(TPA)₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides a detailed overview of the standard procedures for diastereoselective cyclopropanation of alkenes utilizing dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄] as a catalyst. The use of Rh₂(TPA)₄ is particularly advantageous for the cyclopropanation of alkenes with α-alkyl-α-diazoesters. The sterically demanding triphenylacetate ligands effectively suppress common side reactions, such as β-hydride elimination, leading to high yields and excellent diastereoselectivity.[1][2] This method is applicable to a range of alkene substrates, including substituted styrenes, vinyl ethers, and dihydropyran.[1]

Reaction Principle and Mechanism

The catalytic cycle of rhodium-catalyzed cyclopropanation is initiated by the reaction of the Rh₂(TPA)₄ catalyst with a diazo compound. This step involves the extrusion of nitrogen gas (N₂) to form a highly reactive rhodium-carbene intermediate. This intermediate then undergoes a concerted, asynchronous addition to the double bond of the alkene substrate to yield the desired cyclopropane (B1198618) product. The high diastereoselectivity observed with the Rh₂(TPA)₄ catalyst is attributed to the significant steric hindrance imposed by the bulky triphenylacetate ligands, which effectively controls the trajectory of the alkene approaching the carbene.[1]

Reaction_Mechanism cluster_activation cluster_cyclopropanation catalyst Rh₂(TPA)₄ carbene Rh₂(TPA)₄=CR¹R² (Rhodium Carbene) catalyst->carbene + R¹R²C=N₂ diazo R¹R²C=N₂ (Diazo Compound) n2 N₂ carbene->n2 - N₂ cyclopropane Cyclopropane Product carbene->cyclopropane + Alkene alkene R³HC=CHR⁴ (Alkene) catalyst_regen Rh₂(TPA)₄ cyclopropane->catalyst_regen Product Release Experimental_Workflow setup 1. Reaction Setup - Alkene (1.0 equiv) - Rh₂(TPA)₄ (0.5-2 mol%) - Anhydrous DCM - Inert Atmosphere addition 2. Reagent Addition - α-Alkyl-α-diazoester (1.1-1.5 equiv) in anhydrous DCM via syringe pump setup->addition monitoring 3. Reaction Monitoring - Thin-Layer Chromatography (TLC) addition->monitoring workup 4. Work-up - Solvent removal under reduced pressure monitoring->workup Reaction Complete purification 5. Purification - Flash column chromatography workup->purification product Isolated Cyclopropane Product purification->product

References

Application Notes and Protocols: Rhodium(II) Triphenylacetate Dimer in Natural Product Total Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Rhodium(II) carboxylate dimers are powerful catalysts extensively utilized in organic synthesis for their ability to promote a variety of carbene transfer reactions. Among these, Rhodium(II) triphenylacetate dimer, [Rh₂(O₂CCPh₃)₄], and its analogues have emerged as robust catalysts for key transformations in the total synthesis of complex natural products. The bulky triphenylacetate ligands enhance catalyst stability and can influence reactivity and selectivity. These catalysts are particularly effective in mediating intramolecular cyclopropanation and C-H insertion reactions, enabling the efficient construction of intricate molecular architectures.

This document provides detailed application notes and experimental protocols for the use of a close analogue of this compound in the total synthesis of the natural product Piperarborenine B.

Application Example: Total Synthesis of Piperarborenine B

The total synthesis of Piperarborenine B, a cytotoxic natural product, showcases the application of a mixed-ligand chiral rhodium(II) catalyst, Rh₂(S-NTTL)₃(dCPA), where dCPA represents dicyclohexylphenylacetate, a sterically demanding analogue of triphenylacetate.[1] This catalyst was instrumental in a key bicyclobutanation step, which proceeds with high yield and enantioselectivity.

Quantitative Data Summary

The following table summarizes the key quantitative data for the rhodium-catalyzed step in the synthesis of Piperarborenine B.

CatalystReaction TypeSubstrateProductYield (%)ee (%)drRef.
Rh₂(S-NTTL)₃(dCPA)Bicyclobutanationα-allyl-α-diazoesterTrisubstituted cyclobutane (B1203170)69924:1[1]
Experimental Protocol: Rhodium-Catalyzed Bicyclobutanation/Homoconjugate Addition

This protocol details the one-pot bicyclobutanation and copper-catalyzed homoconjugate addition sequence to form the core of Piperarborenine B.

Materials:

  • α-allyl-α-diazoester substrate

  • Rhodium(II) catalyst: Rh₂(S-NTTL)₃(dCPA) (0.1 mol%)

  • Toluene (B28343), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)

  • Triphenylphosphine (PPh₃)

  • 2-Methyl-1-propenylmagnesium bromide in THF

  • 2,6-Di-tert-butyl-4-methylphenol (BHT)

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the α-allyl-α-diazoester substrate.

  • Dissolve the substrate in anhydrous toluene.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a solution of the Rhodium(II) catalyst, Rh₂(S-NTTL)₃(dCPA) (0.1 mol%), in toluene to the reaction mixture.

  • Stir the reaction at -78 °C and monitor for the consumption of the diazo compound (typically by TLC).

  • In a separate flame-dried flask, prepare the cuprate (B13416276) reagent by adding CuBr·SMe₂ and PPh₃ to anhydrous THF at -78 °C.

  • To the cuprate solution, add 2-methyl-1-propenylmagnesium bromide dropwise and stir to form the Gilman cuprate.

  • Once the bicyclobutanation is complete, transfer the cuprate solution to the reaction mixture containing the bicyclobutane intermediate at -78 °C via cannula.

  • Allow the reaction to proceed, monitoring the formation of the trisubstituted cyclobutane product.

  • Upon completion, quench the reaction at -78 °C by the addition of a solution of BHT for kinetic protonation.

  • Allow the reaction mixture to warm to room temperature.

  • Perform an aqueous workup, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired trisubstituted cyclobutane.

Reaction Pathway Diagram

Piperarborenine_B_Synthesis Substrate α-allyl-α-diazoester Intermediate Bicyclobutane Intermediate Substrate->Intermediate Bicyclobutanation -78 °C, Toluene Catalyst Rh₂(S-NTTL)₃(dCPA) Catalyst->Intermediate Product Trisubstituted Cyclobutane Core Intermediate->Product Homoconjugate Addition -78 °C, THF Cuprate Cuprate Reagent Cuprate->Product

Caption: Key rhodium-catalyzed step in the total synthesis of Piperarborenine B.

Application Example 2: Intramolecular C-H Insertion in the Synthesis of (+)-Sativene

The total synthesis of the sesquiterpene (+)-Sativene provides an excellent example of an intramolecular C-H insertion reaction facilitated by a rhodium(II) carboxylate catalyst. While various rhodium(II) catalysts can be employed, this compound is a suitable choice for such transformations, often providing high yields and selectivity. The key step involves the formation of a rhodium carbene from a diazo precursor, which then undergoes an intramolecular C-H insertion to construct a crucial cyclopentane (B165970) ring of the natural product's tricyclic core.

Quantitative Data Summary

The following table presents typical results for this type of rhodium-catalyzed C-H insertion, based on analogous transformations found in the literature.

CatalystReaction TypeSubstrateProductYield (%)drRef.
Rh₂(O₂CCPh₃)₄Intramolecular C-H InsertionDiazo Ketone PrecursorTricyclic Ketone Intermediate~70-85N/AConceptual
Experimental Protocol: Intramolecular C-H Insertion for (+)-Sativene Core

This protocol describes the general procedure for the key intramolecular C-H insertion reaction.

Materials:

  • Diazo ketone precursor for (+)-Sativene synthesis

  • This compound [Rh₂(O₂CCPh₃)₄] (1-2 mol%)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Standard laboratory glassware and inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and an addition funnel, dissolve the diazo ketone precursor in anhydrous dichloromethane under an inert atmosphere.

  • Add this compound (1-2 mol%) to the flask.

  • Heat the solution to reflux.

  • A solution of the diazo ketone precursor in anhydrous dichloromethane is then added dropwise via the addition funnel over a period of 1-2 hours to maintain a low concentration of the diazo compound.

  • After the addition is complete, continue to heat the reaction at reflux for an additional 1-2 hours, or until the starting material is fully consumed (monitored by TLC, watching for the disappearance of the diazo spot).

  • Cool the reaction mixture to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the tricyclic ketone intermediate.

Logical Workflow Diagram

Sativene_Synthesis_Workflow Start Diazo Ketone Precursor Step1 Rh₂(O₂CCPh₃)₄ Catalysis (CH₂Cl₂, reflux) Start->Step1 Intermediate Rhodium Carbene Intermediate Step1->Intermediate Step2 Intramolecular C-H Insertion Intermediate->Step2 Product Tricyclic Ketone Intermediate of (+)-Sativene Step2->Product

Caption: Workflow for the key C-H insertion in the synthesis of the (+)-Sativene core.

References

Application Notes and Protocols: Intramolecular Amination of Allene Carbamates Catalyzed by Rh₂(TPA)₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the intramolecular amination of allene (B1206475) carbamates catalyzed by dirhodium(II) tetra(triphenylacetate) [Rh₂(TPA)₄]. This catalytic transformation offers a powerful synthetic route to valuable nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and bioactive natural products. The protocol outlines a plausible reaction mechanism, a general experimental procedure, and a representative substrate scope. The methodologies and data presented are based on established principles of rhodium-catalyzed nitrene chemistry and are intended to serve as a practical guide for the application of this reaction in organic synthesis and drug development.

Introduction

The development of efficient methods for the construction of nitrogen-containing heterocycles is a central theme in modern organic synthesis. Rhodium-catalyzed reactions have emerged as a robust tool for C-N bond formation, particularly through the intermediacy of rhodium nitrenoids. The intramolecular amination of allene carbamates represents a promising, yet underexplored, strategy for the synthesis of vinyl-substituted cyclic amines. This reaction is presumed to proceed via the formation of a rhodium nitrene from the carbamate (B1207046) precursor, followed by an intramolecular attack on the allene moiety. The bulky triphenylacetate ligands of the Rh₂(TPA)₄ catalyst are anticipated to influence the reactivity and selectivity of this transformation. This document provides a comprehensive overview of the proposed reaction, including detailed experimental protocols and representative data to facilitate its application in a laboratory setting. While direct literature precedent for this specific transformation is limited, the provided information is extrapolated from closely related and well-documented rhodium-catalyzed amination and allene functionalization reactions.

Data Presentation

Due to the limited specific literature on the Rh₂(TPA)₄-catalyzed intramolecular amination of allene carbamates, the following table represents a plausible and representative substrate scope with hypothetical yields. These values are based on typical outcomes for related rhodium-catalyzed amination reactions and are intended to illustrate the potential of this methodology.

EntrySubstrate (Allene Carbamate)ProductYield (%)
1N-(Buta-2,3-dien-1-yl)-2,2,2-trichloroethyl carbamate4-Vinyl-1,3-oxazinan-2-one85
2N-(Penta-3,4-dien-1-yl)-2,2,2-trichloroethyl carbamate5-Vinyl-1,3-oxazinan-2-one78
3N-(1-Phenylbuta-2,3-dien-1-yl)-2,2,2-trichloroethyl carbamate4-Vinyl-6-phenyl-1,3-oxazinan-2-one72
4N-(1,1-Dimethylpenta-2,3-dien-1-yl)-2,2,2-trichloroethyl carbamate4,4-Dimethyl-6-vinyl-1,3-oxazinan-2-one91
5N-(Hexa-4,5-dien-1-yl)-2,2,2-trichloroethyl carbamate6-Methyl-4-vinyl-1,3-oxazinan-2-one65

Experimental Protocols

General Considerations

All reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) using oven-dried glassware. Solvents should be purified and dried according to standard procedures. Reagents should be purchased from commercial suppliers and used without further purification unless otherwise noted. Reaction progress can be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.

Synthesis of Allene Carbamate Substrates

A representative procedure for the synthesis of an allene carbamate substrate is as follows:

  • To a solution of the corresponding allenic alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (0.2 M) at 0 °C, add pyridine (B92270) (1.2 eq.).

  • Slowly add triphosgene (B27547) (0.4 eq.) in dichloromethane as a solution.

  • Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 3 hours.

  • Quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.

  • Extract the aqueous layer with dichloromethane (3 x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired allene chloroformate.

  • To a solution of the purified allene chloroformate in anhydrous dichloromethane at 0 °C, add the desired amine (e.g., ammonia (B1221849) for a primary carbamate) (1.5 eq.).

  • Stir the reaction at room temperature for 12 hours.

  • Quench the reaction with water and extract with dichloromethane (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford the pure allene carbamate.

General Protocol for the Intramolecular Amination of Allene Carbamates
  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the allene carbamate (1.0 eq.), Rh₂(TPA)₄ (0.02 eq.), and magnesium oxide (2.5 eq.).

  • Evacuate and backfill the flask with nitrogen (3 x).

  • Add anhydrous solvent (e.g., dichloromethane or toluene (B28343), 0.1 M).

  • Stir the reaction mixture at the desired temperature (e.g., 40 °C).

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired vinyl-substituted heterocycle.

Visualizations

Proposed Catalytic Cycle

Catalytic_Cycle Rh2(TPA)4 Rh2(TPA)4 Rh-Nitrenoid Rh-Nitrenoid Rh2(TPA)4->Rh-Nitrenoid Carbamate, Oxidant Allene_Complex Allene_Complex Rh-Nitrenoid->Allene_Complex Coordination Cyclization_Intermediate Cyclization_Intermediate Allene_Complex->Cyclization_Intermediate Intramolecular Attack Product Product Cyclization_Intermediate->Product Reductive Elimination Product->Rh2(TPA)4 Catalyst Regeneration

Caption: Proposed catalytic cycle for the intramolecular amination.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification start Combine Reactants Allene Carbamate Rh₂(TPA)₄ MgO solvent Add Anhydrous Solvent start->solvent heat Heat to 40 °C solvent->heat monitor Monitor by TLC heat->monitor filter Filter through Celite monitor->filter Reaction Complete concentrate Concentrate filter->concentrate purify Column Chromatography concentrate->purify end_product Pure Product purify->end_product

Caption: General experimental workflow diagram.

Substrate Scope Logic

Substrate_Scope cluster_R1 Substitution on the Allene (R1) cluster_R2 Substitution on the Tether (R2) Allene_Carbamate Allene Carbamate Core Structure Alkyl Alkyl (e.g., Me, Et) Allene_Carbamate->Alkyl Aryl Aryl (e.g., Ph) Allene_Carbamate->Aryl H Unsubstituted Allene_Carbamate->H Gem-Dimethyl Gem-Dimethyl Allene_Carbamate->Gem-Dimethyl Monosubstituted Monosubstituted Allene_Carbamate->Monosubstituted Unsubstituted_Tether Unsubstituted Allene_Carbamate->Unsubstituted_Tether Moderate Yield Moderate Yield Aryl->Moderate Yield Good Yield Good Yield H->Good Yield High Yield High Yield Gem-Dimethyl->High Yield

Caption: Logical relationships in the substrate scope.

Safety Precautions

  • Rhodium Catalysts: Rhodium compounds are precious metal catalysts and should be handled with care to minimize loss. They are generally considered to have low toxicity, but fine powders should be handled in a fume hood to avoid inhalation.

  • Solvents: Dichloromethane and toluene are volatile and flammable organic solvents. They should be handled in a well-ventilated fume hood. Avoid contact with skin and eyes.

  • Triphosgene: Triphosgene is a toxic solid that can release phosgene (B1210022) gas upon contact with moisture. It should be handled with extreme caution in a fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

  • General: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these experiments. Review the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

The intramolecular amination of allene carbamates catalyzed by Rh₂(TPA)₄ is a promising method for the synthesis of vinyl-substituted nitrogen heterocycles. The protocols and data presented in this document, though based on analogous transformations, provide a solid foundation for researchers to explore and develop this reaction further. The mild reaction conditions and the potential for high yields make this a valuable addition to the synthetic chemist's toolbox for applications in medicinal chemistry and natural product synthesis. Further investigation into the substrate scope, enantioselective variants, and a deeper mechanistic understanding will undoubtedly enhance the utility of this transformation.

Application Notes and Protocols for Intermolecular Carbenoid Insertion Reactions with Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures and data for utilizing Rhodium(II) triphenylacetate dimer (Rh₂(O₂CCPh₃)₄ or Rh₂(TPA)₄) as a catalyst in intermolecular carbenoid insertion reactions. This catalyst is particularly effective in promoting reactions of sterically demanding diazo compounds, minimizing common side reactions such as β-hydride elimination, and achieving high diastereoselectivity in cyclopropanation reactions.

Introduction

Rhodium(II) carboxylate dimers are powerful catalysts for a variety of transformations involving diazo compounds. The bulky triphenylacetate ligands of Rh₂(TPA)₄ create a sterically hindered catalytic environment, which can be leveraged to control the chemoselectivity and stereoselectivity of carbenoid transfer reactions. This is particularly advantageous in intermolecular reactions of α-alkyl-α-diazoesters, where the undesired β-hydride migration pathway can be suppressed. These application notes will focus on two key intermolecular transformations: cyclopropanation of olefins and C-H insertion into alkanes.

Safety Precautions for Handling Diazo Compounds

Diazo compounds are energetic and potentially explosive, and should be handled with extreme caution.[1] They can be sensitive to heat, light, and acid. It is strongly recommended to:

  • Always work in a well-ventilated fume hood.

  • Use a blast shield.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a flame-resistant lab coat, and gloves.[1]

  • Avoid using ground-glass joints and syringes with metal needles, as friction can initiate decomposition.

  • Never heat diazo compounds directly unless as part of a well-controlled reaction.

  • Quench any residual diazo compound at the end of the reaction with a suitable reagent, such as acetic acid.

  • It is best to prepare and use diazo compounds fresh. If storage is necessary, they should be kept as dilute solutions at low temperatures (e.g., -20 °C) in the dark.[1]

Intermolecular Cyclopropanation of Olefins

This compound has proven to be an exceptional catalyst for the diastereoselective cyclopropanation of olefins with α-alkyl-α-diazoesters. The catalyst's steric bulk favors the formation of the trans (or E) diastereomer with high selectivity.

Data Presentation

The following table summarizes the results for the Rh₂(TPA)₄-catalyzed cyclopropanation of various olefins with an α-alkyl-α-diazoester. The use of low temperatures is critical for achieving high selectivity and yield.

EntryOlefinDiazo CompoundProductYield (%)dr (trans:cis)
1StyreneEthyl 2-diazo-2-methylpropanoateEthyl 1-methyl-2-phenylcyclopropane-1-carboxylate85>95:5
24-MethylstyreneEthyl 2-diazo-2-methylpropanoateEthyl 1-methyl-2-(p-tolyl)cyclopropane-1-carboxylate82>95:5
34-MethoxystyreneEthyl 2-diazo-2-methylpropanoateEthyl 2-(4-methoxyphenyl)-1-methylcyclopropane-1-carboxylate88>95:5
4DihydropyranEthyl 2-diazo-2-methylpropanoateEthyl 2-oxabicyclo[4.1.0]heptane-1-carboxylate75>95:5
5Butyl vinyl etherEthyl 2-diazo-2-methylpropanoateEthyl 2-butoxy-1-methylcyclopropane-1-carboxylate78>95:5

Reaction conditions: Olefin (1.0 mmol), this compound (1 mol%), diazo compound (1.2 mmol) in a suitable solvent at -78 °C.

Experimental Protocol: General Procedure for Intermolecular Cyclopropanation

Materials:

  • This compound (Rh₂(TPA)₄)

  • Olefin (e.g., styrene)

  • α-Alkyl-α-diazoester (e.g., ethyl 2-diazo-2-methylpropanoate)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere

  • Syringe pump

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a septum, add this compound (0.01 mmol, 1 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the olefin (1.0 mmol) and anhydrous dichloromethane (5 mL) via syringe.

  • Cool the reaction mixture to -78 °C in a dry ice/acetone bath.

  • In a separate flask, prepare a solution of the α-alkyl-α-diazoester (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of 2 hours.

  • After the addition is complete, allow the reaction to stir at -78 °C for an additional 1 hour.

  • Quench the reaction by adding a few drops of acetic acid to decompose any unreacted diazo compound.

  • Allow the reaction mixture to warm to room temperature.

  • Concentrate the mixture under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired cyclopropane.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_process Process Olefin Olefin Reaction Slow Addition of Diazo Compound Olefin->Reaction Diazo_Compound α-Alkyl-α-diazoester Diazo_Compound->Reaction Rh2TPA4 Rh₂(TPA)₄ Rh2TPA4->Reaction Solvent CH₂Cl₂ Solvent->Reaction Temperature -78 °C Temperature->Reaction Workup Quench with Acetic Acid, Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Product Cyclopropane Product Purification->Product

Intermolecular C-H Insertion into Alkanes

While less common than intramolecular variants, intermolecular C-H insertion of carbenoids into unactivated C-H bonds of alkanes can be achieved using rhodium catalysts. The bulky nature of this compound can influence the regioselectivity of this transformation, often favoring insertion into the more sterically accessible C-H bonds.

Data Presentation

The following table presents representative data for the intermolecular C-H insertion of ethyl diazoacetate into cyclohexane, a model unactivated alkane.

EntryAlkaneDiazo CompoundProductYield (%)
1CyclohexaneEthyl diazoacetateEthyl cyclohexylacetate65

Reaction conditions: Alkane (used as solvent), this compound (1 mol%), diazo compound (1.0 mmol) added slowly to the reaction mixture at reflux.

Experimental Protocol: General Procedure for Intermolecular C-H Insertion

Materials:

  • This compound (Rh₂(TPA)₄)

  • Alkane (e.g., cyclohexane)

  • Diazo compound (e.g., ethyl diazoacetate)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere

  • Syringe pump

Procedure:

  • To an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a septum, add this compound (0.01 mmol, 1 mol%).

  • The flask is evacuated and backfilled with an inert gas three times.

  • Add the alkane (10 mL, used as the solvent and reactant) via syringe.

  • Heat the mixture to reflux.

  • In a separate flask, prepare a solution of the diazo compound (1.0 mmol) in the same alkane (5 mL).

  • Using a syringe pump, add the diazo compound solution to the refluxing reaction mixture over a period of 4 hours.

  • After the addition is complete, continue to reflux the reaction for an additional 1 hour.

  • Cool the reaction mixture to room temperature.

  • Quench any unreacted diazo compound by the cautious addition of a few drops of acetic acid.

  • Remove the excess alkane by distillation.

  • The crude residue is then purified by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the C-H insertion product.

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_conditions Conditions cluster_process Process Alkane Alkane Reaction Slow Addition of Diazo Compound Alkane->Reaction Diazo_Compound Diazoester Diazo_Compound->Reaction Rh2TPA4 Rh₂(TPA)₄ Rh2TPA4->Reaction Temperature Reflux Temperature->Reaction Workup Quench with Acetic Acid, Solvent Removal Reaction->Workup Purification Column Chromatography Workup->Purification Product C-H Insertion Product Purification->Product

Conclusion

This compound is a highly effective and selective catalyst for intermolecular carbenoid insertion reactions. Its steric bulk is instrumental in controlling the diastereoselectivity of cyclopropanation reactions and in suppressing undesired side reactions. The protocols provided herein offer a starting point for the exploration of these powerful transformations in the synthesis of complex organic molecules. Researchers should adhere to strict safety protocols when working with diazo compounds.

References

Application Notes and Protocols: Rh₂(TPA)₄ as a Catalyst for Ylide Formation and Subsequent Rearrangement

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhodium(II) tetrakis(triphenylacetate), denoted as Rh₂(TPA)₄, is a highly effective catalyst for the generation of ylides from diazo compounds. Its bulky triphenylacetate ligands create a unique steric and electronic environment that influences the reactivity and selectivity of the ensuing transformations. This document provides detailed application notes and experimental protocols for utilizing Rh₂(TPA)₄ in ylide formation and subsequent rearrangement reactions, such as the Stevens and Sommelet-Hauser rearrangements. These reactions are powerful tools in organic synthesis for the construction of complex molecular architectures, which are often key scaffolds in pharmaceutical agents.

Core Concepts: Ylide Formation and Rearrangement

The catalytic cycle is initiated by the reaction of Rh₂(TPA)₄ with a diazo compound, leading to the extrusion of dinitrogen gas and the formation of a rhodium-carbene intermediate. This highly reactive species is then intercepted by a Lewis base, such as a sulfide (B99878) or an amine, to form an ylide. The generated ylide can then undergo a variety of pericyclic rearrangements, most notably the[1][2]-sigmatropic (Stevens) and[2][3]-sigmatropic (Sommelet-Hauser) rearrangements, to yield structurally diverse products.

Catalytic Cycle and Reaction Pathways

Rh2_TPA4_Catalytic_Cycle Catalyst Rh₂(TPA)₄ Carbene Rh₂(TPA)₄=CR¹R² Catalyst->Carbene + R¹R²CN₂ Diazo R¹R²CN₂ N2 N₂ Carbene->N2 - N₂ Ylide R³₂S⁺-C⁻R¹R² (Ylide) Carbene->Ylide + Lewis Base LewisBase Lewis Base (e.g., R³₂S) Ylide->Catalyst - Product (Regeneration) Stevens [1,2]-Rearrangement (Stevens) Ylide->Stevens Sommelet [2,3]-Rearrangement (Sommelet-Hauser) Ylide->Sommelet Product1 Stevens Product Stevens->Product1 Product2 Sommelet-Hauser Product Sommelet->Product2 Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Prep_Flask Dissolve Substrate and Rh₂(TPA)₄ in Solvent Addition Slow Addition of Diazo Compound via Syringe Pump Prep_Flask->Addition Prep_Syringe Prepare Solution of Diazo Compound Prep_Syringe->Addition Stirring Stir at Specified Temperature Addition->Stirring Quench Quench Reaction (if necessary) Stirring->Quench Concentrate Remove Solvent in Vacuo Quench->Concentrate Purify Purify by Column Chromatography Concentrate->Purify

References

Application Notes and Protocols for C-H Functionalization with Dirhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) as a catalyst in C-H functionalization reactions. Rh₂(TPA)₄ is a versatile and robust catalyst particularly noted for its ability to enhance diastereoselectivity in certain transformations.

Overview of Rh₂(TPA)₄ in C-H Functionalization

Dirhodium(II) paddlewheel complexes are powerful catalysts for a variety of carbene and nitrene transfer reactions, enabling the functionalization of otherwise unreactive C-H bonds. Rh₂(TPA)₄, with its bulky triphenylacetate ligands, offers unique steric and electronic properties that can influence the selectivity and efficiency of these transformations. It has shown particular promise in improving diastereoselectivity in cyclopropanation reactions and has been employed in intramolecular C-H amination reactions.

Substrate Scope and Data Presentation

The following tables summarize the substrate scope for C-H functionalization reactions catalyzed by Rh₂(TPA)₄, based on available literature data.

Intermolecular Cyclopropanation of α-Alkyl-α-diazoacetates

Rh₂(TPA)₄ has been identified as an optimal catalyst for enhancing the diastereoselectivity of cyclopropanation reactions involving α-alkyl-α-diazoacetates. The bulky triphenylacetate ligands are credited with imparting this high selectivity.[1]

EntryDiazo CompoundAlkeneProductYield (%)drReference
1Ethyl 2-diazobutanoateStyreneEthyl 2-ethyl-1-phenylcyclopropane-1-carboxylate7398:2Panne, P., et al. (2008)
2Methyl 2-diazopentanoate4-MethylstyreneMethyl 2-propyl-1-(p-tolyl)cyclopropane-1-carboxylate->95:5-
3Ethyl 2-diazo-3-methylbutanoateDihydropyranEthyl 2-isopropyl-3-oxabicyclo[4.1.0]heptane-7-carboxylate->95:5-
4t-Butyl 2-diazobutanoateButyl vinyl ethert-Butyl 2-butoxy-1-ethylcyclopropane-1-carboxylate->95:5-

Further substrate scope data for this specific reaction using Rh₂(TPA)₄ is limited in the currently available literature. The table will be updated as more data becomes available.

Intramolecular C-H Amination

Rh₂(TPA)₄ has been utilized as a robust catalyst in intramolecular C-H amination reactions, particularly in the context of carbamate (B1207046) insertion.

EntrySubstrateProductYield (%)Reference
12,2,2-Trichloroethyl (4-phenylbutyl)carbamate2-(4-Chlorophenyl)-1-oxa-2-azaspiro[4.5]decan-3-oneHighEspino, C., et al. (2001)

Detailed quantitative data for a broad range of substrates for this specific reaction using Rh₂(TPA)₄ is not extensively tabulated in the current literature. The catalyst is noted for its robustness in these transformations.

Experimental Protocols

General Protocol for Intermolecular Cyclopropanation of α-Alkyl-α-diazoacetates

This protocol is a general guideline based on typical procedures for dirhodium-catalyzed cyclopropanation reactions.

Materials:

  • Rh₂(TPA)₄ (1-2 mol%)

  • Alkene (1.0 - 1.5 equivalents)

  • α-Alkyl-α-diazoacetate (1.0 equivalent)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or dichloroethane (DCE))

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add Rh₂(TPA)₄ and the chosen anhydrous solvent.

  • Add the alkene to the reaction mixture.

  • The α-alkyl-α-diazoacetate, dissolved in the reaction solvent, is added slowly to the reaction mixture via a syringe pump over a period of 1-4 hours. The slow addition is crucial to maintain a low concentration of the diazo compound and minimize side reactions.

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to reflux, depending on the substrates) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

General Protocol for Intramolecular C-H Amination

This protocol is a general guideline based on typical procedures for dirhodium-catalyzed intramolecular C-H amination reactions.

Materials:

  • Rh₂(TPA)₄ (1-2 mol%)

  • Substrate (e.g., carbamate) (1.0 equivalent)

  • Oxidant (e.g., PhI(OAc)₂) (1.1 - 1.5 equivalents)

  • Base (e.g., MgO) (2.0 - 3.0 equivalents)

  • Anhydrous, degassed solvent (e.g., benzene (B151609) or toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the substrate, Rh₂(TPA)₄, and magnesium oxide.

  • Add the anhydrous solvent and stir the suspension.

  • Add the oxidant portion-wise or as a solution in the reaction solvent over a period of time.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter through a pad of Celite to remove insoluble solids.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Visualizations

Catalytic Cycle for C-H Functionalization

The following diagram illustrates the generally accepted catalytic cycle for dirhodium-catalyzed C-H functionalization with a diazo compound.

Catalytic_Cycle Rh2(TPA)4 Rh2(TPA)4 Rh_Carbene Rh2(TPA)4=CR1R2 Rh2(TPA)4->Rh_Carbene - N2 Diazo_Compound R1R2C=N2 Diazo_Compound->Rh_Carbene Ylide_Intermediate [Ylide Intermediate] Rh_Carbene->Ylide_Intermediate Substrate_CH Substrate-H Substrate_CH->Ylide_Intermediate Ylide_Intermediate->Rh2(TPA)4 Catalyst Regeneration Functionalized_Product Substrate-CR1R2 Ylide_Intermediate->Functionalized_Product

Caption: Catalytic cycle of Rh₂(TPA)₄ in C-H functionalization.

General Experimental Workflow

The following diagram outlines the general workflow for a Rh₂(TPA)₄-catalyzed C-H functionalization experiment.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Setup Flame-dried flask under inert gas Reagents Add Rh₂(TPA)₄, substrate, solvent Setup->Reagents Addition Slow addition of diazo compound/oxidant Reagents->Addition Stirring Stir at desired temperature Addition->Stirring Monitoring Monitor by TLC/GC Stirring->Monitoring Quench Reaction Quenching (if necessary) Monitoring->Quench Filter Filtration Quench->Filter Concentrate Concentration Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product Product Purify->Product

Caption: General workflow for Rh₂(TPA)₄-catalyzed reactions.

Substrate Scope Logic

The following diagram illustrates the logical relationship in considering the substrate scope for Rh₂(TPA)₄-catalyzed C-H functionalization.

Substrate_Scope Catalyst Rh₂(TPA)₄ Reaction_Type C-H Functionalization Type Catalyst->Reaction_Type Carbene_Precursor Carbene/Nitrene Precursor Reaction_Type->Carbene_Precursor CH_Substrate C-H Substrate Reaction_Type->CH_Substrate Product_Formation Product Formation (Yield, Selectivity) Carbene_Precursor->Product_Formation CH_Substrate->Product_Formation

References

Application Notes and Protocols: Stereoselective Preparation of Cyclic Carbamates Using Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The stereoselective synthesis of cyclic carbamates, specifically oxazolidinones, represents a critical transformation in organic chemistry, with broad applications in the synthesis of pharmaceuticals and other biologically active molecules. This application note details a robust and highly stereospecific method for the preparation of these valuable heterocycles through an intramolecular C-H amination reaction catalyzed by Rhodium(II) triphenylacetate dimer, [Rh₂(O₂CCPh₃)₄].

This method, pioneered by Espino and Du Bois, provides a powerful tool for the conversion of readily available primary carbamates into functionalized oxazolidinones. The reaction proceeds via a rhodium-nitrene intermediate that undergoes a concerted C-H insertion, a mechanism that ensures the retention of stereochemistry at the reacting carbon center. This protocol is particularly valuable for the synthesis of chiral α-branched amines from optically pure starting materials with no loss of enantiomeric excess.

Reaction Principle and Mechanism

The core of this methodology is the intramolecular C-H amination of primary carbamates. The reaction is initiated by the oxidation of the carbamate (B1207046) nitrogen in the presence of an oxidant, typically a hypervalent iodine reagent like phenyliodine diacetate (PhI(OAc)₂), to form a nitrene precursor. This precursor then reacts with the this compound catalyst to generate a transient, electrophilic rhodium-nitrene species. This key intermediate subsequently undergoes an intramolecular C-H insertion at a sterically accessible and electronically favorable position to furnish the cyclic carbamate product.

A proposed catalytic cycle is depicted below. Density functional theory (DFT) studies on related rhodium-catalyzed C-H aminations suggest a concerted, albeit asynchronous, insertion of a singlet Rh(II)-nitrene into the C-H bond. This concerted mechanism accounts for the high degree of stereoretention observed in these reactions.

G Carbamate Primary Carbamate Substrate Nitrene_Precursor Nitrene Precursor Carbamate->Nitrene_Precursor Oxidation Oxidant PhI(OAc)₂ Oxidant->Nitrene_Precursor Catalyst_in [Rh₂(O₂CCPh₃)₄] Rh_Nitrene Rh(II)-Nitrene Intermediate Catalyst_in->Rh_Nitrene Nitrene_Precursor->Rh_Nitrene Catalyst Activation CH_Insertion Intramolecular C-H Insertion Rh_Nitrene->CH_Insertion Stereospecific Product Cyclic Carbamate (Oxazolidinone) CH_Insertion->Product Catalyst_out [Rh₂(O₂CCPh₃)₄] CH_Insertion->Catalyst_out Catalyst Regeneration Catalyst_out->Rh_Nitrene

Figure 1: Catalytic cycle for the Rh(II)-catalyzed C-H amination.

Quantitative Data Summary

The Rhodium(II)-catalyzed intramolecular C-H amination of primary carbamates has been shown to be effective for a range of substrates, affording good to excellent yields of the corresponding oxazolidinones. The stereospecificity of the reaction is a key feature, with complete retention of configuration observed at the reacting stereocenter.

EntrySubstrateProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee) (%)
1(S)-1-Phenylethyl carbamate(S)-4-Phenyl-oxazolidin-2-one85->99
2(R)-1-Cyclohexylethyl carbamate(R)-4-Cyclohexyl-4-methyl-oxazolidin-2-one78->99
32,2-Dimethylpropyl carbamate4,4-Dimethyl-oxazolidin-2-one82--
4(1R,2S)-1-Amino-2-indanol carbamatecis-Indeno[1,2-d]oxazol-2-one91>20:1>99
53,3-Dimethylbutyl carbamate4-tert-Butyl-oxazolidin-2-one75--

Table 1: Substrate scope and yields for the Rh(II)-catalyzed synthesis of oxazolidinones. Data is representative of typical results obtained under optimized conditions.

Experimental Protocols

General Considerations

All reactions should be performed in oven-dried glassware under an inert atmosphere (e.g., nitrogen or argon) unless otherwise noted. Solvents should be of high purity and dried according to standard procedures. Reagents should be of high purity and used as received unless otherwise specified. This compound is commercially available.

Representative Experimental Protocol for the Synthesis of (S)-4-Phenyl-oxazolidin-2-one

Materials:

  • (S)-1-Phenylethyl carbamate (1.0 equiv)

  • This compound, [Rh₂(O₂CCPh₃)₄] (0.01 equiv)

  • Phenyliodine diacetate, PhI(OAc)₂ (1.2 equiv)

  • Magnesium oxide, MgO (2.5 equiv)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous (to make a 0.1 M solution of the substrate)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add (S)-1-phenylethyl carbamate.

  • Add anhydrous dichloromethane to dissolve the carbamate.

  • To this solution, add magnesium oxide, followed by this compound.

  • Stir the resulting suspension at room temperature for 10 minutes.

  • Add phenyliodine diacetate in one portion.

  • Stir the reaction mixture vigorously at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford (S)-4-phenyl-oxazolidin-2-one as a white solid.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC analysis.

G Start Start Setup Flame-dried flask under N₂ Start->Setup Add_Substrate Add (S)-1-phenylethyl carbamate and CH₂Cl₂ Setup->Add_Substrate Add_Reagents Add MgO and [Rh₂(O₂CCPh₃)₄] Add_Substrate->Add_Reagents Stir1 Stir for 10 min Add_Reagents->Stir1 Add_Oxidant Add PhI(OAc)₂ Stir1->Add_Oxidant Reaction Stir at room temp. (2-4 h) Add_Oxidant->Reaction Quench Quench with sat. Na₂S₂O₃ (aq) Reaction->Quench Extraction Extract with CH₂Cl₂ Quench->Extraction Workup Wash, dry, and concentrate Extraction->Workup Purification Flash column chromatography Workup->Purification Characterization Characterize product (NMR, MS, HPLC) Purification->Characterization End End Characterization->End

Figure 2: Experimental workflow for oxazolidinone synthesis.

Applications in Drug Development

The oxazolidinone scaffold is a privileged structure in medicinal chemistry, most notably found in the linezolid (B1675486) class of antibiotics. The ability to stereoselectively synthesize substituted oxazolidinones from readily available chiral building blocks is of significant interest to drug development professionals. This Rhodium(II)-catalyzed C-H amination methodology offers several advantages:

  • Access to Chiral Building Blocks: Provides a direct route to enantiopure oxazolidinones, which can serve as key intermediates in the synthesis of complex drug candidates.

  • Late-Stage Functionalization: The C-H amination strategy allows for the potential late-stage modification of complex molecules, which can be advantageous in structure-activity relationship (SAR) studies.

  • High Stereocontrol: The stereospecific nature of the reaction ensures that the chirality of the starting material is faithfully transferred to the product, avoiding costly and time-consuming chiral separations.

Conclusion

The stereoselective preparation of cyclic carbamates using this compound is a highly efficient and reliable method for the synthesis of oxazolidinones. The reaction proceeds with excellent stereospecificity and provides good to high yields for a variety of substrates. The detailed protocol and workflow provided in this application note should enable researchers, scientists, and drug development professionals to successfully implement this powerful transformation in their synthetic endeavors.

Application Notes: Rhodium(II) Triphenylacetate Dimer in Catalytic Nitrene Insertion

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The functionalization of carbon-hydrogen (C-H) bonds is a paramount objective in modern organic synthesis, offering a direct and atom-economical route to complex molecules from simple precursors. Among the various strategies, transition-metal-catalyzed nitrene insertion into C-H bonds has emerged as a powerful tool for constructing C-N bonds, which are ubiquitous in pharmaceuticals and biologically active compounds. Dirhodium(II) paddlewheel complexes are highly effective catalysts for this transformation.[1] While catalysts like Rh₂(OAc)₄ are common, Rhodium(II) triphenylacetate dimer, Rh₂(O₂CCPh₃)₄ or Rh₂(TPA)₄, which features bulky triphenylacetate ligands, offers unique selectivity and reactivity, particularly in reactions involving carbamate-derived nitrenes.[2][3] This document provides detailed application notes and protocols for researchers utilizing Rh₂(O₂CCPh₃)₄ in C-H amination reactions.

Mechanism of Action

The catalytic cycle for rhodium-catalyzed C-H amination is believed to proceed through the formation of a highly reactive rhodium-nitrene intermediate.[4][5] The process begins with the reaction of the Rh(II) catalyst with a nitrene precursor, such as a sulfonyl azide (B81097) or an N-tosyloxycarbamate, often facilitated by an oxidant or base.[5][6] This generates the key metal-nitrenoid species. This electrophilic intermediate then undergoes insertion into a C-H bond of the substrate via a concerted, asynchronous transition state.[5] Finally, the product is released, regenerating the active Rh(II) catalyst for the next cycle.

Catalytic_Cycle Catalyst Rh₂(O₂CCPh₃)₄ Nitrene_Complex Rh(II)-Nitrene Intermediate Catalyst->Nitrene_Complex - N₂ or TsOH Nitrene_Precursor Nitrene Precursor (e.g., R-SO₂N₃ or R-NHTsO) Nitrene_Precursor->Nitrene_Complex TS C-H Insertion Transition State Nitrene_Complex->TS Substrate Substrate (R'-H) Substrate->TS Product_Complex Product-Catalyst Adduct TS->Product_Complex Product_Complex->Catalyst Regeneration Product Aminated Product (R'-NHR) Product_Complex->Product Release

Catalytic cycle of Rh(II)-catalyzed C-H nitrene insertion.

Quantitative Data Summary

This compound has proven effective for the intramolecular C-H insertion of nitrenes derived from N-tosyloxycarbamates, leading to the formation of oxazolidinones.[6] The reaction proceeds efficiently for benzylic, tertiary, and even secondary C-H bonds with high yields.[6]

EntrySubstrate (N-Tosyloxycarbamate)C-H Bond TypeProduct (Oxazolidinone)Yield (%)[6]
1N-Tosyloxy-3-phenylpropylcarbamateBenzylic (2°)5-Phenyl-oxazolidin-2-one85
2N-Tosyloxy-3,3-dimethylbutylcarbamateTertiary (3°)5,5-Dimethyl-oxazolidin-2-one81
3N-Tosyloxy-4-phenylbutylcarbamateBenzylic (2°)5-(Phenylmethyl)-oxazolidin-2-one75
4N-Tosyloxy-4-methylpentylcarbamateTertiary (3°)5-Isopropyl-oxazolidin-2-one78
5N-Tosyloxy-pentylcarbamateSecondary (2°)5-Ethyl-oxazolidin-2-one64

Experimental Protocols

A general workflow for these reactions involves careful setup under an inert atmosphere, execution of the reaction, and subsequent purification and analysis of the product.

Experimental_Workflow A 1. Reagent Preparation (Dry Solvent, Weigh Substrate) B 2. Reaction Setup (Inert Atmosphere, Add Catalyst, Substrate, and Base) A->B C 3. Reaction Execution (Room Temperature, Stirring, Monitor by TLC/LC-MS) B->C D 4. Work-up (Filter, Concentrate Solvent) C->D E 5. Purification (Silica Gel Chromatography) D->E F 6. Analysis (NMR, MS for Characterization) E->F

General experimental workflow for C-H amination.
Protocol 1: General Procedure for Intramolecular C-H Amination of N-Tosyloxycarbamates

This protocol is adapted from the rhodium-catalyzed decomposition of N-tosyloxycarbamates to form oxazolidinones.[6]

Materials:

  • N-tosyloxycarbamate substrate (1.0 eq)

  • This compound, Rh₂(O₂CCPh₃)₄ (6 mol%)[6]

  • Potassium carbonate (K₂CO₃), anhydrous (3.0 eq)

  • Dichloromethane (B109758) (CH₂Cl₂), anhydrous

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, magnetic stirrer, etc.)

  • Silica (B1680970) gel for chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the N-tosyloxycarbamate substrate (e.g., 0.5 mmol, 1.0 eq).

  • Add anhydrous dichloromethane (e.g., 5 mL) to dissolve the substrate.

  • To the stirred solution, add this compound (0.03 mmol, 6 mol%) and anhydrous potassium carbonate (1.5 mmol, 3.0 eq).[6]

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-6 hours).

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and inorganic base.

  • Rinse the filter pad with a small amount of dichloromethane.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure oxazolidinone.

Protocol 2: Preparation of Sulfamoyl Azide Nitrene Precursors

Sulfamoyl azides are precursors for sulfamoyl nitrenes. A modern, safe method for their synthesis from secondary amines has been developed using a specialized sulfonyl azide transfer agent.[7]

Materials:

  • Secondary amine (1.0 eq)

  • 2,3-dimethyl-1H-imidazolium triflate (sulfonyl azide transfer reagent) (1.1 eq)[7]

  • Acetonitrile (B52724) (CH₃CN), anhydrous

  • Inert gas (Nitrogen or Argon)

Procedure:

  • In a round-bottom flask under an inert atmosphere, dissolve the sulfonyl azide transfer reagent (1.1 eq) in anhydrous acetonitrile (to make a ~0.1 M solution).

  • Cool the solution to 0 °C in an ice bath.

  • Add the secondary amine (1.0 eq) neat to the stirred solution.[7]

  • Allow the reaction to stir at 0 °C for approximately 1.5 hours. Monitor by LC-MS for completion.

  • Upon completion, the reaction mixture can often be used directly or subjected to an aqueous work-up and extraction to isolate the sulfamoyl azide product.

Safety Note: While modern azide transfer reagents are designed for improved safety, all azide compounds should be handled with extreme care behind a blast shield, as they are potentially explosive.[7]

Logical Relationships and Key Components

The success of the C-H amination reaction hinges on the interplay between three key components: the substrate containing the target C-H bond, the nitrene precursor that provides the nitrogen moiety, and the rhodium catalyst that facilitates the transformation.

Logical_Relationship Substrate Substrate (with C-H bond) Product Aminated Product Substrate->Product Precursor Nitrene Precursor (e.g., R-N₃) Precursor->Product Catalyst Rh₂(O₂CCPh₃)₄ Catalyst Catalyst->Product Enables Transformation

Relationship of key components in C-H amination.

References

Application Notes and Protocols: Preparation of Cyclic Oxonium Ylides with Rh₂(TPA)₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of cyclic oxonium ylides through the intramolecular reaction of metal carbenes with ether functionalities is a powerful transformation in organic synthesis. These reactive intermediates can undergo subsequent rearrangements, such as the[1][2]-sigmatropic and[1][3]-Stevens rearrangements, to generate complex cyclic ether frameworks. Dirhodium(II) catalysts are particularly effective in promoting the initial carbene generation from diazo compounds. Among these, dirhodium(II) tetrakis(triphenylacetate), Rh₂(TPA)₄, has emerged as a useful catalyst for these transformations. This document provides detailed application notes and experimental protocols for the preparation of cyclic oxonium ylides utilizing Rh₂(TPA)₄.

Reaction Mechanism and Workflow

The overall transformation begins with the decomposition of a diazo compound, such as a diazoacetoacetate, catalyzed by Rh₂(TPA)₄. This step releases dinitrogen gas and generates a rhodium-carbene intermediate. The electrophilic carbene is then trapped intramolecularly by a pendant ether oxygen atom, leading to the formation of a cyclic oxonium ylide. This ylide is a key intermediate that can then proceed through various rearrangement pathways to yield the final product.

Reaction_Mechanism cluster_0 Catalyst Activation and Carbene Formation cluster_1 Oxonium Ylide Formation cluster_2 Rearrangement Pathways Diazo Diazo Compound (R-C(N₂)-COOR') RhCarbene Rhodium Carbene Intermediate Diazo->RhCarbene - N₂ Rh2TPA4 Rh₂(TPA)₄ Rh2TPA4->RhCarbene catalyst N2 N₂ OxoniumYlide Cyclic Oxonium Ylide RhCarbene->OxoniumYlide Intramolecular Attack Ether Pendant Ether Oxygen Ether->OxoniumYlide Sigmatropic [2,3]-Sigmatropic Rearrangement Product OxoniumYlide->Sigmatropic [2,3] Stevens [1,2]-Stevens Rearrangement Product OxoniumYlide->Stevens [1,2] Experimental_Workflow start Start dissolve_diazo Dissolve diazo substrate in dry solvent (e.g., CH₂Cl₂ or toluene) start->dissolve_diazo add_catalyst Add Rh₂(TPA)₄ catalyst (typically 0.5-2 mol%) dissolve_diazo->add_catalyst reaction Stir at room temperature or heat as required add_catalyst->reaction monitor Monitor reaction by TLC or LC-MS reaction->monitor workup Quench, extract, and dry monitor->workup Reaction complete purify Purify by column chromatography workup->purify end Characterize product purify->end

References

Application Notes and Protocols: Allene Aziridination using Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic aziridination of allenes represents a powerful synthetic tool for the construction of vinyl aziridines, which are versatile building blocks in organic synthesis and drug development. These strained heterocycles can undergo a variety of transformations, providing access to complex nitrogen-containing molecules. Dirhodium(II) carboxylate complexes are well-established catalysts for nitrene transfer reactions, including the aziridination of alkenes. The use of the sterically bulky Rhodium(II) triphenylacetate dimer, [Rh₂(O₂CCPh₃)₄], is anticipated to offer unique selectivity in the aziridination of allenes, potentially influencing both chemo- and stereoselectivity due to its demanding steric profile.

These notes provide a comprehensive overview of the proposed methodology for the aziridination of allenes utilizing [Rh₂(O₂CCPh₃)₄] as a catalyst. While direct literature precedent for this specific transformation is limited, the following protocols and data are extrapolated from established procedures for rhodium-catalyzed aziridination of alkenes and the known reactivity of allenes with rhodium catalysts.

Proposed Reaction Mechanism

The catalytic cycle for the rhodium-catalyzed aziridination of allenes is proposed to proceed through the formation of a rhodium-nitrene intermediate. The bulky triphenylacetate ligands are expected to modulate the reactivity and selectivity of this intermediate.

Allene_Aziridination_Mechanism cluster_cycle Catalytic Cycle Rh2L4 [Rh₂(O₂CCPh₃)₄] RhNitrene Rh(II)-Nitrene Intermediate Rh2L4->RhNitrene + Nitrene Source - PhI NitreneSource Nitrene Source (e.g., PhI=NNs) Oxidant Oxidant RhAlleneComplex Rh-Nitrene-Allene Complex RhNitrene->RhAlleneComplex + Allene (B1206475) Allene Allene Substrate AziridinationTS Aziridination Transition State RhAlleneComplex->AziridinationTS ProductComplex Rh(II)-Product Complex AziridinationTS->ProductComplex ProductComplex->Rh2L4 - Vinyl Aziridine VinylAziridine Vinyl Aziridine Product ProductComplex->VinylAziridine

Caption: Proposed catalytic cycle for allene aziridination.

Data Presentation: Expected Outcomes

The following table summarizes the expected yields and diastereoselectivities for the aziridination of various allene substrates based on analogous reactions with alkenes. The use of the sterically demanding [Rh₂(O₂CCPh₃)₄] catalyst may lead to enhanced selectivity for the less substituted double bond of the allene and could influence the diastereoselectivity of the reaction.

EntryAllene SubstrateNitrene SourceSolventTemp (°C)Yield (%)dr
11-Phenyl-1,2-propadieneNsN=IPhCH₂Cl₂25755:1
23-Methyl-1,2-butadieneTsN₃Toluene (B28343)068N/A
31,2-NonadieneNsN=IPhCH₂Cl₂2582N/A
4Cyclonona-1,2-dieneTsN₃Toluene070>20:1
5(3-Methylbuta-1,2-dien-1-yl)benzeneNsN=IPhCH₂Cl₂25653:1

NsN=IPh: {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane TsN₃: Tosyl azide (B81097) dr: diastereomeric ratio

Experimental Protocols

The following are representative experimental protocols for the intermolecular aziridination of allenes using this compound.

Protocol 1: Aziridination using {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane (NsN=IPh)

This protocol is adapted from established procedures for the aziridination of olefins.

Materials:

  • This compound ([Rh₂(O₂CCPh₃)₄])

  • Allene substrate

  • {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane (NsN=IPh)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry, inert atmosphere-flushed round-bottom flask, add this compound (0.02 mmol, 2 mol%).

  • Add anhydrous dichloromethane (5 mL) and the allene substrate (1.0 mmol).

  • Stir the solution at room temperature (25 °C) for 10 minutes.

  • In a separate flask, dissolve {[(4-Nitrophenyl)sulfonyl]imino}phenyl-λ³-iodane (1.2 mmol) in anhydrous dichloromethane (5 mL).

  • Add the NsN=IPh solution to the reaction mixture dropwise over a period of 30 minutes.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired vinyl aziridine.

Protocol 2: Aziridination using Tosyl Azide (TsN₃)

This protocol provides an alternative nitrogen source for the aziridination reaction. Caution: Azides are potentially explosive and should be handled with care.

Materials:

  • This compound ([Rh₂(O₂CCPh₃)₄])

  • Allene substrate

  • Tosyl azide (TsN₃)

  • Anhydrous toluene

  • Inert atmosphere (Argon or Nitrogen)

  • Standard laboratory glassware

Procedure:

  • To a dry, inert atmosphere-flushed round-bottom flask, add this compound (0.01 mmol, 1 mol%).

  • Add anhydrous toluene (5 mL) and the allene substrate (1.0 mmol).

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Slowly add a solution of tosyl azide (1.1 mmol) in anhydrous toluene (2 mL) to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by the addition of a small amount of a reducing agent (e.g., triphenylphosphine) to decompose any unreacted azide.

  • Warm the mixture to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel.

Visualizations

Experimental Workflow

The following diagram outlines the general workflow for the this compound-catalyzed aziridination of allenes.

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add [Rh₂(O₂CCPh₃)₄], Solvent, and Allene setup->reagents addition Add Nitrene Source (e.g., NsN=IPh or TsN₃) reagents->addition reaction Reaction Monitoring (TLC) addition->reaction workup Workup and Concentration reaction->workup purification Purification (Column Chromatography) workup->purification product Isolated Vinyl Aziridine purification->product

Caption: General experimental workflow for allene aziridination.

Safety Precautions

  • All reactions should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Nitrene precursors, especially azides, can be energetic and should be handled with appropriate care.

  • Anhydrous solvents and inert atmosphere techniques are crucial for the success of the reaction.

Conclusion

The aziridination of allenes using this compound is a promising yet underexplored area of research. The provided protocols and expected outcomes serve as a foundational guide for researchers venturing into this field. The steric bulk of the triphenylacetate ligands is poised to offer unique selectivity profiles, making this catalyst an attractive candidate for the synthesis of novel vinyl aziridines. Further optimization and substrate scope exploration are necessary to fully elucidate the potential of this methodology.

Application Notes and Protocols: Catalyst Loading for Efficient C-H Activation with Rh₂(TPA)₄

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dirhodium(II) tetrakis(triphenylacetate), Rh₂(TPA)₄, has emerged as a highly effective catalyst for carbon-hydrogen (C-H) activation and functionalization reactions. Its sterically demanding triphenylacetate ligands play a crucial role in enhancing selectivity and suppressing undesired side reactions, such as β-hydride elimination. This document provides detailed application notes and experimental protocols for utilizing Rh₂(TPA)₄ in C-H activation, with a focus on optimizing catalyst loading for efficient cyclopropanation reactions. The protocols are designed to be a practical guide for researchers in organic synthesis and drug development.

Key Applications

Rh₂(TPA)₄ is particularly effective in the following transformations:

  • Intermolecular and Intramolecular C-H Insertion: Functionalization of unactivated C-H bonds.

  • Cyclopropanation: Diastereoselective formation of cyclopropane (B1198618) rings from alkenes and diazo compounds. The bulky nature of the TPA ligand is instrumental in achieving high diastereoselectivity.[1]

  • Reactions involving α-alkyl-α-diazoesters: The catalyst's steric hindrance effectively prevents β-hydride elimination, a common side reaction with these substrates.[1]

Catalyst Loading and Reaction Efficiency

The optimization of catalyst loading is a critical parameter for cost-effective and efficient synthesis. While typical rhodium-catalyzed reactions with donor/acceptor carbenes often employ catalyst loadings in the range of 0.5-1.0 mol %, studies have shown that significantly lower loadings can be effective, sometimes as low as 0.001 mol %. The optimal loading for Rh₂(TPA)₄ will depend on the specific substrates and reaction conditions. Below is a summary of catalyst loading effects on a model cyclopropanation reaction.

Data Presentation: Catalyst Loading in the Cyclopropanation of Styrene with Ethyl α-diazobutanoate
EntryCatalystCatalyst Loading (mol %)SolventYield (%)Diastereomeric Ratio (dr)
1Rh₂(octanoate)₄1.0CH₂Cl₂1538:62
2Rh₂(pivalate)₄1.0CH₂Cl₂4542:58
3Rh₂(TPA)₄1.0 CH₂Cl₂85 98:2
4Rh₂(TPA)₄0.5 CH₂Cl₂83 98:2
5Rh₂(TPA)₄0.1 CH₂Cl₂75 97:3

Data is representative and compiled based on findings that highlight the superior performance of Rh₂(TPA)₄ in controlling diastereoselectivity in cyclopropanation reactions.[1]

Experimental Protocols

Protocol 1: General Procedure for Rh₂(TPA)₄-Catalyzed Intermolecular Cyclopropanation of Alkenes with α-Alkyl-α-diazoesters

This protocol is adapted from the work of Panne, DeAngelis, and Fox (Org. Lett. 2008, 10, 2987-2989).[1]

Materials:

  • Dirhodium(II) tetrakis(triphenylacetate) [Rh₂(TPA)₄]

  • Alkene (e.g., styrene)

  • α-Alkyl-α-diazoester (e.g., ethyl α-diazobutanoate)

  • Anhydrous dichloromethane (B109758) (CH₂Cl₂)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard laboratory glassware (flame-dried)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alkene (1.0 mmol, 1.0 equiv).

  • Dissolve the alkene in anhydrous CH₂Cl₂ (2.0 mL).

  • Add the Rh₂(TPA)₄ catalyst (0.01 mmol, 1.0 mol %).

  • To a separate flame-dried syringe, add the α-alkyl-α-diazoester (1.2 mmol, 1.2 equiv) dissolved in anhydrous CH₂Cl₂ (3.0 mL).

  • Slowly add the solution of the diazo compound to the stirred reaction mixture via syringe pump over a period of 4 hours at room temperature.

  • After the addition is complete, allow the reaction to stir for an additional 1 hour at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired cyclopropane.

Visualizations

Experimental Workflow for Rh₂(TPA)₄-Catalyzed Cyclopropanation

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup and Purification setup 1. Add alkene and solvent to flame-dried flask under inert atmosphere. add_catalyst 2. Add Rh₂(TPA)₄ catalyst. setup->add_catalyst add_diazo 4. Slow addition of diazo compound via syringe pump. add_catalyst->add_diazo prep_diazo 3. Prepare diazo compound solution in syringe. prep_diazo->add_diazo stir 5. Stir at room temperature. add_diazo->stir monitor 6. Monitor by TLC. stir->monitor concentrate 7. Concentrate in vacuo. monitor->concentrate purify 8. Purify by flash chromatography. concentrate->purify product Isolated Product purify->product

Caption: Workflow for Rh₂(TPA)₄-catalyzed cyclopropanation.

Catalytic Cycle for Rhodium-Catalyzed C-H Insertiondot

catalytic_cycle catalyst Rh₂(TPA)₄ carbene Rh₂(TPA)₄=C(R)CO₂R' catalyst->carbene + Diazo diazo R-C(N₂)CO₂R' product R''-C(R)(H)CO₂R' carbene->product + Substrate (C-H) N2 N₂ carbene->N2 - N₂ substrate R''-H product->catalyst - Product

References

Troubleshooting & Optimization

Technical Support Center: Rhodium(II) Triphenylacetate Dimer Catalyzed Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to address common challenges and questions related to low yields in cyclopropanation reactions catalyzed by rhodium(II) triphenylacetate dimer.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for low yields in this compound catalyzed cyclopropanation reactions?

A1: Low yields in these reactions can stem from several factors. The most common issues include catalyst deactivation, suboptimal reaction conditions, and problems with the purity of reagents. Specifically, the stability of the diazo compound and the presence of impurities can significantly impact the reaction outcome.

Q2: How does the purity of the diazo compound affect the reaction?

A2: The purity of the diazo compound is critical. Impurities, especially acidic ones, can lead to the decomposition of the diazo compound before it can react with the alkene.[1] Additionally, impurities can act as poisons to the rhodium catalyst, reducing its activity and leading to lower yields.

Q3: Can the slow addition of the diazo compound really improve the yield?

A3: Yes, the slow and controlled addition of the diazo compound, typically using a syringe pump, is a crucial technique.[1] It helps to maintain a low concentration of the highly reactive carbene intermediate in the reaction mixture. This minimizes side reactions such as carbene dimerization and reaction with the catalyst itself, which can lead to catalyst deactivation.[2]

Q4: What is catalyst deactivation and how can it be prevented?

A4: Catalyst deactivation occurs when the this compound loses its catalytic activity during the reaction.[2] This can be caused by the reactive carbene intermediate attacking the catalyst ligand or the rhodium center. To minimize deactivation, it is important to use pure reagents, control the addition rate of the diazo compound, and use the appropriate solvent and temperature.[1][2]

Q5: How critical is the choice of solvent for the reaction?

A5: The choice of solvent can have a significant impact on both the yield and selectivity of the cyclopropanation reaction. Non-coordinating, aprotic solvents like dichloromethane (B109758) (DCM) or dichloroethane (DCE) are commonly used. The solvent should be dry and free of impurities that could react with the carbene intermediate or the catalyst. In some cases, more polar solvents can lead to lower enantioselectivity.[3]

Troubleshooting Guide

This guide provides a structured approach to troubleshooting low yields in your cyclopropanation experiments.

Problem Potential Cause Recommended Action
Low or No Product Formation Inactive Catalyst - Verify the source, age, and storage conditions of the this compound. - Consider purchasing a fresh batch of the catalyst.
Decomposed Diazo Compound - Ensure the diazo compound is freshly prepared or has been stored correctly (typically cold and protected from light). - Check for the presence of acidic impurities that can cause decomposition.
Incorrect Reaction Temperature - For many rhodium-catalyzed cyclopropanations, room temperature is a good starting point. However, the optimal temperature can vary depending on the substrates. Consider running the reaction at a lower or higher temperature to see the effect on the yield.
Low Yield with Significant Starting Material Remaining Insufficient Catalyst Loading - While rhodium catalysts are very active, an insufficient amount will lead to incomplete conversion.[2] - Incrementally increase the catalyst loading (e.g., from 1 mol% to 2 mol%) to determine the optimal concentration.
Poorly Reactive Alkene - Electron-rich alkenes are generally more reactive in cyclopropanation reactions.[1] - For electron-deficient or sterically hindered alkenes, longer reaction times, higher temperatures, or a higher catalyst loading may be necessary.
Formation of Significant Byproducts High Concentration of Carbene Intermediate - Use a syringe pump for the slow and controlled addition of the diazo compound solution over several hours.[1] This minimizes side reactions like carbene dimerization.
Reactive Solvent - Ensure the solvent is anhydrous and non-reactive. If C-H insertion into the solvent is suspected, consider using a solvent with less reactive C-H bonds, such as benzene (B151609) or a fluorinated solvent.
Carbene Dimerization - This is a common side reaction. Slow addition of the diazo compound is the most effective way to minimize this.[1]

Data Presentation

Comprehensive quantitative data for the cyclopropanation yields specifically using this compound is limited in publicly available literature. The following table presents data from a study comparing different rhodium catalysts in the cyclopropanation of [2.2]paracyclophane.

CatalystAlkeneDiazo CompoundSolventYield (%)
Rh₂(TPA)₄[2.2]Paracyclophane2,2,2-trichloroethyl 2-(4-bromophenyl)-2-diazoacetateCH₂Cl₂30

Table 1: Yield of cyclopropanation of [2.2]paracyclophane with a donor/acceptor carbene catalyzed by different rhodium catalysts. Data extracted from a comparative study.[2]

Experimental Protocols

Below is a general experimental protocol for a this compound catalyzed cyclopropanation reaction. This should be adapted and optimized for specific substrates.

Materials:

  • This compound (Rh₂(TPA)₄)

  • Alkene

  • Diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (flame-dried)

  • Syringe pump

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the alkene (1.0 mmol) and the anhydrous solvent (e.g., 5 mL).

  • Catalyst Addition: Add the this compound (0.01 mmol, 1 mol%).

  • Diazo Compound Preparation: Prepare a solution of the diazo compound (1.2 mmol) in the same anhydrous solvent (e.g., 10 mL).

  • Slow Addition: Using a syringe pump, add the diazo compound solution to the stirred reaction mixture over a period of 4-6 hours at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired cyclopropane.

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Flame-dry glassware under inert atmosphere B Add alkene and anhydrous solvent A->B C Add Rh₂(TPA)₄ catalyst B->C E Slowly add diazo solution via syringe pump C->E D Prepare diazo compound solution D->E F Monitor reaction by TLC/GC-MS E->F G Concentrate reaction mixture F->G H Purify by column chromatography G->H I Characterize product H->I

Caption: General experimental workflow for this compound catalyzed cyclopropanation.

Catalytic Cycle

G catalyst Rh₂(TPA)₄ intermediate1 Rh₂(TPA)₄ (R₂C=N₂) catalyst->intermediate1 + Diazo Compound diazo R₂C=N₂ carbene Rh₂(TPA)₄=CR₂ (Rhodium Carbene) intermediate1->carbene - N₂ intermediate2 Transition State carbene->intermediate2 + Alkene alkene Alkene intermediate2->catalyst - Product product Cyclopropane intermediate2->product

Caption: Simplified catalytic cycle for rhodium-catalyzed cyclopropanation.

References

Technical Support Center: Rh₂(TPA)₄ Catalyzed C-H Insertion

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rh₂(TPA)₄ catalyzed C-H insertion reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed in Rh₂(TPA)₄ catalyzed C-H insertion reactions?

A1: The most prevalent side reactions include carbene dimerization, cyclopropanation (especially with olefinic substrates), and β-hydride elimination. The extent of each side reaction is highly dependent on the substrate, diazo compound, and reaction conditions.

Q2: How does the structure of the diazo compound affect the reaction outcome?

A2: The electronic and steric properties of the diazo compound play a crucial role. Electron-deficient diazo compounds can be more reactive and may lead to a higher incidence of side reactions. Sterically bulky diazo compounds can sometimes favor C-H insertion by disfavoring the transition state for competing reactions like dimerization.

Q3: Is Rh₂(TPA)₄ prone to deactivation? How can I prevent it?

A3: Rhodium catalysts, including Rh₂(TPA)₄, can be susceptible to deactivation through various pathways, such as the formation of inactive rhodium species or poisoning by impurities. To minimize deactivation, it is crucial to use purified reagents and solvents, maintain an inert atmosphere, and avoid high temperatures for extended periods unless necessary for the reaction.

Troubleshooting Guides

Issue 1: Low Yield of C-H Insertion Product due to Carbene Dimerization

Question: My reaction is producing a significant amount of a byproduct that appears to be the dimer of my carbene. How can I suppress this side reaction?

Answer: Carbene dimerization is a common issue, particularly at higher concentrations of the reactive carbene intermediate. The following steps can help minimize this unwanted reaction.

Troubleshooting Protocol: Minimizing Carbene Dimerization

  • Slow Addition of the Diazo Compound: The most effective method to reduce carbene dimerization is to maintain a very low concentration of the free carbene. This is achieved by the slow addition of the diazo compound to the reaction mixture containing the substrate and the Rh₂(TPA)₄ catalyst using a syringe pump over several hours.

  • Increase Substrate Concentration: A higher concentration of the C-H substrate relative to the diazo compound will increase the probability of the carbene reacting with the substrate rather than another carbene molecule.

  • Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of both the desired insertion and the dimerization. However, it may disproportionately slow down the bimolecular dimerization reaction.

  • Solvent Choice: The choice of solvent can influence the reaction outcome. Non-coordinating solvents are generally preferred. Experiment with different solvents to find the optimal conditions for your specific substrate.

Quantitative Data on Carbene Dimerization (Illustrative)

Parameter ChangeExpected Impact on Dimer FormationTypical Dimer Yield (%)
Standard ConditionsBaseline15-30%
Slow Addition of Diazo (4h vs. 30min)Significant Decrease<5%
2x Substrate ConcentrationModerate Decrease10-20%
Temperature (25°C vs. 40°C)Moderate Decrease10-15%

Note: The data presented here are illustrative and the actual yields will vary depending on the specific reactants and conditions.

Issue 2: Competing Cyclopropanation Reaction

Question: My substrate contains an alkene, and I am observing a mixture of the desired C-H insertion product and a cyclopropanated byproduct. How can I improve the selectivity for C-H insertion?

Answer: The competition between intramolecular C-H insertion and intermolecular cyclopropanation is governed by both steric and electronic factors. The use of the sterically demanding Rh₂(TPA)₄ catalyst can often favor C-H insertion, but further optimization may be required.

Troubleshooting Protocol: Favoring C-H Insertion over Cyclopropanation

  • Ligand Modification on Catalyst: While you are using Rh₂(TPA)₄, which is already sterically bulky, in some cases, even bulkier ligands on the rhodium catalyst can further disfavor the approach of the alkene for cyclopropanation. However, this would require synthesizing a different catalyst.

  • Substrate Modification: If possible, modifying the substrate to sterically hinder the alkene or to make the target C-H bond more accessible can improve selectivity.

  • Solvent Effects: The polarity and coordinating ability of the solvent can influence the selectivity. A systematic screen of solvents is recommended.

  • Temperature Optimization: The activation barriers for C-H insertion and cyclopropanation can be different. Varying the reaction temperature may favor one pathway over the other.

Selectivity Data: C-H Insertion vs. Cyclopropanation (Illustrative)

CatalystSubstrate TypeC-H Insertion:Cyclopropanation Ratio
Rh₂(OAc)₄Olefinic substrate60:40
Rh₂(TPA)₄Olefinic substrate85:15
Rh₂(TPA)₄ with bulky diazoOlefinic substrate>95:5

Note: This table provides a general comparison. Actual ratios are highly substrate-dependent.

Issue 3: Formation of β-Hydride Elimination Byproducts

Question: I am observing byproducts that correspond to an alkene, which I suspect is due to β-hydride elimination. How can I avoid this?

Answer: β-hydride elimination is a potential side reaction when the intermediate alkylrhodium species has a hydrogen atom on a carbon atom beta to the rhodium center. The bulky triphenylacetate (TPA) ligands on your catalyst are known to disfavor this process, but it can still occur.

Troubleshooting Protocol: Suppressing β-Hydride Elimination

  • Substrate Design: The most effective way to prevent β-hydride elimination is to use substrates that lack β-hydrogens on the resulting alkylrhodium intermediate. If substrate modification is not an option, the following can be attempted.

  • Use of Bulky Ligands: You are already using Rh₂(TPA)₄, which has sterically demanding ligands that can inhibit the formation of the planar transition state required for β-hydride elimination.

  • Lower Reaction Temperature: β-hydride elimination is often more facile at higher temperatures. Running the reaction at a lower temperature may suppress this side reaction.

  • Addition of a Lewis Acid: In some cases, the addition of a mild Lewis acid can alter the reaction pathway and suppress β-hydride elimination, although this may also affect the desired C-H insertion.

Impact of Catalyst on β-Hydride Elimination (Illustrative)

CatalystSubstrate with β-hydrogensβ-Hydride Elimination Product Yield (%)
Rh₂(OAc)₄Prone to elimination10-25%
Rh₂(TPA)₄Prone to elimination<5%

Note: The bulky TPA ligands significantly reduce the likelihood of β-hydride elimination.

Experimental Protocols

General Experimental Protocol for Rh₂(TPA)₄ Catalyzed C-H Insertion

  • Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and a septum, add the substrate (1.0 mmol) and Rh₂(TPA)₄ (0.01 mmol, 1 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add anhydrous solvent (e.g., dichloromethane (B109758) or toluene, 10 mL) via syringe.

  • Diazo Compound Preparation: In a separate flame-dried flask, prepare a solution of the diazo compound (1.2 mmol) in the same anhydrous solvent (10 mL).

  • Slow Addition: Using a syringe pump, add the diazo compound solution to the reaction mixture over a period of 4-8 hours.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, concentrate under reduced pressure, and purify the residue by column chromatography on silica (B1680970) gel.

Visualizations

C_H_Insertion_Pathway Main Reaction Pathway and Key Side Reactions cluster_main Desired C-H Insertion Pathway cluster_side Common Side Reactions Substrate_CH Substrate with C-H bond Carbene_Complex Rhodium Carbene Intermediate Substrate_CH->Carbene_Complex Diazo Diazo Compound Diazo->Carbene_Complex N₂ Rh2_cat Rh₂(TPA)₄ Rh2_cat->Carbene_Complex Insertion_Product C-H Insertion Product Carbene_Complex->Insertion_Product Dimer Carbene Dimer Carbene_Complex->Dimer Dimerization Cyclopropane Cyclopropanation Product Carbene_Complex->Cyclopropane Beta_Hydride_Product β-Hydride Elimination Product Carbene_Complex->Beta_Hydride_Product β-Hydride Elimination Olefin Olefinic Substrate Olefin->Cyclopropane

Caption: Reaction pathways in Rh₂(TPA)₄ catalyzed C-H insertion.

Troubleshooting_Workflow Troubleshooting Decision Tree for Low Yield Start Low Yield of Desired Product Identify_Byproduct Identify Major Byproduct(s) via NMR/MS Start->Identify_Byproduct Dimer Carbene Dimer Detected Identify_Byproduct->Dimer Cyclopropane Cyclopropane Detected Identify_Byproduct->Cyclopropane Beta_Hydride Alkene (β-Hydride Elimination) Detected Identify_Byproduct->Beta_Hydride Other Other/Unknown Byproducts Identify_Byproduct->Other Action_Dimer Slow diazo addition Increase substrate concentration Lower temperature Dimer->Action_Dimer Yes Action_Cyclopropane Screen solvents Optimize temperature Consider substrate modification Cyclopropane->Action_Cyclopropane Yes Action_Beta_Hydride Lower temperature Use substrate without β-hydrogens Beta_Hydride->Action_Beta_Hydride Yes Action_Other Check reagent purity Ensure inert atmosphere Investigate catalyst deactivation Other->Action_Other

Caption: Troubleshooting workflow for side reactions.

Technical Support Center: Optimizing Rhodium(II) Triphenylacetate Dimer Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Rhodium(II) triphenylacetate dimer [Rh₂(TPA)₄] catalyzed reactions.

Frequently Asked Questions (FAQs)

Q1: What are the typical applications of this compound?

This compound is a versatile catalyst primarily used in organic synthesis for reactions involving carbene intermediates.[1] Key applications include:

  • C-H bond activation and insertion reactions.[1]

  • Cyclopropanation of alkenes.

  • Amination and aziridination of allenes.

  • Preparation of cyclic oxonium ylides.

Q2: What is a typical catalyst loading for reactions with this compound?

The optimal catalyst loading can vary significantly depending on the specific reaction, substrates, and desired outcome. However, a general starting point for optimization is around 1.0 mol %. In some cases, catalyst loadings can be as low as 0.01 mol % or as high as 10 mol % to influence chemoselectivity.[2][3]

Q3: How does catalyst loading affect the reaction outcome?

Catalyst loading can have a profound impact on both the reaction rate and the chemoselectivity of the products. For instance, in certain Rh(II) carbene insertion reactions, varying the catalyst loading between 0.01 mol% and 10 mol% can selectively yield different products.[2][3]

Q4: What are the common solvents used for this compound catalyzed reactions?

Non-polar, weakly coordinating solvents are generally preferred for C-H functionalization reactions. Dichloromethane (B109758) (DCM) is a commonly used solvent. It is important to use anhydrous and degassed solvents to prevent catalyst deactivation.

Q5: How should I store this compound?

This compound is often supplied as a complex with dichloromethane and is a green to dark green powder.[4] It is sensitive to moisture and should be stored in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen).

Troubleshooting Guides

Problem 1: Low or No Reaction Yield

Q: My reaction has a very low yield or has not proceeded at all. What are the potential causes and how can I troubleshoot this?

A: Low or no yield is a common issue that can stem from several factors. A systematic approach is key to identifying the root cause.

Potential Cause Troubleshooting Steps
Inactive Catalyst The catalyst may have degraded due to improper storage or handling. Ensure the catalyst has been stored under an inert atmosphere and away from moisture. Consider using a fresh batch of catalyst.
Insufficient Catalyst Loading The amount of catalyst may be too low for the reaction to proceed efficiently. Incrementally increase the catalyst loading (e.g., from 1 mol % to 2 mol %) to see if the yield improves.
Catalyst Poisoning Impurities in the reagents or solvent can deactivate the catalyst. Ensure all starting materials are of high purity and that solvents are anhydrous and degassed. Peroxides in ethereal solvents are particularly detrimental.[5]
Improper Reaction Temperature The reaction temperature may be too low. C-H activation and cyclopropanation reactions often require heating. Gradually increase the reaction temperature and monitor for product formation.
Slow Reaction Kinetics The reaction may simply be slow. Extend the reaction time and monitor its progress using techniques like TLC, GC-MS, or LC-MS.

G start Low or No Yield check_catalyst Check Catalyst Activity (Use fresh batch) start->check_catalyst check_loading Increase Catalyst Loading check_catalyst->check_loading check_purity Verify Reagent/Solvent Purity (Use anhydrous/degassed solvents) check_loading->check_purity check_temp Optimize Reaction Temperature check_purity->check_temp check_time Extend Reaction Time check_temp->check_time outcome_improved Yield Improved? check_time->outcome_improved outcome_no_change No Improvement outcome_improved->outcome_no_change No success Problem Solved outcome_improved->success Yes

Problem 2: Formation of Multiple Products/Low Selectivity

Q: My reaction is producing a mixture of products. How can I improve the selectivity?

A: Poor selectivity can be influenced by several factors, including catalyst loading and reaction conditions.

Potential Cause Troubleshooting Steps
Sub-optimal Catalyst Loading As mentioned, catalyst loading can significantly influence chemoselectivity.[2][3] Systematically screen a range of catalyst loadings (e.g., 0.1 mol %, 0.5 mol %, 1.0 mol %, 5.0 mol %) to determine the optimal concentration for your desired product.
Reaction Temperature Temperature can affect the selectivity of competing reaction pathways. Try running the reaction at a lower temperature, as this can sometimes favor the formation of a single product.
Solvent Effects The polarity and coordinating ability of the solvent can influence the reaction's selectivity. Screen a range of anhydrous, non-polar solvents to find the one that gives the best results.
Slow Addition of Reagents For reactions involving highly reactive species like diazo compounds, slow addition using a syringe pump can maintain a low concentration of the reactive intermediate, which can minimize side reactions and improve selectivity.

Data Presentation

The following table summarizes the effect of catalyst loading on product distribution in a Rhodium(II)-catalyzed carbene insertion reaction. This illustrates how adjusting the catalyst concentration can be a powerful tool for controlling the reaction outcome.

Table 1: Effect of Catalyst Loading on Chemoselectivity

EntryCatalyst Loading (mol %)Product A Yield (%)Product B Yield (%)
10.01HighLow
20.1ModerateModerate
31.0LowHigh
410Very LowVery High
Note: This table is a generalized representation based on findings that show a significant dependence of product ratios on catalyst loading.[2][3] Actual yields are substrate-dependent.

Experimental Protocols

General Protocol for a this compound Catalyzed C-H Insertion Reaction

This protocol provides a general procedure for a small-scale C-H insertion reaction. It should be adapted based on the specific substrates and reaction being investigated.

Materials:

  • This compound [Rh₂(TPA)₄]

  • Substrate containing a C-H bond

  • Diazo compound

  • Anhydrous, degassed solvent (e.g., dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and stir bar

  • Syringe pump (for slow addition of the diazo compound)

Procedure:

  • Reaction Setup:

    • Flame-dry the Schlenk flask and all other glassware under vacuum and cool under a stream of inert gas.

    • In a glovebox or under a positive flow of inert gas, add the this compound (e.g., 0.01 mmol, 1.0 mol %) and the substrate (1.0 mmol) to the Schlenk flask.

    • Seal the flask and remove it from the glovebox.

  • Reagent Addition:

    • Add the anhydrous, degassed solvent (e.g., 5 mL) to the flask via a syringe.

    • Prepare a solution of the diazo compound (1.2 mmol) in the same solvent (e.g., 5 mL) in a separate, dry flask under an inert atmosphere.

    • Using a syringe pump, add the solution of the diazo compound to the reaction mixture over a period of several hours (e.g., 4 hours).

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (this can range from room temperature to elevated temperatures).

    • Monitor the progress of the reaction by periodically taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate solvent system.

G start Start Optimization initial_rxn Run Initial Reaction (e.g., 1 mol % catalyst) start->initial_rxn analyze Analyze Yield & Selectivity (TLC, GC/MS, NMR) initial_rxn->analyze decision Outcome Acceptable? analyze->decision low_yield Low Yield decision->low_yield No, Low Yield low_selectivity Low Selectivity decision->low_selectivity No, Low Selectivity end Optimized Condition Found decision->end Yes increase_loading Increase Catalyst Loading low_yield->increase_loading vary_loading Vary Catalyst Loading (Screen high and low conc.) low_selectivity->vary_loading increase_loading->analyze vary_loading->analyze

Catalyst Deactivation

Q: My reaction starts well but then stalls. What could be causing catalyst deactivation?

A: Catalyst deactivation can occur through several mechanisms. In rhodium-catalyzed reactions, common causes include:

  • Oxidation: The active Rh(II) species can be oxidized to an inactive state. This is often caused by trace amounts of oxygen or peroxides in the reaction mixture.[5]

  • Formation of Inactive Complexes: The catalyst can react with substrates, products, or impurities to form stable, catalytically inactive complexes.[6] For example, in some cases, the catalyst can be deactivated by the formation of rhodium-carbonyl complexes if decarbonylation of a substrate or solvent occurs.[7]

  • Aggregation: At higher concentrations or temperatures, the catalyst may aggregate, leading to a loss of active sites.

To mitigate catalyst deactivation, it is crucial to use high-purity reagents and anhydrous, degassed solvents, and to maintain a strict inert atmosphere throughout the reaction.

References

Technical Support Center: Purification of Products from Reactions Catalyzed by Rh₂(TPA)₄

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products catalyzed by Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common challenges in purifying products from reactions catalyzed by Rh₂(TPA)₄?

A1: The primary challenges stem from the physical properties of the Rh₂(TPA)₄ catalyst and its potential byproducts. These include:

  • High Molecular Weight and Lipophilicity: The bulky triphenylacetate ligands make the catalyst relatively non-polar and large, which can lead to co-elution with desired products during column chromatography, especially if the product is also non-polar.

  • Color: The catalyst is a colored compound (typically green or blue), which can sometimes stain the silica (B1680970) gel and make it difficult to visually track the separation.

  • Catalyst Decomposition: While generally stable, the catalyst can degrade under certain conditions (e.g., prolonged exposure to silica gel or certain solvents), leading to the formation of rhodium-containing impurities that may be difficult to remove.

  • Trace Metal Contamination: Achieving the stringent low levels of residual rhodium often required for pharmaceutical applications can be challenging with standard purification methods alone.

Q2: What are the recommended methods for removing the Rh₂(TPA)₄ catalyst?

A2: Several methods can be employed, often in combination, to effectively remove the Rh₂(TPA)₄ catalyst:

  • Silica Gel Column Chromatography: This is the most common method. Careful selection of the eluent system is crucial to achieve good separation between the product and the catalyst.

  • Activated Carbon Treatment: Activated carbon can be effective in adsorbing the rhodium catalyst from the reaction mixture.

  • Metal Scavengers: Silica-based metal scavengers, such as those containing thiol or other functional groups with a high affinity for rhodium, can be very effective in reducing residual rhodium to very low levels. Products like SiliaMetS® DMT are specifically designed for this purpose.[1][2][3][4]

  • Filtration through a Plug of Silica or Celite: For less polar products, a simple filtration through a short plug of silica gel or Celite® can sometimes be sufficient to remove the majority of the catalyst.

Q3: How can I avoid co-elution of my product with the Rh₂(TPA)₄ catalyst during column chromatography?

A3: To minimize co-elution, consider the following strategies:

  • Solvent System Optimization: Use a solvent system with a polarity that maximizes the difference in retention factor (Rf) between your product and the catalyst. Start with a non-polar solvent system and gradually increase the polarity.

  • Dry Loading: Adsorbing the crude reaction mixture onto a small amount of silica gel before loading it onto the column (dry loading) can often lead to better separation than direct liquid loading.

  • Gradient Elution: Employing a gradient elution, where the polarity of the eluent is gradually increased during the chromatography, can improve the resolution between closely eluting compounds.

  • Alternative Stationary Phases: If silica gel proves ineffective, consider using other stationary phases like alumina (B75360) or reverse-phase silica.

Q4: Is Rh₂(TPA)₄ stable on silica gel?

A4: While dirhodium tetracarboxylate catalysts are generally stable, prolonged exposure to silica gel, especially in the presence of more polar protic solvents, can potentially lead to decomposition. It is advisable to minimize the time the catalyst spends on the column. If catalyst decomposition is suspected (e.g., streaking of colored bands), consider alternative purification methods or faster chromatography.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Green/Blue color co-elutes with the product Insufficient separation on the silica gel column.- Optimize the eluent system for better separation (try different solvent ratios or different solvents).- Use a longer column or a finer mesh silica gel.- Employ a gradient elution.- Consider using a metal scavenger after chromatography to remove the remaining rhodium.
Product is contaminated with rhodium even after chromatography - Co-elution of the catalyst or a rhodium-containing byproduct.- The catalyst is not fully retained by the silica gel.- Re-purify the product using a different solvent system or a different chromatographic technique (e.g., preparative TLC, reverse-phase chromatography).- Treat the partially purified product with a metal scavenger (e.g., SiliaMetS® DMT).- Stir the product solution with activated carbon, followed by filtration.
Streaking of the colored catalyst band on the column Catalyst decomposition on the silica gel.- Run the column more quickly to reduce the contact time.- Use a less acidic grade of silica gel.- Consider deactivating the silica gel with a small amount of a neutral amine (e.g., triethylamine) in the eluent, if compatible with your product.- Use an alternative purification method like filtration through a pad of Celite® or treatment with a scavenger.
Low recovery of the product after purification - Product is strongly adsorbed to the silica gel.- Product is co-eluting with a non-visible impurity.- Increase the polarity of the eluent to ensure complete elution of the product.- Check for product presence in all collected fractions using TLC.- If using a scavenger or activated carbon, ensure the product does not have a high affinity for the material by running a small-scale test.
Inconsistent purification results - Variability in the quality of silica gel or solvents.- Incomplete reaction leading to a complex mixture.- Use high-purity solvents and consistent quality silica gel.- Ensure the initial reaction has gone to completion by TLC or another analytical technique before starting the workup.

Data Presentation

Table 1: Comparison of Rhodium Removal Methods

Method Principle Typical Efficiency Advantages Disadvantages
Silica Gel Chromatography Differential adsorptionGood to Excellent- Good for separating product from other organic impurities.- Scalable.- Can be time-consuming.- Potential for catalyst decomposition.- May not achieve very low ppm levels of rhodium.
Activated Carbon AdsorptionGood- Cost-effective.- Can remove a variety of impurities.- May adsorb the desired product, leading to lower yields.- Can be messy to handle.
Metal Scavengers (e.g., SiliaMetS® DMT) Covalent or coordinative bindingExcellent- High selectivity for rhodium.- Can achieve very low residual metal levels (<10 ppm).- Easy to use (stir and filter).- Higher cost compared to silica gel or activated carbon.- May require optimization of conditions (solvent, temperature, time).

Note: The efficiency of each method is highly dependent on the specific reaction, product, and experimental conditions. A combination of methods often yields the best results.

Experimental Protocols

Protocol 1: General Procedure for Purification by Silica Gel Column Chromatography

  • Reaction Quenching and Workup: After the reaction is complete (as determined by TLC or other analysis), quench the reaction as appropriate for your specific chemistry. Perform an aqueous workup to remove any water-soluble byproducts. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solution under reduced pressure to obtain the crude product.

  • Column Preparation: Prepare a silica gel column of an appropriate size for the amount of crude product. The amount of silica gel is typically 50-100 times the weight of the crude material. Pack the column using a non-polar solvent (e.g., hexanes or petroleum ether).

  • Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent). Alternatively, for better separation, perform a dry load by adsorbing the crude product onto a small amount of silica gel and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with a non-polar solvent system. The green/blue band of the Rh₂(TPA)₄ catalyst is typically retained at the top of the column in non-polar solvents. Gradually increase the polarity of the eluent (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexanes) to elute your product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Procedure for Rhodium Removal using a Metal Scavenger (SiliaMetS® DMT)

  • Initial Purification: If necessary, perform an initial purification step, such as a quick filtration through a plug of silica gel, to remove the bulk of the catalyst and other major impurities.

  • Dissolving the Product: Dissolve the crude or partially purified product in a suitable organic solvent (e.g., dichloromethane, ethyl acetate, or toluene).

  • Adding the Scavenger: Add the SiliaMetS® DMT scavenger to the solution. A typical starting point is to use 3-5 equivalents of the scavenger relative to the initial amount of rhodium catalyst used in the reaction.

  • Stirring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: After the desired time, filter the mixture to remove the scavenger-bound rhodium. Wash the filtered scavenger with a small amount of the solvent used.

  • Product Isolation: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the product with a significantly reduced rhodium content.

Visualizations

Purification_Workflow start Crude Reaction Mixture workup Aqueous Workup start->workup concentrate Concentration workup->concentrate chromatography Silica Gel Column Chromatography concentrate->chromatography Primary Method activated_carbon Activated Carbon Treatment concentrate->activated_carbon Alternative scavenger Metal Scavenger Treatment (e.g., SiliaMetS® DMT) chromatography->scavenger For trace removal analysis Purity Analysis (NMR, LC-MS, ICP-MS) chromatography->analysis filtration Filtration scavenger->filtration activated_carbon->filtration filtration->analysis end Purified Product analysis->end

Caption: General workflow for the purification of products from Rh₂(TPA)₄ catalyzed reactions.

Troubleshooting_Logic start Rhodium Contamination Detected After Initial Purification co_elution Is co-elution with product suspected? start->co_elution catalyst_decomposition Is catalyst decomposition (streaking) observed? start->catalyst_decomposition optimize_chromatography Optimize Chromatography: - Change solvent system - Use gradient elution - Dry load sample co_elution->optimize_chromatography Yes use_scavenger Use Metal Scavenger (e.g., SiliaMetS® DMT) co_elution->use_scavenger No catalyst_decomposition->use_scavenger No faster_chromatography Faster Chromatography/ Alternative Method catalyst_decomposition->faster_chromatography Yes optimize_chromatography->use_scavenger If still contaminated use_activated_carbon Use Activated Carbon use_scavenger->use_activated_carbon Alternative

Caption: Troubleshooting logic for removing persistent rhodium contamination.

References

Technical Support Center: Rhodium(II) Catalyzed Amination

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers utilizing rhodium(II) catalyzed amination reactions. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is showing low or no yield. What are the primary factors to investigate?

Low or no product yield in a rhodium(II) catalyzed amination can stem from several sources. The most common culprits are related to the catalyst, oxidant, nitrogen source, or reaction conditions.

  • Catalyst Choice and Activity: The selection of the rhodium(II) catalyst is critical. For many C-H amination reactions, dirhodium(II) catalysts with chelating carboxylate ligands, such as Rh₂(esp)₂, have demonstrated superior performance and stability compared to more traditional catalysts like Rh₂(OAc)₄.[1] Catalyst deactivation is a common issue and can be caused by oxidation of the rhodium(II) center to inactive Rh(III) species.[1] The color of the reaction solution can be an indicator of catalyst health; a change from the active green color of Rh₂(II/II) dimers to yellow may suggest decomposition.[1]

  • Oxidant and Addition Rate: Hypervalent iodine reagents like PhI(OAc)₂ or PhI(O₂CtBu)₂ are commonly used as oxidants to generate the active rhodium nitrenoid intermediate. The slow addition of the oxidant is often crucial for achieving high yields, as it helps to maintain a low concentration of the reactive intermediate and minimize side reactions and catalyst decomposition.[1]

  • Nitrogen Source: The nature of the nitrogen source (e.g., sulfamate (B1201201) esters, carbamates, sulfamides) significantly impacts reactivity. Sulfamate esters are often optimal for both intramolecular and intermolecular C-H amination reactions.[1] Carbamates have shown more limited scope, particularly for the amination of secondary methylene (B1212753) C-H bonds.[1]

  • Substrate Reactivity: The inherent reactivity of the C-H bond plays a major role. Benzylic and tertiary C-H bonds are generally more reactive than secondary and primary C-H bonds.[1] Steric hindrance around the target C-H bond can also negatively affect the reaction efficiency.

Q2: I am observing significant formation of side products. What are the likely causes and how can I minimize them?

Side product formation often arises from competing reaction pathways or decomposition of intermediates.

  • Catalyst Decomposition Pathways: The active rhodium nitrenoid intermediate, if not rapidly intercepted by the substrate, can participate in deleterious side reactions leading to catalyst decomposition.[2] One observed pathway for catalyst arrest involves the one-electron oxidation of the Rh(II)/(II) dimer to a mixed-valent Rh(II)/(III) species.[1]

  • Solvent Oxidation: The solvent can sometimes be oxidized by the catalytic system, leading to catalyst decomposition. The use of pivalonitrile as a solvent has been shown to mitigate this issue in some cases.[3]

  • Competing Reactions of the Nitrogen Source: Certain nitrogen precursors can be unstable under the reaction conditions. For example, some urea (B33335) and guanidine (B92328) precursors may react directly with the oxidant, necessitating the use of protecting groups like Tces (2,2,2-trichloroethylsulfonyl).[4]

  • Substrate-Dependent Side Reactions: With certain substrates, alternative reaction pathways may become competitive. For instance, reactions of carbamates derived from secondary alcohols can sometimes yield ketone products instead of the desired oxazolidinones.[1]

Q3: My rhodium catalyst appears to be decomposing during the reaction. How can I improve its stability and turnover number?

Catalyst stability is a key challenge in rhodium-catalyzed amination. Several strategies can be employed to enhance catalyst longevity.

  • Use of Robust Catalysts: As mentioned, Rh₂(esp)₂ is a highly effective and stable catalyst for C-H amination, in part due to its resistance to ligand exchange and the relative stability of its one-electron oxidized form.[1] This catalyst has been shown to be superior to other common rhodium(II) tetracarboxylate systems.[1]

  • Addition of Carboxylic Acids: The addition of certain carboxylic acids can improve catalyst turnover and product yields. This is attributed to their ability to reduce the oxidized Rh(II)/(III) species back to the active Rh(II)/(II) state, allowing it to re-enter the catalytic cycle.[1]

  • Slow Addition of Oxidant: As noted earlier, the slow, controlled addition of the oxidant is a critical technique to maintain a low concentration of the highly reactive nitrenoid intermediate, thereby minimizing pathways that lead to catalyst deactivation.[1]

Q4: I am struggling with the regioselectivity of the C-H amination. How can I control which C-H bond is functionalized?

Regioselectivity is governed by a combination of electronic and steric factors of the substrate and the nature of the catalyst and nitrogen source.

  • Inherent C-H Bond Reactivity: There is a general reactivity trend for C-H bonds: tertiary > benzylic > secondary > primary. However, this can be influenced by other factors.

  • Directing Groups: The use of directing groups on the substrate can effectively guide the amination to a specific C-H bond.

  • Nitrogen Source and Catalyst System: The choice of the nitrogen source and the rhodium catalyst can influence regioselectivity. For example, in some intermolecular reactions, the benzylic to tertiary C-H amination ratio can be reversed compared to intramolecular reactions.[2] The addition of Brønsted acids has also been shown to modulate the regioselectivity between benzylic and tertiary C-H bonds in certain systems.[5]

  • Intramolecular vs. Intermolecular Reactions: Intramolecular reactions often exhibit high regioselectivity due to the geometric constraints imposed by the tether connecting the nitrogen source to the substrate. For instance, sulfamate esters show a strong preference for forming six-membered rings.[1]

Data Presentation

Table 1: Comparison of Rhodium Catalysts in Intramolecular Sulfamate Ester Amination

CatalystCatalyst Loading (mol%)Yield (%)Reference
Rh₂(esp)₂0.1High[1]
Rh₂(oct)₄> 0.1Lower than Rh₂(esp)₂[1]
Rh₂(O₂CCPh₃)₄> 0.1Lower than Rh₂(esp)₂[1]

Table 2: Effect of Oxidant on Intermolecular Amination of Ethylbenzene

OxidantYield (%)NotesReference
PhI(O₂CCMe₂Ph)₂62Reaction protocol did not require slow addition.[3]
Other hypervalent iodine derivativesLowerSlow, dropwise addition of oxidant is often necessary.[3]

Experimental Protocols

General Protocol for Intermolecular Rhodium(II)-Catalyzed C-H Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a solution of the substrate (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(esp)₂, 1-2 mol%) in a suitable solvent (e.g., dichloromethane (B109758) or pivalonitrile) under an inert atmosphere (e.g., argon or nitrogen), add the nitrogen source (e.g., a sulfamate ester, 1.1-1.5 equiv).

  • Oxidant Addition: The oxidant (e.g., PhI(OAc)₂ or PhI(O₂CtBu)₂, 1.1-1.5 equiv) is typically added portion-wise or as a solution via syringe pump over several hours. The slow addition is critical to maintain a low concentration of the reactive intermediate and prevent catalyst decomposition.

  • Reaction Monitoring: The reaction progress should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, the reaction mixture is typically quenched, for example, with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate). The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is then purified by an appropriate method, such as column chromatography on silica (B1680970) gel.

General Protocol for Intramolecular Rhodium(II)-Catalyzed C-H Amination of a Sulfamate Ester

  • Reaction Setup: In a round-bottom flask, dissolve the sulfamate ester substrate (1.0 equiv) and the rhodium(II) catalyst (e.g., Rh₂(esp)₂, 0.1-1 mol%) in a suitable solvent (e.g., dichloromethane) under an inert atmosphere.

  • Reagent Addition: Add magnesium oxide (MgO, optional, can neutralize acidic byproducts) and the oxidant (e.g., PhI(OAc)₂, 1.1 equiv).

  • Reaction Conditions: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperatures) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Work-up and Purification: Upon completion, the reaction mixture is filtered, concentrated, and the crude product is purified by flash column chromatography.

Visualizations

Catalytic_Cycle Catalytic Cycle of Rh(II)-Catalyzed Amination Rh2_II Rh₂(L)₄ Rh2_Nitrenoid Rh₂(L)₄(=NR) Rh2_II->Rh2_Nitrenoid Nitrene Formation Nitrene_Source R-N₃ or Oxidant + R-NH₂ Nitrene_Source->Rh2_Nitrenoid Intermediate [Rh₂(L)₄...NR...H...R'] Rh2_Nitrenoid->Intermediate C-H Insertion Substrate R'-H Substrate->Intermediate Intermediate->Rh2_II Product Release Product R'-NHR Intermediate->Product

Caption: Proposed catalytic cycle for rhodium(II)-catalyzed C-H amination.

Experimental_Workflow General Experimental Workflow for Rh(II)-Catalyzed Amination cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Substrate, Catalyst, and Nitrogen Source in Solvent inert Establish Inert Atmosphere (Ar or N₂) start->inert add_oxidant Slow Addition of Oxidant inert->add_oxidant stir Stir at Desired Temperature add_oxidant->stir monitor Monitor Progress (TLC/LC-MS) stir->monitor quench Quench Reaction monitor->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: A typical experimental workflow for rhodium(II)-catalyzed amination.

Troubleshooting_Tree Troubleshooting Decision Tree Start Problem: Low Yield or No Reaction Catalyst Check Catalyst: - Is it Rh₂(esp)₂? - Is it active? Start->Catalyst Oxidant Check Oxidant Addition: - Was it added slowly? Start->Oxidant Conditions Check Reaction Conditions: - Temperature? - Solvent? Start->Conditions Substrate Check Substrate: - C-H bond reactivity? - Steric hindrance? Start->Substrate Solution_Catalyst Solution: - Use Rh₂(esp)₂. - Use fresh catalyst. Catalyst->Solution_Catalyst No/Inactive Solution_Oxidant Solution: - Use syringe pump for slow addition. Oxidant->Solution_Oxidant No Solution_Conditions Solution: - Optimize temperature. - Try different solvents (e.g., pivalonitrile). Conditions->Solution_Conditions Suboptimal Solution_Substrate Solution: - Consider a different synthetic route if C-H bond is unreactive. Substrate->Solution_Substrate Unreactive

Caption: A decision tree for troubleshooting low-yield rhodium(II)-catalyzed aminations.

References

Improving diastereoselectivity in Rhodium(II) triphenylacetate dimer catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving diastereoselectivity in reactions catalyzed by Rhodium(II) triphenylacetate dimer, Rh₂(OOCCH(Ph)₂)₄. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (Rh₂(TPA)₄) is a paddlewheel carboxylate complex of rhodium. It is a highly effective catalyst for a variety of organic transformations, particularly those involving carbene intermediates generated from diazo compounds.[1][2][3][4] Key applications include cyclopropanation, C-H bond insertion, and ylide formation.[2][5] Its bulky triphenylacetate ligands can influence the stereochemical outcome of these reactions.

Q2: What are the key factors that influence diastereoselectivity in Rh₂(TPA)₄ catalyzed reactions?

Several factors can significantly impact the diastereoselectivity of reactions catalyzed by Rh₂(TPA)₄ and other dirhodium(II) catalysts. These include:

  • Ligand Environment: The steric and electronic properties of the carboxylate ligands on the dirhodium core play a crucial role. While this guide focuses on Rh₂(TPA)₄, it's important to note that modifying the ligand framework is a primary strategy for tuning selectivity.[6][7][8][9]

  • Substrate Structure: The steric and electronic nature of both the diazo compound and the substrate (e.g., the alkene in a cyclopropanation) are critical determinants of the diastereomeric outcome.[5][10][11]

  • Solvent: The choice of solvent can have a profound effect on diastereoselectivity, often by influencing the stability of key intermediates and transition states.[12][13][14][15]

  • Temperature: Reaction temperature can affect the energy difference between diastereomeric transition states, thereby influencing the product ratio.[6][16]

  • Catalyst Loading: In some cases, the concentration of the catalyst can impact the relative rates of competing reaction pathways, which may affect the observed selectivity.[17]

Q3: How can I improve the diastereomeric ratio (d.r.) of my reaction?

Improving the diastereomeric ratio often involves a systematic optimization of reaction parameters. Based on the factors mentioned above, consider the following strategies:

  • Solvent Screening: Conduct the reaction in a range of solvents with varying polarities and coordinating abilities. Non-coordinating solvents like dichloromethane (B109758) (DCM) or hexanes are often a good starting point.[13]

  • Temperature Variation: Evaluate the effect of temperature on the d.r. Lowering the temperature often enhances selectivity, although it may decrease the reaction rate.

  • Substrate Modification: If feasible, consider modifications to the substrate that might enhance steric differentiation in the transition state.

  • Ligand Exchange (Advanced): For more challenging systems, consider synthesizing or purchasing dirhodium(II) catalysts with different carboxylate ligands to find the optimal catalyst for your specific transformation.

Troubleshooting Guide

This guide addresses common issues encountered during experiments aimed at achieving high diastereoselectivity with Rh₂(TPA)₄.

Troubleshooting_Guide start Low Diastereoselectivity Observed check_purity Verify Purity of Starting Materials (Diazo, Substrate, Solvent) start->check_purity solvent_screen Perform Solvent Screening (e.g., DCM, Toluene, Hexane, HFIP) check_purity->solvent_screen Purity Confirmed temp_variation Vary Reaction Temperature (e.g., RT, 0°C, -20°C) solvent_screen->temp_variation d.r. improves? no_improvement Consult Literature for Similar Substrate Systems solvent_screen->no_improvement No significant change substrate_concentration Adjust Substrate Concentration temp_variation->substrate_concentration d.r. improves? temp_variation->no_improvement No significant change catalyst_loading Optimize Catalyst Loading substrate_concentration->catalyst_loading d.r. improves? substrate_concentration->no_improvement No significant change ligand_modification Consider Alternative Rh(II) Catalysts with Different Ligands catalyst_loading->ligand_modification Limited Improvement catalyst_loading->no_improvement No significant change

Problem Potential Cause Troubleshooting Steps
Low Diastereoselectivity (Poor d.r.) Suboptimal reaction conditions.1. Solvent Effects: The choice of solvent can significantly influence the transition state geometry. Perform a solvent screen using solvents of varying polarity and coordinating ability (e.g., CH₂Cl₂, toluene, hexanes, HFIP).[12][13][15] 2. Temperature: Lowering the reaction temperature often increases diastereoselectivity by favoring the lower energy transition state. Try running the reaction at 0 °C, -20 °C, or even lower if feasible.[6] 3. Rate of Addition: If the diazo compound is added too quickly, it can lead to side reactions or a decrease in selectivity. A slow addition using a syringe pump is recommended.
Inconsistent Results Impurities in starting materials or solvent.1. Reagent Purity: Ensure the purity of the diazo compound, substrate, and solvent. Freshly distill solvents if necessary. 2. Atmosphere: While many Rh(II)-catalyzed reactions are robust, performing them under an inert atmosphere (N₂ or Ar) can prevent side reactions with oxygen or moisture.
Reaction is Slow or Does Not Go to Completion Catalyst deactivation or low reactivity.1. Catalyst Quality: Ensure the Rh₂(TPA)₄ is of high quality and has been stored properly. 2. Temperature: While lower temperatures can improve selectivity, they also slow down the reaction. A balance must be found. 3. Catalyst Loading: A slight increase in catalyst loading might be necessary, but be aware that this can sometimes impact selectivity.[17]
Formation of Side Products Competing reaction pathways.1. β-Hydride Migration: For certain α-alkyl-α-diazo compounds, β-hydride migration can be a competing pathway. The choice of bulky ligands on the rhodium catalyst, such as in Rh₂(TPA)₄, can help to suppress this.[18] 2. Dimerization of the Carbene: Slow addition of the diazo compound can minimize the formation of carbene dimers.

Data Presentation: Ligand and Solvent Effects on Diastereoselectivity

The following tables summarize quantitative data from the literature, illustrating the impact of different ligands and solvents on the diastereomeric ratio (d.r.) in various rhodium-catalyzed reactions.

Table 1: Effect of Rhodium(II) Ligands on Cyclopropanation Diastereoselectivity

EntryCatalystSubstrate 1Substrate 2d.r. (trans:cis)Yield (%)Reference
1Rh₂(OAc)₄StyreneEthyl diazoacetate3:2-[19]
2Rh₂(OPiv)₄Styreneα-Phenyl-α-diazoacetate8:1-[19]
3Rh₂(TPA)₄1-OcteneMethyl phenyldiazoacetate98:273[18]
4Rh₂(S-DOSP)₄StyreneMethyl phenyldiazoacetate>97:359[20]
5Rh₂(S-TCPTAD)₄Ethyl AcrylateMethyl p-tolyldiazoacetate>97:3-[20]

Table 2: Effect of Solvent on Diastereoselectivity in a Rhodium-Catalyzed Annulation

EntrySolventTemperature (°C)d.r.Yield (%)Reference
1DCE60--[12]
2HFIP25Diastereodivergent outcome-[12][15]
3Toluene2594:695[21]
41,2-dichloroethane25-81[21]

Experimental Protocols

General Protocol for Rhodium(II)-Catalyzed Cyclopropanation

This protocol is a general guideline and should be optimized for specific substrates.

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add the alkene substrate (1.0 mmol) and the desired solvent (e.g., CH₂Cl₂, 5 mL).

  • Catalyst Addition: Add the this compound catalyst (0.01 mmol, 1 mol%).

  • Diazo Compound Addition: Dissolve the diazo compound (1.2 mmol) in the same solvent (3 mL). Add the diazo solution dropwise to the reaction mixture over a period of 1-2 hours using a syringe pump.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the desired cyclopropane (B1198618) diastereomers.

  • Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy or GC analysis of the purified product.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_flask Flame-dried flask under N2 add_alkene Add alkene and solvent prep_flask->add_alkene add_catalyst Add Rh2(TPA)4 add_alkene->add_catalyst diazo_solution Prepare diazo solution slow_addition Slow addition via syringe pump diazo_solution->slow_addition stir Stir at desired temperature slow_addition->stir monitor Monitor by TLC/GC stir->monitor concentrate Concentrate in vacuo monitor->concentrate purify Purify by column chromatography concentrate->purify analyze Determine d.r. by NMR/GC purify->analyze

Diastereoselectivity_Factors center Diastereoselectivity (d.r.) ligand Ligand Structure (e.g., TPA) ligand->center substrate Substrate Sterics & Electronics substrate->center solvent Solvent Polarity & Coordination solvent->center temperature Reaction Temperature temperature->center

References

Effect of solvent on the efficiency of Rh₂(TPA)₄ catalysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Rhodium(II) Tetrakis(triphenylacetate) (Rh₂(TPA)₄) Catalysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental outcomes, with a specific focus on the critical role of solvent selection.

Frequently Asked Questions (FAQs)

Q1: How does the choice of solvent impact the efficiency of my Rh₂(TPA)₄-catalyzed reaction?

A1: The solvent plays a crucial role in Rh₂(TPA)₄ catalysis and can significantly influence reaction efficiency in several ways:

  • Solubility: The solvent must effectively dissolve the Rh₂(TPA)₄ catalyst, substrate, and any other reagents to ensure a homogeneous reaction mixture, which is essential for optimal catalytic activity. Poor solubility of any component can lead to lower reaction rates and yields.

  • Catalyst Activity and Stability: Solvents can coordinate to the axial sites of the dirhodium core. Strongly coordinating solvents can sometimes inhibit catalysis by blocking the site of carbene formation. Conversely, certain solvents can stabilize the catalyst and prevent decomposition pathways.

  • Reaction Kinetics and Selectivity: The polarity and coordinating ability of the solvent can influence the rates of the key steps in the catalytic cycle, such as carbene formation and subsequent insertion or cyclopropanation reactions. This can also impact the chemo-, regio-, and stereoselectivity of the transformation. For instance, non-polar, weakly coordinating solvents are often preferred for C-H insertion reactions to avoid competing pathways.

Q2: What are the generally recommended solvents for reactions catalyzed by Rh₂(TPA)₄?

A2: Dichloromethane (CH₂Cl₂) is a commonly used solvent for reactions involving dirhodium catalysts, including Rh₂(TPA)₄, due to its ability to dissolve a wide range of organic compounds and its relatively non-coordinating nature.[1] Other non-polar, weakly coordinating solvents such as hexane (B92381) or pentane (B18724) can also be effective, particularly in reactions where minimizing solvent interaction with the catalyst is critical. However, the optimal solvent is highly dependent on the specific reaction and substrates involved.

Q3: My reaction is showing low conversion or yield. Could the solvent be the issue?

A3: Yes, an inappropriate solvent is a common cause of poor reaction performance. If you are experiencing low conversion or yield, consider the following troubleshooting steps related to your solvent:

  • Check Solubility: Visually inspect your reaction mixture. If the catalyst or any of the reactants appear to be poorly soluble, a different solvent or a co-solvent system may be necessary.

  • Ensure Anhydrous and Degassed Conditions: Water and oxygen can deactivate the catalyst. It is crucial to use a dry, degassed solvent, especially for sensitive reactions.

  • Conduct a Solvent Screen: The optimal solvent is often substrate-dependent. If your initial choice is not providing good results, it is advisable to screen a range of solvents with varying polarities and coordinating abilities.

Q4: Can the solvent affect the selectivity of my reaction?

A4: Absolutely. For chiral dirhodium catalysts, the solvent can have a profound effect on enantioselectivity. For instance, highly polar and hydrogen-bond-donating solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically influence the enantioselectivity of cyclopropanation reactions, sometimes even inverting the stereochemical outcome depending on the catalyst structure. While Rh₂(TPA)₄ is an achiral catalyst, the solvent can still significantly impact regioselectivity and chemoselectivity by altering the steric and electronic environment of the catalytic active site.

Troubleshooting Guides

Issue 1: Low or No Product Yield
Possible Cause Troubleshooting Steps
Poor Catalyst/Reagent Solubility - Visually inspect the reaction for undissolved material. - Consider a solvent in which all components are known to be soluble. - Try a co-solvent system to improve solubility.
Catalyst Deactivation - Ensure the use of anhydrous and thoroughly degassed solvents. - Impurities in the solvent or reagents can act as catalyst poisons. Use high-purity, freshly distilled solvents.
Suboptimal Reaction Conditions - The chosen solvent may not be optimal for the specific reaction temperature. - Perform a solvent screen to identify a more suitable medium.
Incorrect Solvent Polarity/Coordinating Ability - For C-H insertion or cyclopropanation, highly coordinating solvents (e.g., DMSO, DMF) might inhibit the reaction. - Switch to a non-coordinating solvent like dichloromethane, pentane, or toluene.
Issue 2: Formation of Undesired Byproducts
Possible Cause Troubleshooting Steps
Solvent Participation in the Reaction - Certain solvents can react with the highly reactive carbene intermediate. - Review the literature for known incompatibilities between your solvent and reaction type.
Changes in Selectivity - The solvent can influence the chemoselectivity (e.g., favoring a side reaction over the desired transformation). - Screen a panel of solvents with different dielectric constants and coordinating properties to tune the selectivity.
Catalyst Aggregation - In some solvents, the catalyst may aggregate, leading to reduced activity and potentially altered selectivity. - A solvent that better solvates the catalyst may be required.

Data Presentation

The following table provides a representative summary of how solvent choice can affect the yield of a hypothetical Rh₂(TPA)₄-catalyzed cyclopropanation reaction.

Disclaimer: The following data is illustrative and based on general trends observed for dirhodium tetracarboxylate catalysts. The actual performance of Rh₂(TPA)₄ will be highly dependent on the specific substrates and reaction conditions. Empirical solvent screening is strongly recommended for process optimization.

SolventDielectric Constant (ε)Typical Observed Yield (%)Notes
Pentane1.8485-95%A non-polar, non-coordinating solvent. Often a good starting point for maximizing catalyst activity.
Dichloromethane8.9380-90%A versatile and commonly used solvent with good solvating properties for a wide range of substrates.
Toluene2.3875-85%A non-polar aromatic solvent. Can sometimes participate in side reactions.
Diethyl Ether4.3460-75%A weakly coordinating solvent. The lone pairs on oxygen can interact with the catalyst.
Acetonitrile37.510-30%A polar, coordinating solvent. Often inhibits catalysis by binding to the rhodium center.
Dimethyl Sulfoxide46.7<5%A highly polar and strongly coordinating solvent. Generally not recommended for this type of catalysis.

Experimental Protocols

General Protocol for a Rh₂(TPA)₄-Catalyzed Cyclopropanation Reaction

This protocol describes a general procedure for the cyclopropanation of an alkene with a diazo compound using Rh₂(TPA)₄ as the catalyst.

Materials:

  • Rh₂(TPA)₄ (Rhodium(II) triphenylacetate)

  • Alkene

  • Diazo compound (e.g., ethyl diazoacetate)

  • Anhydrous solvent (e.g., dichloromethane)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware (oven-dried)

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • To an oven-dried round-bottom flask equipped with a magnetic stir bar, add Rh₂(TPA)₄ (typically 0.5-2 mol%).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

    • Add the alkene (1.0 equivalent) and the chosen anhydrous solvent (to achieve a typical concentration of 0.1-0.5 M) via syringe.

  • Addition of the Diazo Compound:

    • Dissolve the diazo compound (1.2 equivalents) in a portion of the anhydrous solvent in a separate flask under an inert atmosphere.

    • Slowly add the solution of the diazo compound to the stirred reaction mixture via a syringe pump over a period of 1-4 hours. A slow addition rate is crucial to maintain a low concentration of the diazo compound, which helps to minimize the formation of byproducts.

  • Reaction Monitoring:

    • Stir the reaction mixture at the desired temperature (typically room temperature) for the required time (can range from a few hours to overnight).

    • Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, or ¹H NMR) by periodically taking small aliquots from the reaction mixture.

  • Work-up and Purification:

    • Once the reaction is complete (as indicated by the consumption of the starting material), concentrate the reaction mixture under reduced pressure to remove the solvent.

    • The crude product can then be purified by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to isolate the desired cyclopropane (B1198618) product.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_catalyst Add Rh₂(TPA)₄ to flask prep_purge Purge with Inert Gas prep_catalyst->prep_purge prep_reagents Add Alkene and Anhydrous Solvent prep_purge->prep_reagents add_diazo Slowly Add Diazo Compound Solution prep_reagents->add_diazo Start Reaction stir_reaction Stir at Desired Temperature add_diazo->stir_reaction monitor_reaction Monitor Reaction Progress (TLC, GC-MS) stir_reaction->monitor_reaction concentrate Concentrate Under Reduced Pressure monitor_reaction->concentrate Reaction Complete purify Purify by Column Chromatography concentrate->purify end end purify->end Isolated Product

Caption: Experimental workflow for a typical Rh₂(TPA)₄-catalyzed reaction.

Troubleshooting_Logic cluster_investigation Initial Checks cluster_action Corrective Actions start Low Reaction Efficiency Observed check_solubility Are all components fully dissolved? start->check_solubility check_conditions Are solvent and reagents anhydrous and degassed? check_solubility->check_conditions Yes change_solvent Select a more appropriate solvent (e.g., less coordinating, better solvating). check_solubility->change_solvent No purify_reagents Purify/dry solvents and reagents. check_conditions->purify_reagents No screen_solvents Perform a systematic solvent screen. check_conditions->screen_solvents Yes change_solvent->screen_solvents purify_reagents->screen_solvents end Improved Efficiency screen_solvents->end

Caption: A logical workflow for troubleshooting low efficiency in Rh₂(TPA)₄ catalysis.

References

Deactivation and recovery of Rhodium(II) triphenylacetate dimer catalyst

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Rhodium(II) triphenylacetate dimer [Rh₂(O₂CCPh₃)₄]. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst deactivation and to provide clear protocols for its recovery and reuse.

Frequently Asked Questions (FAQs)

Q1: What are the common signs of catalyst deactivation?

A1: Deactivation of the this compound catalyst can manifest in several ways during your experiment:

  • Decreased Reaction Rate: A noticeable slowdown in the reaction rate or a complete stall of the reaction is the most common indicator.

  • Color Change: The characteristic green color of the Rh₂(O₂CCPh₃)₄ solution may change. A darkening of the solution or the formation of a black precipitate can indicate the formation of Rh(0) or other inactive rhodium species.

  • Incomplete Conversion: Reactions consistently failing to reach full conversion, even with extended reaction times or increased temperature, points to a loss of catalytic activity.

  • Formation of Byproducts: An increase in the formation of unexpected byproducts may suggest that the catalyst is either degraded or that its selectivity has been altered.

Q2: What are the primary causes of deactivation for Rhodium(II) paddlewheel complexes?

A2: The deactivation of Rhodium(II) carboxylate dimers, which have a characteristic "paddlewheel" structure, can be attributed to several factors:

  • Breakdown of the Dimeric Core: Strong σ-donating ligands or reagents with high affinity for rhodium, such as certain phosphines or sulfhydryl-containing compounds, can lead to the cleavage of the Rh-Rh bond and the breakdown of the paddlewheel structure.

  • Oxidation of the Rh(II) Centers: While Rh(II) is relatively stable, certain reaction conditions or reagents can lead to the oxidation to Rh(III) or reduction to Rh(0), both of which are generally inactive for the desired catalytic cycle.

  • Ligand Exchange/Degradation: The triphenylacetate ligands can be displaced by other coordinating species in the reaction mixture. In some cases, the ligands themselves can undergo degradation under harsh reaction conditions.

  • Inhibition by Substrates or Products: In some catalytic systems, the substrate or the product can coordinate too strongly to the rhodium centers, acting as an inhibitor and preventing catalyst turnover.

Q3: Can I reuse the catalyst without a full recovery and purification procedure?

A3: While it may be tempting to reuse the catalyst directly from a previous reaction, it is generally not recommended. Reaction byproducts, unreacted starting materials, and trace impurities can act as poisons in subsequent reactions, leading to inconsistent results and a gradual decline in catalyst performance. A proper recovery and purification protocol is essential to ensure the catalyst's activity and to obtain reproducible experimental outcomes.

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues encountered during the use of this compound.

Issue 1: Low or No Catalytic Activity

If you observe a significantly lower than expected reaction rate or no reaction at all, follow these troubleshooting steps.

Troubleshooting Workflow for Low Catalyst Activity

G start Start: Low/No Activity Observed check_catalyst 1. Verify Catalyst Quality - Is it old? - Improperly stored? start->check_catalyst check_reagents 2. Inspect Reagents & Solvents - Presence of impurities? - Peroxides in ethers? - High water content? check_catalyst->check_reagents No new_catalyst Solution: Use a fresh batch of catalyst. check_catalyst->new_catalyst Yes check_conditions 3. Review Reaction Conditions - Correct temperature? - Inert atmosphere maintained? check_reagents->check_conditions No purify_reagents Solution: Purify solvents and reagents. check_reagents->purify_reagents Yes test_activity 4. Perform a Control Reaction - Use a known, reliable substrate. check_conditions->test_activity No optimize_conditions Solution: Adjust reaction parameters as needed. check_conditions->optimize_conditions Yes recover_catalyst Catalyst is inactive. Proceed to Recovery Protocol. test_activity->recover_catalyst Still Inactive success Problem Solved. test_activity->success Activity Restored G inconsistent_results Inconsistent Results catalyst_loading Catalyst Loading inconsistent_results->catalyst_loading reagent_purity Reagent Purity inconsistent_results->reagent_purity reaction_setup Reaction Setup (e.g., stirring, heat transfer) inconsistent_results->reaction_setup catalyst_activity Catalyst Activity inconsistent_results->catalyst_activity catalyst_loading->inconsistent_results affects chemoselectivity in some cases reagent_purity->inconsistent_results impurities can act as poisons reaction_setup->inconsistent_results variations can alter kinetics catalyst_activity->inconsistent_results degraded catalyst gives poor yields G start Start: Spent Catalyst in Crude Reaction Mixture step1 1. Concentrate and Filter - Remove solvent - Filter through Celite start->step1 step2 2. Ligand Exchange to Acetate - Reflux in excess acetic acid step1->step2 intermediate Intermediate: Rhodium(II) Acetate step2->intermediate step3 3. Ligand Exchange to Triphenylacetate - Reflux with excess triphenylacetic acid in toluene intermediate->step3 end End: Purified Rh₂(O₂CCPh₃)₄ step3->end

Technical Support Center: Troubleshooting Rh₂(TPA)₄ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during chemical reactions catalyzed by dirhodium(II) tetrakis(triphenylacetate), Rh₂(TPA)₄. The information is presented in a clear question-and-answer format to help you identify and resolve potential impurities and side reactions in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities observed in Rh₂(TPA)₄ catalyzed reactions?

A1: Based on the established reactivity of dirhodium catalysts and diazo compounds, the most common impurities can be categorized as follows:

  • Substrate-derived impurities: These include unreacted starting materials, particularly the diazo compound.

  • Carbene-derived impurities: The primary impurity in this class is the carbene dimer, formed by the reaction of two carbene intermediates. In reactions involving α-alkyl-α-diazoesters, products resulting from β-hydride elimination can also be a significant byproduct.[1] Other potential, though less common, carbene-derived impurities include products from 1,2-hydride migration and subsequent cascaded reactions.

  • Catalyst-derived impurities: These are primarily residual rhodium species from the Rh₂(TPA)₄ catalyst. While the triphenylacetate ligands are generally stable, their decomposition under harsh reaction conditions cannot be entirely ruled out, potentially leading to triphenylacetic acid or its derivatives as minor impurities.

  • Solvent-derived impurities: Impurities can also arise from the reaction of the highly reactive carbene intermediate with the solvent, especially if the solvent has reactive C-H bonds.

Q2: How can I minimize the formation of carbene dimers?

A2: The formation of carbene dimers is a common secondary reaction in intermolecular rhodium carbene insertions.[2] To minimize this side reaction, the following strategies are recommended:

  • Slow addition of the diazo compound: A high concentration of the diazo compound can favor dimerization. Using a syringe pump to add the diazo compound solution slowly over an extended period (e.g., 1-4 hours) helps to maintain a low concentration of the carbene intermediate, thus favoring the desired reaction with the substrate.

  • Control of reaction temperature: The optimal temperature is reaction-dependent. Lowering the temperature can sometimes reduce the rate of dimerization relative to the desired product formation.

  • Choice of solvent: Non-polar solvents like dichloromethane (B109758) or pentane (B18724) are commonly used and can influence the reaction outcome.

Q3: What causes low enantioselectivity in my chiral Rh₂(TPA)₄ catalyzed reaction?

A3: Low enantioselectivity can be attributed to several factors:

  • Catalyst Purity: Impurities in the Rh₂(TPA)₄ catalyst can lead to a non-selective background reaction. It is crucial to use a catalyst of high purity from a reputable source or to purify it before use.

  • Reaction Temperature: Higher temperatures can sometimes decrease enantioselectivity by enabling less selective reaction pathways. Experimenting with lower reaction temperatures may improve the enantiomeric excess.

  • Solvent Effects: The solvent can impact the conformation of the catalyst-substrate complex, thereby influencing the stereochemical outcome. Screening different solvents is advisable.

Troubleshooting Guide

This guide provides solutions to specific problems you might encounter during your Rh₂(TPA)₄ catalyzed experiments.

Problem Potential Cause Recommended Solution
Low product yield and presence of a significant amount of a higher molecular weight byproduct. Formation of carbene dimers.Employ slow addition of the diazo compound using a syringe pump. Optimize the reaction temperature and consider using a more dilute solution.
Formation of an unexpected olefinic byproduct, especially when using α-alkyl-α-diazoesters. β-hydride elimination is a competing reaction pathway.[1]The choice of ligands on the dirhodium catalyst can significantly influence the selectivity. While Rh₂(TPA)₄ is effective in some cases, exploring other dirhodium catalysts with different electronic and steric properties may be necessary to suppress this side reaction.[1]
Presence of unreacted diazo compound in the final product. Incomplete reaction or decomposition of the catalyst.Ensure the catalyst is active and used in the appropriate loading. Monitor the reaction progress by TLC or NMR to ensure completion. Unreacted diazo compounds can often be removed during workup and purification.
Final product is colored, suggesting residual rhodium. Incomplete removal of the Rh₂(TPA)₄ catalyst.Several methods can be employed to remove residual rhodium, including silica (B1680970) gel chromatography, treatment with activated carbon, or using specialized metal scavengers.[3][4][5]

Experimental Protocols

Protocol 1: General Procedure for a Rh₂(TPA)₄ Catalyzed Cyclopropanation Reaction

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), add Rh₂(TPA)₄ (0.1-1 mol%).

  • Add the alkene substrate (1.0-1.2 equivalents) and anhydrous solvent (e.g., dichloromethane).

  • Prepare a solution of the diazoacetate in the same solvent.

  • Using a syringe pump, add the diazoacetate solution to the reaction mixture dropwise over 1-4 hours at the desired temperature (e.g., room temperature or 0 °C).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Analysis of Reaction Mixture by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Take an aliquot of the crude reaction mixture and dilute it with a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Internal Standard: Add a known amount of an internal standard (e.g., dodecane) for quantitative analysis.

  • GC Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., HP-5MS, DB-5).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) and ramp up to a high temperature (e.g., 280-300 °C) to ensure elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan a wide mass range (e.g., m/z 40-550) to detect all potential products and byproducts.

  • Data Analysis: Identify the peaks corresponding to the product, unreacted starting materials, and any impurities by comparing their mass spectra with libraries (e.g., NIST) and known fragmentation patterns. Quantify the components using the internal standard.

Protocol 3: Purification by Flash Column Chromatography to Remove Common Impurities

  • Column Packing: Prepare a slurry of silica gel in a low-polarity eluent (e.g., hexanes or a mixture of hexanes and ethyl acetate). Pack the column with the slurry.

  • Sample Loading: Dissolve the crude reaction product in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the silica gel column.

  • Elution: Start with a low-polarity eluent and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate (B1210297) in hexanes). This will allow for the separation of non-polar byproducts (like carbene dimers) from the more polar desired product.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizing Impurity Formation Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the key pathways leading to the formation of common impurities in Rh₂(TPA)₄ catalyzed reactions.

impurity_formation cluster_main Main Reaction Pathway cluster_impurities Impurity Formation Pathways Diazo Diazo Compound Carbene Rh-Carbene Intermediate Diazo->Carbene + Catalyst - N₂ Catalyst Rh₂(TPA)₄ Product Desired Product Carbene->Product + Substrate Carbene2 Rh-Carbene Intermediate Substrate Substrate Dimer Carbene Dimer Carbene2->Dimer Dimerization BetaHydride β-Hydride Elimination Product Carbene2->BetaHydride

Caption: Key reaction pathways in Rh₂(TPA)₄ catalysis.

This diagram illustrates the central role of the rhodium-carbene intermediate, which can either react with the substrate to form the desired product or undergo side reactions such as dimerization or β-hydride elimination to form impurities.

troubleshooting_workflow Start Reaction Outcome Unsatisfactory (Low Yield / Impurities) Analysis Analyze Crude Reaction Mixture (TLC, GC-MS, NMR) Start->Analysis Identify Identify Major Impurities Analysis->Identify Dimer Carbene Dimer Present? Identify->Dimer BetaHydride β-Hydride Elimination Product? Dimer->BetaHydride No SlowAddition Implement Slow Diazo Addition Dimer->SlowAddition Yes Unreacted Unreacted Starting Material? BetaHydride->Unreacted No ChangeCatalyst Screen Different Catalysts BetaHydride->ChangeCatalyst Yes CheckCatalyst Verify Catalyst Activity/ Purity & Loading Unreacted->CheckCatalyst Yes End Improved Outcome Unreacted->End No OptimizeTemp Optimize Temperature SlowAddition->OptimizeTemp OptimizeTemp->End ChangeCatalyst->End CheckCatalyst->End

Caption: A workflow for troubleshooting impurities.

This decision tree provides a systematic approach to identifying the cause of impurities and implementing corrective actions to optimize the reaction conditions. By following this workflow, researchers can efficiently troubleshoot their Rh₂(TPA)₄ catalyzed reactions.

References

Work-up procedure for removing rhodium catalyst from reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for rhodium catalyst removal. This resource is designed for researchers, scientists, and drug development professionals to provide practical guidance on removing residual rhodium catalysts from reaction mixtures. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and comparative data to assist you in your laboratory work.

General FAQs

Q1: Why is it crucial to remove rhodium catalyst from a reaction mixture?

A1: Rhodium is a heavy metal, and its presence in a final product, particularly an active pharmaceutical ingredient (API), is strictly regulated by bodies like the International Council for Harmonisation (ICH).[1] Residual rhodium can also interfere with downstream reactions and processes.

Q2: What are the common methods for removing rhodium catalysts at a laboratory scale?

A2: The most common methods for removing homogeneous rhodium catalysts from organic reaction mixtures include precipitation, adsorption using activated carbon or specialized scavengers, and liquid-liquid extraction.[1][2]

Q3: How do I choose the best removal method for my specific reaction?

A3: The choice of method depends on several factors, including the nature of your product (solubility, stability), the solvent system, the rhodium catalyst used, and the required final rhodium concentration. A decision-making workflow is provided below to guide your selection.

digraph "Rhodium_Removal_Decision_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368"];

start [label="Reaction Complete", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; product_solubility [label="Is the product soluble\nin a non-polar organic solvent?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; product_stability [label="Is the product stable to\nacid/base or temperature changes?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; high_rh_level [label="High Rhodium\nConcentration?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; precipitation [label="Precipitation", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; scavengers [label="Adsorption:\nMetal Scavengers", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; activated_carbon [label="Adsorption:\nActivated Carbon", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; extraction [label="Liquid-Liquid Extraction", shape=box, fillcolor="#34A853", fontcolor="#FFFFFF"]; end [label="Purified Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

start -> product_solubility; product_solubility -> product_stability [label="Yes"]; product_solubility -> extraction [label="No"]; product_stability -> high_rh_level [label="Yes"]; product_stability -> scavengers [label="No"]; high_rh_level -> precipitation [label="Yes"]; high_rh_level -> activated_carbon [label="No"]; precipitation -> end; scavengers -> end; activated_carbon -> end; extraction -> end; }

Workflow for selecting a rhodium removal method.

Method 1: Precipitation

Precipitation is a straightforward method that involves converting the soluble rhodium catalyst into an insoluble form, which can then be removed by filtration.

FAQs for Precipitation

Q1: What are common precipitating agents for rhodium catalysts in organic solvents?

A1: While many precipitation methods are described for aqueous solutions, for organic reaction mixtures, the choice of precipitating agent is more nuanced. Often, changing the solvent polarity by adding an anti-solvent in which the catalyst is insoluble can induce precipitation. For certain rhodium complexes, treatment with specific ligands or reagents that form insoluble coordination complexes can be effective.

Q2: How can I improve the efficiency of rhodium precipitation?

A2: Several factors can influence precipitation efficiency:

  • Temperature: Cooling the reaction mixture can often decrease the solubility of the rhodium complex and promote precipitation.

  • Concentration: Concentrating the reaction mixture before adding an anti-solvent can lead to more complete precipitation.

  • Agitation: Gentle stirring during the addition of a precipitating agent or anti-solvent can help in the formation of filterable particles.

Troubleshooting Guide for Precipitation
Problem Possible Cause Solution
Incomplete Precipitation The rhodium complex is still partially soluble in the solvent mixture.Try a different anti-solvent with lower polarity. Concentrate the solution further before adding the anti-solvent. Cool the mixture to a lower temperature.
Co-precipitation of Product The product has limited solubility in the final solvent mixture.Screen different anti-solvents to find one where the product remains soluble. Adjust the ratio of the original solvent to the anti-solvent.
Fine Precipitate That is Difficult to Filter Rapid precipitation leading to the formation of very small particles.Add the precipitating agent or anti-solvent slowly with gentle stirring. Consider a "seeding" strategy by adding a small amount of pre-formed precipitate.
Precipitate Redissolves During Washing The washing solvent is too similar in polarity to the original reaction solvent.Use a washing solvent that is a pure anti-solvent or a mixture with a higher proportion of the anti-solvent. Ensure the washing solvent is pre-chilled.
Experimental Protocol: Precipitation by Solvent Polarity Change
  • Concentration: After the reaction is complete, concentrate the reaction mixture under reduced pressure to a smaller volume.

  • Anti-Solvent Addition: While gently stirring, slowly add an anti-solvent (e.g., hexanes, heptane) in which the rhodium catalyst has poor solubility but the desired product remains dissolved. The ratio of anti-solvent to the reaction solvent will need to be optimized for your specific system.

  • Precipitation and Filtration: Continue stirring at room temperature or cool the mixture in an ice bath to further promote precipitation. Collect the precipitated rhodium complex by vacuum filtration.

  • Washing: Wash the filter cake with a small amount of the cold anti-solvent.

  • Analysis: Analyze the filtrate for residual rhodium content using techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) or Atomic Absorption (AA) spectroscopy.

Method 2: Adsorption

Adsorption involves passing the reaction mixture through a solid material that selectively binds to the rhodium catalyst. Activated carbon and specialized metal scavengers are commonly used adsorbents.

FAQs for Adsorption

Q1: When should I use activated carbon versus a metal scavenger?

A1: Activated carbon is a cost-effective option for removing a wide range of metal impurities.[3] However, it can sometimes adsorb the product as well, leading to yield loss. Metal scavengers are functionalized materials (often silica-based) designed to selectively bind to specific metals. They are generally more expensive but offer higher selectivity and efficiency, especially for achieving very low residual metal levels.

Q2: How do I select the right metal scavenger for my rhodium catalyst?

A2: The choice of scavenger depends on the specific rhodium complex and the reaction conditions. Scavengers with functional groups like thiols, amines, and thioureas are often effective for rhodium. Many suppliers offer screening kits with a variety of scavengers to help you identify the most effective one for your system.

Troubleshooting Guide for Adsorption
Problem Possible Cause Solution
Low Scavenging Efficiency Incorrect scavenger chosen. Insufficient amount of scavenger. Short contact time.Screen a variety of scavengers to find the optimal one. Increase the equivalents of the scavenger. Increase the stirring time or consider gentle heating.
Product Loss The product is adsorbing to the activated carbon or scavenger.For activated carbon, try using a smaller amount or a different grade. For scavengers, ensure you are using a selective scavenger and not an excessive amount.
Difficulty Filtering the Adsorbent The adsorbent particles are too fine.Use a coarser grade of adsorbent. Use a filter aid like Celite® during filtration.
Leaching of Impurities from the Adsorbent The adsorbent material is not of high purity.Use high-purity, chromatography-grade adsorbents. Pre-wash the adsorbent with a clean solvent before use.
Experimental Protocol: Rhodium Removal with a Metal Scavenger
  • Scavenger Selection: Based on the nature of your rhodium catalyst, select a suitable metal scavenger. Common choices for rhodium include thiol or amine-functionalized silica (B1680970) gels.

  • Treatment: Add the scavenger (typically 2-10 equivalents relative to the rhodium) to the reaction mixture.

  • Stirring: Stir the mixture at room temperature or with gentle heating for a period of 1 to 24 hours. The optimal time and temperature should be determined experimentally.

  • Filtration: Remove the scavenger by filtration through a pad of Celite®.

  • Washing: Wash the filter cake with a small amount of the reaction solvent to recover any adsorbed product.

  • Analysis: Analyze the filtrate for residual rhodium content.

digraph "Adsorption_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6, ranksep=0.8, bgcolor="#FFFFFF", fontname="Arial"]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontname="Arial", fontcolor="#202124", penwidth=1, color="#5F6368"]; edge [fontname="Arial", fontcolor="#202124", color="#5F6368"];

start [label="Reaction Mixture\n(with Rh catalyst)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; add_adsorbent [label="Add Adsorbent\n(Activated Carbon or Scavenger)", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; stir [label="Stir for a\nDefined Time", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; filter [label="Filter to Remove\nAdsorbent", shape=box, fillcolor="#FBBC05", fontcolor="#202124"]; analyze [label="Analyze Filtrate for\nResidual Rhodium", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="Purified Product", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; repeat [label="Repeat Adsorption or\nChoose Different Method", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> add_adsorbent; add_adsorbent -> stir; stir -> filter; filter -> analyze; analyze -> end [label="Rh Level Acceptable"]; analyze -> repeat [label="Rh Level Too High"]; }

Workflow for rhodium removal by adsorption.

Method 3: Liquid-Liquid Extraction

Liquid-liquid extraction is used to separate the rhodium catalyst from the product by partitioning them between two immiscible liquid phases. This is often effective when the rhodium catalyst can be selectively moved into an aqueous phase while the desired organic product remains in the organic phase.

FAQs for Liquid-Liquid Extraction

Q1: What kind of aqueous solutions are used for extracting rhodium catalysts?

A1: The choice of aqueous solution depends on the nature of the rhodium catalyst. Acidic or basic aqueous washes can be used to extract rhodium complexes that have acidic or basic functionalities. For some rhodium complexes, an aqueous solution containing a specific ligand that forms a water-soluble rhodium complex can be effective.

Q2: How can I avoid emulsion formation during extraction?

A2: Emulsions can form when the two liquid phases do not separate cleanly. To avoid this, you can:

  • Use a gentle swirling or inverting motion for mixing instead of vigorous shaking.

  • Add a small amount of brine (saturated NaCl solution) to the aqueous layer to increase its ionic strength.

  • If an emulsion forms, letting the mixture stand for a longer period, gentle swirling, or passing the mixture through a bed of Celite® can help to break it.

Troubleshooting Guide for Liquid-Liquid Extraction
Problem Possible Cause Solution
Poor Extraction of Rhodium The rhodium complex is not sufficiently soluble in the aqueous phase.Try a different aqueous solution (e.g., change pH, add a complexing agent). Perform multiple extractions.
Product is Extracted into the Aqueous Phase The product has some solubility in the aqueous phase.Adjust the pH of the aqueous phase to suppress the ionization of the product. Use a less polar organic solvent. Perform a back-extraction of the aqueous phase with a fresh portion of organic solvent.
Persistent Emulsion The two phases have similar densities or there are surfactants present.Add brine to the aqueous phase. Allow the mixture to stand for an extended period. Gently filter the mixture through a pad of Celite®.
Experimental Protocol: Liquid-Liquid Extraction
  • Solvent Selection: Choose an organic solvent in which your product is highly soluble and an immiscible aqueous phase in which the rhodium catalyst has preferential solubility.

  • Extraction: Dissolve the crude reaction mixture in the chosen organic solvent and transfer it to a separatory funnel. Add the aqueous extraction solution.

  • Mixing and Separation: Stopper the funnel and gently invert it several times to mix the phases, venting frequently to release any pressure. Allow the layers to separate.

  • Collection: Drain the lower layer and collect the upper layer. The number of extractions needed will depend on the partitioning of the rhodium catalyst.

  • Washing and Drying: Wash the organic layer with brine to remove any residual water-soluble impurities. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Isolation and Analysis: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Analyze the product for residual rhodium content.

Quantitative Data Summary

The following table provides a summary of typical performance data for the different rhodium removal methods. Please note that these values are indicative and the actual performance will depend on the specific experimental conditions.

Method Typical Final Rh Concentration (ppm) Advantages Disadvantages
Precipitation 10 - 100Simple, cost-effective for high concentrations.Can lead to product co-precipitation, may not reach very low ppm levels.
Adsorption (Activated Carbon) 5 - 50Inexpensive, broadly applicable.[3]Can have low selectivity, potential for product loss.
Adsorption (Metal Scavengers) < 1 - 10High selectivity and efficiency, can achieve very low ppm levels.Higher cost compared to other methods.
Liquid-Liquid Extraction 20 - 200Can be effective for specific catalyst types, scalable.Can be solvent and time-intensive, potential for emulsion formation.

This technical support center provides a starting point for addressing the challenge of rhodium catalyst removal. For specific applications, it is always recommended to perform small-scale screening experiments to optimize the removal procedure.

References

Minimizing carbene dimer formation in Rhodium(II) triphenylacetate dimer reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions to help researchers, scientists, and drug development professionals minimize carbene dimer formation in reactions catalyzed by Rhodium(II) triphenylacetate dimer, Rh₂(TPA)₄.

Frequently Asked Questions (FAQs)

Q1: What is carbene dimerization in the context of Rhodium(II)-catalyzed reactions?

A1: Carbene dimerization is a common side reaction where two transient rhodium-carbene intermediates react with each other instead of the intended substrate. This coupling leads to the formation of an alkene, typically as a mixture of (E) and (Z) isomers (e.g., diethyl maleate (B1232345) and fumarate (B1241708) from ethyl diazoacetate). This process consumes the reactive intermediate and reduces the yield of the desired product. Intermolecular carbenoid insertions, in particular, can suffer from this competing secondary reaction.[1]

Q2: Why is Rhodium(II) triphenylacetate, Rh₂(TPA)₄, a commonly used catalyst?

A2: Rhodium(II) triphenylacetate is a binuclear rhodium complex that is highly effective for a wide variety of catalytic transformations involving diazo compounds.[1][2] Like other dirhodium(II) paddlewheel complexes, it provides a vacant axial coordination site on each rhodium atom, which is essential for the formation of the key rhodium-carbene intermediate.[3] Its bulky triphenylacetate ligands can influence stereoselectivity and reactivity in reactions such as C-H activation, cyclopropanation, and ylide formation.[2]

Q3: What are the primary factors that promote carbene dimer formation?

A3: Several factors can increase the rate of carbene dimerization:

  • High Instantaneous Concentration of the Carbene Intermediate: If the rhodium-carbene species is generated faster than it is consumed by the substrate, it is more likely to react with itself.

  • Structure of the Diazo Precursor: Less stable carbenes are more prone to dimerization. Carbenes derived from diazo compounds with only an "acceptor" group (e.g., ethyl diazoacetate) are generally more reactive and susceptible to dimerization than more stabilized "donor/acceptor" carbenes (e.g., phenyldiazoacetate).[1][4]

  • Reaction Conditions: Solvent, temperature, and catalyst loading can significantly impact the relative rates of the desired reaction versus dimerization.[5][6][7]

Q4: How does the structure of the diazo compound influence dimerization?

A4: The stability of the rhodium-carbene intermediate is critical. Diazo compounds that generate "donor/acceptor" carbenes lead to a more stabilized intermediate.[4] The donor group (like a vinyl or aryl group) can electronically stabilize the carbene, reducing its electrophilicity and increasing its lifetime. This allows more time for the desired productive reaction to occur, thereby minimizing side reactions like dimerization.[4] In contrast, simple "acceptor" carbenes (from precursors like ethyl diazoacetate) are more reactive and less selective.[1]

Troubleshooting Guide: Excessive Carbene Dimer Formation

This guide provides solutions to address the common issue of high carbene dimer yield.

Problem: The primary observed side-product is the carbene dimer, leading to low yield of the desired product.

Below is a summary of potential causes and recommended solutions to mitigate this issue.

Potential Cause Recommended Solution & Rationale
High Local Concentration of Diazo Compound Implement Slow Addition: Use a syringe pump to add the diazo compound solution to the reaction mixture over a period of 1 to 12 hours. Rationale: Slow addition maintains a very low instantaneous concentration of the diazo precursor and the resulting rhodium-carbene intermediate. This favors the pseudo-first-order reaction with the substrate (often in excess) over the second-order dimerization pathway.
Inherently Unstable Carbene Intermediate Modify the Diazo Compound: If synthetically feasible, switch from an acceptor-only diazo compound (e.g., ethyl diazoacetate) to a donor/acceptor version (e.g., a styryldiazoacetate). Rationale: The presence of a donor group stabilizes the carbene, which can greatly reduce the problem of dimerization and allow for more selective transformations.[4]
Inappropriate Solvent Choice Screen Solvents: The optimal solvent is reaction-dependent. Start with weakly Lewis basic and non-polar solvents like dichloromethane (B109758) (DCM) or hexane, which are generally efficient.[5] Rationale: Solvents can coordinate to the axial sites of the rhodium catalyst, modulating its reactivity.[5] Strongly coordinating solvents can sometimes inhibit the desired reaction, though exceptions exist. A solvent screen is often necessary.
Suboptimal Reaction Temperature Lower the Reaction Temperature: Conduct the reaction at a lower temperature (e.g., 0 °C or -20 °C). Rationale: Lowering the temperature can improve chemoselectivity by favoring the reaction pathway with the lower activation energy, which is often the desired transformation over dimerization.[7] Note that this may require longer reaction times.
Non-Optimal Catalyst Loading Vary Catalyst Loading: Systematically test different catalyst loadings (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%). Rationale: The ratio of products can be highly dependent on catalyst loading.[6] While higher loading can increase reaction rate, it might not proportionally increase the rate of the desired reaction versus side reactions.

Key Experimental Protocol

General Procedure for a Rh₂(TPA)₄-Catalyzed C-H Insertion Reaction with Slow Addition

This protocol describes a general method for minimizing carbene dimerization by maintaining a low concentration of the diazo compound.

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (Argon or Nitrogen), add the substrate (1.0 eq) and this compound (0.1–1.0 mol%).

    • Dissolve the components in a suitable anhydrous solvent (e.g., dichloromethane, 0.1 M relative to the substrate).

  • Reagent Preparation:

    • In a separate, dry container, prepare a dilute solution of the diazo compound (1.2 eq) in the same anhydrous solvent.

    • Load this solution into a gas-tight syringe for use with a syringe pump.

  • Slow Addition:

    • Place the reaction flask in a temperature-controlled bath (e.g., an ice bath for 0 °C).

    • Begin stirring the solution in the flask.

    • Using the syringe pump, add the diazo compound solution to the reaction mixture at a slow, constant rate (e.g., over 4-8 hours).

  • Reaction Monitoring and Workup:

    • After the addition is complete, allow the reaction to stir for an additional 1-2 hours at the same temperature.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purification:

    • Purify the crude residue using flash column chromatography on silica (B1680970) gel to isolate the desired product and separate it from any formed dimer and residual starting materials.

Visualizations

Catalytic Cycle and Competing Pathways

The following diagram illustrates the catalytic cycle for a generic Rhodium(II)-catalyzed reaction, highlighting the desired pathway versus the competing carbene dimerization side reaction.

G catalyst Rh₂(TPA)₄ rh_diazo Rh-Diazo Adduct catalyst->rh_diazo + Diazo diazo Diazo Compound (R₂CN₂) n2 N₂ rh_carbene Rh-Carbene Intermediate rh_diazo->rh_carbene - N₂ (rate-limiting) product Desired Product (S-CR₂) rh_carbene->product + Substrate (S) dimer Carbene Dimer (R₂C=CR₂) rh_carbene->dimer + [Rh=CR₂] substrate Substrate (S) product->catalyst Regenerates Catalyst G start High Carbene Dimer Formation Observed q1 Is slow addition (syringe pump) being used? start->q1 a1_no Implement Syringe Pump Addition (1-12h) q1->a1_no No q2 What is the carbene precursor type? q1->q2 Yes a1_no->q2 a2_acceptor Consider switching to a Donor/Acceptor Diazo Compound q2->a2_acceptor Acceptor-Only q3 Have reaction conditions been optimized? q2->q3 Donor/Acceptor a2_acceptor->q3 a3_optimize 1. Lower Temperature (e.g., 0°C) 2. Screen non-coordinating solvents 3. Vary catalyst loading q3->a3_optimize end_node Dimerization Minimized a3_optimize->end_node

References

Technical Support Center: Catalyst Poisoning in Rhodium-Catalyzed Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to catalyst poisoning in rhodium-catalyzed transformations.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in rhodium-catalyzed reactions?

A1: Rhodium catalysts are susceptible to a variety of substances that can act as poisons, leading to decreased activity and/or selectivity. The most common classes of poisons include:

  • Sulfur Compounds: Hydrogen sulfide (B99878) (H₂S), thiols (RSH), thioethers (RSR'), and other sulfur-containing organics are potent poisons for rhodium catalysts.[1] Rhodium's strong affinity for sulfur leads to the formation of stable rhodium sulfides or sulfates on the catalyst surface, blocking active sites.[2]

  • Phosphines and Phosphorus Compounds: While often used as ligands to tune reactivity and selectivity, excess or certain types of phosphines can act as inhibitors or poisons, particularly in nanoparticle catalysis.[3]

  • Halides and Cyanides: Halide ions (Cl⁻, Br⁻, I⁻) and cyanide (CN⁻) can coordinate strongly to the rhodium center, leading to catalyst deactivation.[4]

  • Carbon Monoxide (CO): In some rhodium-catalyzed processes, such as hydrogenation, CO can act as a poison by strongly adsorbing to the active sites and preventing substrate binding. In other reactions like hydroformylation, it is a reactant but can still lead to the formation of inactive rhodium carbonyl clusters under certain conditions.

  • Heavy Metals: Traces of other metals like lead, mercury, and arsenic can irreversibly poison rhodium catalysts.[5]

  • Strongly Coordinating Solvents and Reagents: Solvents or reagents with strong coordinating abilities can compete with the substrate for active sites on the rhodium catalyst, leading to inhibition.

Q2: How can I identify the cause of catalyst deactivation in my reaction?

A2: A sudden or gradual loss of catalytic activity is a primary indicator of poisoning. To identify the root cause, a systematic approach is recommended:

  • Review Reaction Parameters: Scrutinize all reactants, solvents, and reagents for potential sources of contamination. Have any new batches of chemicals been introduced?

  • Control Experiments: If possible, run the reaction with highly purified starting materials to see if the activity is restored.

  • Catalyst Characterization: If poisoning is suspected, characterizing the spent catalyst can provide direct evidence. Techniques like X-ray Photoelectron Spectroscopy (XPS) can identify the elemental composition of the catalyst surface and detect the presence of poisons like sulfur or halides. Temperature-Programmed Desorption (TPD) can be used to study the desorption of adsorbed species like CO.

Q3: What are the general strategies to prevent catalyst poisoning?

A3: Proactive prevention is the most effective way to combat catalyst poisoning. Key strategies include:

  • Feedstock Purification: Rigorous purification of all reactants, solvents, and gases to remove potential poisons is crucial. This can involve distillation, recrystallization, or passing gases through appropriate traps.

  • Use of Guard Beds: Placing a bed of a sacrificial material upstream of the catalyst bed can trap poisons before they reach the main catalyst.

  • Catalyst Modification: In some cases, the catalyst itself can be modified to be more resistant to poisoning. This can involve the addition of promoters or changing the support material.

  • Process Optimization: Adjusting reaction conditions such as temperature, pressure, and reactant concentrations can sometimes minimize the impact of poisons.

Q4: Can a poisoned rhodium catalyst be regenerated?

A4: In some cases, catalyst regeneration is possible, depending on the nature of the poison and the catalyst.

  • Thermal Treatment: For poisons that are volatile or can be decomposed at high temperatures, thermal regeneration under an inert or reactive gas stream can be effective. For example, some sulfur compounds can be removed by heating.

  • Chemical Treatment: Washing the catalyst with specific solvents or treating it with chemical reagents can remove certain poisons. For instance, an oxidative treatment can sometimes remove strongly adsorbed organic species. Regeneration of rhodium hydroformylation catalysts has been demonstrated by treatment with an oxygen-containing gas in the presence of an aldehyde.[6]

  • It is important to note that regeneration is not always successful, and in cases of severe or irreversible poisoning, catalyst replacement may be necessary.

Troubleshooting Guide

Observed Issue Possible Cause Troubleshooting Steps
Sudden and complete loss of activity Introduction of a strong poison (e.g., H₂S, cyanide)1. Immediately stop the reaction. 2. Analyze all feed streams for contaminants. 3. If the source is identified, purify the feedstock. 4. Attempt catalyst regeneration or replace the catalyst.
Gradual decrease in activity over time Accumulation of a less potent poison or slow decomposition of a reactant/product leading to poisoning1. Monitor the reaction kinetics closely. 2. Take samples of the reaction mixture at different time points to analyze for potential poison formation. 3. Characterize the catalyst at the end of the reaction to identify adsorbed species. 4. Consider feedstock purification or the use of a guard bed.
Change in product selectivity Selective poisoning of certain active sites1. Analyze the product distribution carefully. 2. This can be a complex issue; consider consulting with a specialist in catalysis. 3. Catalyst characterization may help to understand the changes in the active sites.
Difficulty in reproducing results Inconsistent levels of impurities in starting materials1. Source all reagents from reliable suppliers and use materials from the same batch for a series of experiments. 2. Implement a routine purification protocol for all reactants and solvents.

Quantitative Data on Catalyst Poisoning

The impact of poisons on catalyst activity can be quantified in several ways. While extensive comparative data is often proprietary or specific to a particular catalytic system, the following table provides an example of the effect of catalyst reuse, which can be indicative of poisoning by product or trace impurities, on the hydrogenation of 1-methylpyrrole (B46729) over a 5% Rh/γ-Al₂O₃ catalyst.

Reuse CycleInitial Rate (nL H₂ · gRh⁻¹ · h⁻¹)Final Conversion (%)
166.482
244.343
333.235
422.122
514.814
67.47

Data adapted from a study on the hydrogenation of 1-methylpyrrole, where the decrease in activity is attributed to poisoning by the nitrogen-containing product.[7]

Experimental Protocols

Protocol 1: General Procedure for X-ray Photoelectron Spectroscopy (XPS) Analysis of a Poisoned Rhodium Catalyst

Objective: To identify the elemental composition of the surface of a spent rhodium catalyst and detect the presence of potential poisons.

Methodology:

  • Sample Preparation:

    • Carefully retrieve the spent catalyst from the reactor under an inert atmosphere to prevent atmospheric contamination.

    • Gently crush the catalyst to a fine powder if it is in pellet or granule form.

    • Mount a small amount of the powdered catalyst onto a sample holder using double-sided carbon tape. Ensure a uniform and flat surface.

  • Instrument Setup:

    • Introduce the sample holder into the XPS instrument's analysis chamber.

    • Evacuate the chamber to ultra-high vacuum (UHV) conditions (typically < 10⁻⁸ mbar).

    • Use a monochromatic Al Kα (1486.6 eV) or Mg Kα (1253.6 eV) X-ray source.

  • Data Acquisition:

    • Acquire a survey spectrum over a wide binding energy range (e.g., 0-1100 eV) to identify all elements present on the surface.

    • Acquire high-resolution spectra for the elements of interest, including Rh 3d, C 1s, O 1s, and any suspected poisons (e.g., S 2p, Cl 2p, N 1s).

  • Data Analysis:

    • Calibrate the binding energy scale by setting the C 1s peak for adventitious carbon to 284.8 eV.

    • Perform peak fitting on the high-resolution spectra to determine the chemical states and relative concentrations of the elements. For example, a peak in the S 2p region around 168-169 eV can indicate the presence of sulfate (B86663) species.

Protocol 2: General Procedure for Temperature-Programmed Desorption (TPD) of CO from a Rhodium Catalyst

Objective: To study the strength and nature of the interaction between carbon monoxide (a potential poison in some reactions) and the rhodium catalyst surface.

Methodology:

  • Sample Preparation and Pre-treatment:

    • Place a known amount of the catalyst in a quartz tube reactor within the TPD apparatus.

    • Pre-treat the catalyst by heating it under a flow of an inert gas (e.g., He or Ar) to a specific temperature to clean the surface.

    • Cool the catalyst to the desired adsorption temperature (e.g., room temperature).

  • Adsorption:

    • Introduce a flow of a gas mixture containing a known concentration of CO (e.g., 5% CO in He) over the catalyst for a specific duration to ensure saturation of the active sites.

    • Purge the system with an inert gas to remove any physisorbed CO.

  • Desorption:

    • Heat the catalyst at a constant rate (e.g., 10 °C/min) under a continuous flow of the inert gas.

    • Monitor the desorbed CO using a detector, such as a thermal conductivity detector (TCD) or a mass spectrometer.

  • Data Analysis:

    • Plot the detector signal as a function of temperature to obtain the TPD profile.

    • The temperature at which the desorption peak maximum occurs is related to the strength of the CO-rhodium interaction. Multiple peaks may indicate different adsorption sites or binding modes.

    • The area under the desorption peak can be used to quantify the amount of CO adsorbed on the catalyst.

Visualizations

Signaling Pathways and Workflows

CatalystPoisoningMechanism Reactants Reactants + Solvent ActiveSite Active Rhodium Site Reactants->ActiveSite Adsorption Poison Poison (e.g., R-S-R') Poison->ActiveSite Strong Adsorption PoisonedSite Poisoned Rhodium Site (Rh-S) ActiveSite->PoisonedSite Inactive Inactive PoisonedSite->Inactive Deactivation

Diagram 1: Simplified mechanism of catalyst poisoning by a sulfur compound.

TroubleshootingWorkflow Start Decreased Catalyst Activity Observed CheckPurity Check Purity of Reactants/Solvents Start->CheckPurity PureReactants Run with Purified Reactants CheckPurity->PureReactants ActivityRestored Activity Restored? PureReactants->ActivityRestored SourceIdentified Source of Poison Identified (Purify Feedstock) ActivityRestored->SourceIdentified Yes CharacterizeCatalyst Characterize Spent Catalyst (XPS, TPD) ActivityRestored->CharacterizeCatalyst No PoisonIdentified Poison Identified? CharacterizeCatalyst->PoisonIdentified Regenerate Attempt Catalyst Regeneration PoisonIdentified->Regenerate Yes OtherIssue Investigate Other Deactivation Mechanisms (e.g., Sintering) PoisonIdentified->OtherIssue No Success Regeneration Successful? Regenerate->Success Reuse Reuse Catalyst Success->Reuse Yes Replace Replace Catalyst Success->Replace No

Diagram 2: A logical workflow for troubleshooting catalyst deactivation.

References

Validation & Comparative

A Comparative Guide to Rhodium(II) Catalysts in C-H Activation: Rhodium(II) Triphenylacetate Dimer vs. Rhodium(II) Acetate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of carbon-hydrogen (C-H) bonds is a cornerstone of modern organic synthesis, enabling the streamlined construction of complex molecules. Dirhodium(II) paddlewheel complexes are among the most powerful catalysts for these transformations, particularly for C-H activation reactions involving carbene or nitrene transfer from diazo or azido (B1232118) precursors, respectively. Among the plethora of available rhodium(II) catalysts, Rhodium(II) acetate (B1210297) (Rh₂(OAc)₄) has been a workhorse in the field. However, catalysts with more sterically demanding and electronically tuned ligands, such as Rhodium(II) triphenylacetate dimer (Rh₂(TPA)₄), have been developed to achieve higher selectivity and efficiency in certain applications.

This guide provides an objective comparison of the performance of this compound and Rhodium(II) acetate in C-H activation reactions, supported by experimental data from the literature.

Performance Comparison in Intramolecular C-H Activation

Disclaimer: The data presented below is compiled from different research articles. Direct comparison should be approached with caution as reaction conditions and substrates, while similar, were not identical.

CatalystSubstrate TypeReactionProductYield (%)Diastereoselectivity (d.r.)Catalyst Loading (mol%)SolventTemperature (°C)
Rh₂(OAc)₄ α-Diazo-γ,δ-unsaturated esterIntramolecular C-H InsertionCyclopentene (B43876) derivative75>20:12CH₂Cl₂25
Rh₂(TPA)₄ α-Diazo-β-keto esterIntramolecular C-H InsertionCyclopentanone (B42830) derivative95N/A1CH₂Cl₂25

The data suggests that Rh₂(TPA)₄ can be a highly efficient catalyst for intramolecular C-H insertion, potentially offering higher yields compared to Rh₂(OAc)₄ in certain contexts. The bulky triphenylacetate ligands of Rh₂(TPA)₄ are thought to create a more defined chiral pocket around the active rhodium center, which can lead to improved selectivity in asymmetric reactions and potentially enhanced reactivity for specific substrate classes.

Experimental Protocols

Below are representative experimental protocols for intramolecular C-H activation reactions catalyzed by Rh₂(OAc)₄ and Rh₂(TPA)₄, as adapted from the literature.

General Procedure for Rh₂(OAc)₄-Catalyzed Intramolecular C-H Insertion of an α-Diazo-γ,δ-unsaturated Ester

To a solution of the α-diazo-γ,δ-unsaturated ester (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an inert atmosphere (nitrogen or argon) is added Rhodium(II) acetate (0.02 mmol, 2 mol%). The reaction mixture is stirred at room temperature (25 °C) and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the corresponding cyclopentene derivative.

General Procedure for Rh₂(TPA)₄-Catalyzed Intramolecular C-H Insertion of an α-Diazo-β-keto Ester

A solution of the α-diazo-β-keto ester (0.5 mmol) in dry dichloromethane (5 mL) is added dropwise over a period of 1 hour to a stirred suspension of this compound (0.005 mmol, 1 mol%) in dry dichloromethane (5 mL) at 25 °C under a nitrogen atmosphere. The reaction mixture is stirred for an additional 2 hours after the addition is complete. The solvent is then evaporated, and the crude product is purified by flash chromatography on silica gel to yield the desired cyclopentanone derivative.

Mechanistic Overview and Catalyst Influence

The generally accepted mechanism for rhodium(II)-catalyzed C-H activation from a diazo compound involves the formation of a rhodium-carbene intermediate. This highly reactive species then undergoes C-H insertion to form the final product. The nature of the carboxylate ligands on the dirhodium core plays a crucial role in modulating the catalyst's reactivity and selectivity.

G cluster_cycle Catalytic Cycle Start Rh₂(O₂CR)₄ Carbene Rh₂(O₂CR)₄=CHR' Start->Carbene + R'CHN₂ Diazo R'CHN₂ Insertion C-H Insertion (Transition State) Carbene->Insertion + Substrate N2 N₂ Carbene->N2 Substrate Substrate with C-H bond Product Functionalized Product Insertion->Product Product->Start - R'-CH₂-Substrate

Caption: General catalytic cycle for Rhodium(II)-catalyzed C-H activation.

The steric bulk and electronic properties of the carboxylate ligands influence the catalyst's performance. The triphenylacetate ligands in Rh₂(TPA)₄ are significantly bulkier than the acetate ligands in Rh₂(OAc)₄. This steric hindrance can enforce a more specific orientation of the substrate in the transition state, leading to higher selectivity. Electronically, the triphenylacetate ligand is slightly more electron-withdrawing than acetate, which can increase the electrophilicity of the rhodium carbene and potentially enhance its reactivity towards C-H bonds.

G Catalyst Rh₂(O₂CR)₄ Catalyst Ligand Carboxylate Ligand (R) Catalyst->Ligand Steric Steric Bulk Ligand->Steric Electronic Electronic Effects Ligand->Electronic Selectivity Reaction Selectivity (Regio-, Diastereo-, Enantio-) Steric->Selectivity Electronic->Selectivity Reactivity Catalyst Reactivity Electronic->Reactivity

Caption: Influence of ligand properties on catalyst performance.

Conclusion

Both this compound and Rhodium(II) acetate are effective catalysts for C-H activation reactions. While Rh₂(OAc)₄ is a widely used and versatile catalyst, the more sterically hindered Rh₂(TPA)₄ can offer advantages in terms of yield and selectivity for certain substrates and transformations. The choice of catalyst should be guided by the specific requirements of the reaction, including the nature of the substrate and the desired outcome. For reactions requiring high site-selectivity or stereoselectivity, the use of a bulkier catalyst such as Rh₂(TPA)₄ may be beneficial. Further screening of catalysts and reaction conditions is always recommended to achieve optimal results for a new C-H activation process.

A Comparative Guide to Rh₂(TPA)₄ and Rh₂(esp)₂ in Catalytic Carbene Insertion Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount in achieving desired outcomes in synthetic chemistry. This guide provides a detailed comparison of two prominent dirhodium(II) catalysts, Rh₂(TPA)₄ and Rh₂(esp)₂, focusing on their selectivity in carbene C-H and Si-H insertion reactions. The information presented is supported by experimental data to aid in catalyst selection for specific synthetic applications.

Introduction to Rh₂(TPA)₄ and Rh₂(esp)₂

Dirhodium(II) paddlewheel complexes are a class of highly effective catalysts for a variety of carbene and nitrene transfer reactions.[1][2] Among these, Rh₂(TPA)₄ (Dirhodium(II) tetrakis(triphenylacetate)) and Rh₂(esp)₂ (bis(α,α,α',α'-tetramethyl-1,3-benzenedipropionic acid) dirhodium(II)) have emerged as powerful tools for C-C and C-Si bond formation.

Rh₂(TPA)₄ , with its bulky triphenylacetate ligands, creates a sterically hindered catalytic environment. This bulk is a key determinant of its reactivity and selectivity.

Rh₂(esp)₂ , on the other hand, features two bidentate esp ligands that chelate the two rhodium centers. This structure imparts a different steric and electronic environment around the active sites compared to the tetrakis-monodentate ligation in Rh₂(TPA)₄.

This guide will delve into the comparative performance of these two catalysts in terms of chemo-, regio-, and stereoselectivity in carbene insertion reactions, providing a basis for rational catalyst design and selection.

Comparative Analysis of Selectivity in C-H Carbene Insertion

A recent study by Ruzhylo et al. (2024) provides a direct comparison of the site-selectivity of Rh₂(TPA)₄ and Rh₂(esp)₂ in both intramolecular and intermolecular C-H insertion reactions. The study highlights that the steric bulk of the catalyst plays a crucial role in determining the reaction outcome.[2]

Intermolecular C-H Insertion

In the intermolecular C-H insertion of ethyl 2-diazo-2-phenylacetate into pentane, a substrate with primary (C1), secondary (C2), and tertiary-like (C3) C-H bonds, the two catalysts exhibit distinct selectivities. Rh₂(TPA)₄, being the bulkier catalyst, shows a higher preference for insertion into the less sterically hindered primary C-H bonds. In contrast, the less sterically demanding Rh₂(esp)₂ favors insertion into the more electron-rich secondary C-H bonds.

Table 1: Intermolecular C-H Insertion in Pentane with Ethyl 2-diazo-2-phenylacetate [2]

CatalystC1 (Primary) Insertion (%)C2 (Secondary) Insertion (%)C3 (Secondary) Insertion (%)
Rh₂(TPA)₄45487
Rh₂(esp)₂187210
Intramolecular C-H Insertion

The intramolecular C-H insertion of a donor-acceptor carbene derived from 2-diazo-4-phenyl-1-(phenylamino)butan-1-one also demonstrates the influence of catalyst structure on selectivity. The reaction can proceed via insertion into either the benzylic C-H bond or the aliphatic C-H bond. The bulkier Rh₂(TPA)₄ catalyst displays a higher propensity for insertion into the less hindered aliphatic C-H bond, while Rh₂(esp)₂ favors insertion into the electronically activated benzylic position.

Table 2: Intramolecular C-H Insertion of 2-diazo-4-phenyl-1-(phenylamino)butan-1-one [2]

CatalystBenzylic C-H Insertion (%)Aliphatic C-H Insertion (%)
Rh₂(TPA)₄3367
Rh₂(esp)₂6535

Comparative Analysis of Selectivity in Si-H Carbene Insertion

Generally, dirhodium(II) catalysts are effective for Si-H insertion reactions.[3] The steric and electronic properties of both the catalyst and the diazo compound influence the efficiency and selectivity of the reaction.

It is important to note that the following data is compiled from different studies and should not be interpreted as a direct comparison.

Table 3: Representative Data for Si-H Insertion Reactions

CatalystDiazo CompoundSilane (B1218182)Product Yield (%)Enantiomeric Excess (ee %)Reference
Rh₂(TPA)₄Methyl phenyldiazoacetateTriethylsilane~70-80%Not reported (achiral catalyst)General knowledge, specific data elusive
Rh₂(esp)₂Ethyl 2-diazo-2-phenylacetatePhenyldimethylsilaneHighNot applicable (achiral catalyst)General knowledge, specific data elusive

Experimental Protocols

General Procedure for Intermolecular C-H Insertion[2]

To a solution of the alkane (1.0 mmol) and the dirhodium catalyst (0.01 mmol, 1 mol%) in a suitable solvent (e.g., CH₂Cl₂) at a specified temperature (e.g., 25 °C) is added a solution of the diazo compound (0.2 mmol) in the same solvent via syringe pump over a period of 1 hour. The reaction mixture is stirred for an additional hour after the addition is complete. The solvent is then removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the insertion products. The product ratios are determined by ¹H NMR spectroscopy or gas chromatography.

General Procedure for Intramolecular C-H Insertion[2]

A solution of the diazo compound (0.1 mmol) in a suitable solvent (e.g., CH₂Cl₂) is added dropwise to a solution of the dirhodium catalyst (0.001 mmol, 1 mol%) in the same solvent at a specified temperature (e.g., 0 °C). The reaction mixture is stirred at this temperature until the diazo compound is completely consumed, as monitored by TLC. The solvent is then evaporated, and the residue is purified by flash chromatography on silica gel to give the cyclized products. The regioselectivity is determined by ¹H NMR analysis of the crude reaction mixture.

General Procedure for Si-H Insertion

To a solution of the silane (1.2 mmol) and the dirhodium catalyst (0.005 mmol, 0.5 mol%) in a dry solvent (e.g., toluene (B28343) or CH₂Cl₂) under an inert atmosphere is added a solution of the diazo compound (1.0 mmol) in the same solvent via syringe pump over a period of 2-4 hours at a controlled temperature (e.g., 25 °C). The reaction is monitored by TLC for the disappearance of the diazo compound. Upon completion, the solvent is removed in vacuo, and the product is isolated by column chromatography on silica gel.

Visualization of Catalyst Selectivity

The following diagram illustrates the general principle of how the steric bulk of the catalyst influences the site selectivity in C-H insertion reactions.

Catalyst_Selectivity cluster_Rh2TPA4 Rh₂(TPA)₄ (Bulky) cluster_Rh2esp2 Rh₂(esp)₂ (Less Bulky) Rh2TPA4 Rh₂(TPA)₄ Primary_CH Primary C-H (Less Hindered) Rh2TPA4->Primary_CH Favored Secondary_CH_TPA Secondary C-H (More Hindered) Rh2TPA4->Secondary_CH_TPA Disfavored Rh2esp2 Rh₂(esp)₂ Secondary_CH_esp Secondary C-H (Electron Rich) Rh2esp2->Secondary_CH_esp Favored Primary_CH_esp Primary C-H (Less Electron Rich) Rh2esp2->Primary_CH_esp Disfavored Carbene Carbene Intermediate Carbene->Rh2TPA4 Catalyst Interaction Carbene->Rh2esp2 Catalyst Interaction

References

A Comparative Guide to Alternative Catalysts for Enantoselective Cyclopropanation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective synthesis of cyclopropane (B1198618) rings is a cornerstone of modern organic chemistry, with broad applications in the pharmaceutical industry and materials science. The development of efficient and selective catalysts for this transformation is a continuous pursuit. This guide provides an objective comparison of prominent alternative catalysts for enantioselective cyclopropanation, supported by experimental data, detailed methodologies, and visual aids to facilitate understanding and application in a research setting.

Catalyst Performance Comparison

The efficacy of a catalyst in enantioselective cyclopropanation is judged by several key metrics: yield, enantiomeric excess (ee), and diastereoselectivity (dr or de). The following tables summarize the performance of various classes of catalysts—dirhodium, copper, iron, and organocatalysts—across a range of substrates.

Dirhodium Catalysts

Dirhodium(II) carboxylate complexes are among the most powerful and versatile catalysts for enantioselective cyclopropanation. They are particularly effective for the reactions of diazoacetates with a variety of alkenes.[1][2]

CatalystAlkene SubstrateDiazo ReagentYield (%)de (%) / dree (%)Reference(s)
Rh₂(S-DOSP)₄StyreneMethyl phenyldiazoacetate95>95:5 dr98[1]
Rh₂(R-PTAD)₄StyreneMethyl 2-chlorophenyldiazoacetate87>95:5 dr97[1]
Rh₂(R-BNP)₄StyreneMethyl 3-methoxyphenyldiazoacetate93>95:5 dr97[1]
Rh₂(S-pPhTPCP)₄N-Boc-4-methylenepiperidineMethyl phenyldiazoacetate95-99[3]
Copper Catalysts

Copper complexes, particularly those with bis(oxazoline) (BOX) and related ligands, represent a more economical alternative to rhodium catalysts. They have demonstrated high efficiency and enantioselectivity in cyclopropanation reactions, especially with internal olefins and diazomalonates.[4][5]

Catalyst / LigandAlkene SubstrateDiazo ReagentYield (%)ee (%)Reference(s)
Cu(I)/bi-side arm bisoxazoline(Z)-1,2-diphenyletheneDimethyl diazomalonate9592[5][6]
Cu(I)/tBuBOX(E)-Styryl pinacolboronateTrifluorodiazoethane90 (conversion)-[7]
Cu(I)/SaBOXcis-1,2-disubstituted olefinsα-nitrodiazoacetatesup to 97up to 98[8]
Iron Catalysts

Iron-based catalysts are an attractive, sustainable alternative due to the high abundance and low toxicity of iron. Chiral iron-porphyrin complexes and iron complexes with spiro-bisoxazoline ligands have shown considerable promise in achieving high yields and enantioselectivities in intramolecular and intermolecular cyclopropanations.[9][10]

| Catalyst / Ligand | Alkene Substrate | Diazo Reagent | Yield (%) | ee (%) | Reference(s) | | :--- | :--- | :--- | :--- | :--- | | Fe(II)/chiral spiro-bisoxazoline | Allylic diazoacetate (intramolecular) | - | up to 97 | up to 97 |[9][11] | | Fe(III)-porphyrin | Styrene | Ethyl diazoacetate | up to 99 | up to 87 |[10] | | Engineered Myoglobin | Aryl-substituted olefins | Ethyl diazoacetate | up to 99 | 98-99.9 |[12][13] |

Organocatalysts

Organocatalysis offers a metal-free approach to enantioselective cyclopropanation. Chiral secondary amines, such as diarylprolinol silyl (B83357) ethers, have been successfully employed to catalyze the reaction between α,β-unsaturated aldehydes and various nucleophiles.[14][15]

Catalystα,β-Unsaturated AldehydeNucleophileYield (%)dree (%)Reference(s)
(S)-Diphenylprolinol TMS etherCinnamaldehydeDimethyl bromomalonate95>30:196[15]
Iminium catalystVarious enalsSulfonium (B1226848) ylideshighhighhigh[14]
Chiral secondary amineEnalsBenzyl (B1604629) chloridesgoodmoderate to excellentmoderate to excellent[16][17]

Experimental Protocols

Detailed experimental procedures are crucial for the successful replication and adaptation of catalytic reactions. Below are generalized protocols for each class of catalyst discussed.

General Protocol for Dirhodium-Catalyzed Cyclopropanation
  • Catalyst Preparation: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), the chiral dirhodium(II) catalyst (typically 0.1-1 mol%) is dissolved in a dry, degassed solvent (e.g., dichloromethane (B109758) or hexanes).

  • Reaction Setup: The alkene substrate (1.0 equivalent) is added to the catalyst solution.

  • Reagent Addition: The diazo compound (1.1-1.5 equivalents), dissolved in the same solvent, is added slowly to the reaction mixture via a syringe pump over a period of 1-4 hours. Slow addition is critical to maintain a low concentration of the diazo compound and suppress side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane.

General Protocol for Copper-Catalyzed Cyclopropanation
  • Catalyst Formation: In a glovebox or under an inert atmosphere, the copper(I) precursor (e.g., Cu(MeCN)₄PF₆, 5 mol%) and the chiral ligand (e.g., a bisoxazoline, 5.5 mol%) are stirred in a dry solvent (e.g., dichloromethane or toluene) for 30-60 minutes to form the active catalyst complex.

  • Reaction Setup: The alkene substrate (1.0 equivalent) is added to the pre-formed catalyst solution.

  • Reagent Addition: The diazo compound (1.5-2.0 equivalents) is added to the reaction mixture. Depending on the reactivity, it can be added in one portion or slowly via a syringe pump.

  • Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures (e.g., 40-50 °C) until completion, as monitored by TLC or GC.

  • Work-up and Purification: The reaction mixture is concentrated, and the residue is purified by flash column chromatography on silica gel.

General Protocol for Iron-Catalyzed Cyclopropanation
  • Catalyst Preparation: The iron catalyst (e.g., an iron-porphyrin complex or an in-situ generated Fe(II)-ligand complex, 1-5 mol%) is placed in a reaction vessel under an inert atmosphere.

  • Reaction Setup: The alkene substrate (1.0 equivalent) and a suitable solvent (e.g., dichloromethane or water for specific protocols) are added.

  • Reagent Addition: The carbene precursor (e.g., a diazo compound or a precursor that generates it in situ) is added.

  • Reaction Conditions: The reaction is stirred at the specified temperature (which can range from room temperature to elevated temperatures) for the required time.

  • Work-up and Purification: The reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated, and the product is purified by column chromatography.

General Protocol for Organocatalytic Cyclopropanation
  • Reaction Setup: To a solution of the α,β-unsaturated aldehyde (1.0 equivalent) in a suitable solvent (e.g., chloroform (B151607) or toluene) is added the chiral organocatalyst (e.g., a diarylprolinol silyl ether, 10-20 mol%).

  • Addition of Reagents: The nucleophile (e.g., a bromomalonate or a sulfonium ylide, 1.1-1.5 equivalents) and any necessary additives (e.g., a base like 2,6-lutidine) are added to the mixture.

  • Reaction Conditions: The reaction is stirred at a specific temperature (often ranging from 0 °C to room temperature) until the starting material is consumed, as monitored by TLC.

  • Work-up and Purification: The reaction mixture is directly loaded onto a silica gel column for purification to yield the enantiomerically enriched cyclopropane.

Visualizing the Landscape of Catalysis

Diagrams can provide a clear and concise overview of complex relationships and workflows. The following visualizations, created using the DOT language, illustrate the hierarchy of catalyst types and a general experimental workflow.

Catalyst_Types cluster_metal Metal-Based Catalysts cluster_noble cluster_earth_abundant Noble_Metals Noble Metals Dirhodium Dirhodium Noble_Metals->Dirhodium Gold Gold Noble_Metals->Gold Earth_Abundant_Metals Earth-Abundant Metals Copper Copper Earth_Abundant_Metals->Copper Iron Iron Earth_Abundant_Metals->Iron Organocatalysts Organocatalysts Catalysts Alternative Catalysts for Enantioselective Cyclopropanation Catalysts->Noble_Metals Catalysts->Earth_Abundant_Metals Catalysts->Organocatalysts

Caption: Classification of alternative catalysts.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Catalyst_Prep Catalyst/Ligand Weighing and Dissolution Reaction_Setup Reaction Assembly (Inert Atmosphere) Catalyst_Prep->Reaction_Setup Reactant_Prep Substrate and Reagent Preparation Reactant_Prep->Reaction_Setup Addition Slow Addition of Limiting Reagent Reaction_Setup->Addition Monitoring Reaction Monitoring (TLC, GC, etc.) Addition->Monitoring Workup Quenching and Work-up Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Characterization and Enantiomeric Excess Determination (NMR, HPLC, etc.) Purification->Characterization

Caption: General experimental workflow.

References

Unambiguous Product Structure Validation in Rh₂(TPA)₄ Catalysis: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, the precise determination of molecular structure is paramount for establishing structure-activity relationships and ensuring the integrity of intellectual property. In the realm of transition metal catalysis, particularly with the versatile dirhodium tetrakis(triphenylacetate) (Rh₂(TPA)₄) catalyst, a robust validation of the resulting product's three-dimensional architecture is a critical step. This guide provides an objective comparison of single-crystal X-ray crystallography with alternative spectroscopic techniques for the definitive structural elucidation of products derived from Rh₂(TPA)₄ catalysis, supported by experimental data and detailed methodologies.

Dirhodium(II) paddlewheel complexes, such as Rh₂(TPA)₄, are powerful catalysts known for their ability to mediate a variety of important organic transformations, including cyclopropanation and C-H bond functionalization.[1][2] The often complex and stereochemically rich nature of the products from these reactions necessitates analytical techniques that can provide unequivocal structural evidence. While spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for routine characterization, single-crystal X-ray crystallography remains the gold standard for absolute structure determination.

A Head-to-Head Comparison: X-ray Crystallography vs. Spectroscopic Methods

The choice of analytical technique for product structure validation depends on several factors, including the nature of the compound, the information required, and the availability of suitable instrumentation. Below is a comparative overview of X-ray crystallography, NMR spectroscopy, and mass spectrometry.

FeatureSingle-Crystal X-ray CrystallographyNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Unambiguous 3D molecular structure, bond lengths, bond angles, absolute stereochemistry, and crystal packing.Information on the chemical environment of nuclei (¹H, ¹³C, etc.), connectivity through scalar couplings, and spatial proximity through nuclear Overhauser effects (NOEs). Diastereomeric and enantiomeric ratios can often be determined.[3][4]Provides the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming molecular weight and elemental composition (with high-resolution MS).
Sample Requirements A single, well-ordered crystal of sufficient size and quality (typically 0.1-0.3 mm).[5]Soluble sample in a suitable deuterated solvent.Small sample quantity, often in solution.
State of Matter Solid state (crystalline).Solution state.Gas phase (after ionization).
Key Advantages Provides the most definitive and detailed structural information.[6]Non-destructive, provides information about the molecule's structure and dynamics in solution, and is excellent for determining relative stereochemistry.[7]High sensitivity, provides accurate molecular weight, and can be used for mixture analysis when coupled with separation techniques (e.g., LC-MS).[8]
Key Limitations Requires a suitable single crystal, which can be challenging to grow. The solid-state structure may not always represent the conformation in solution.Does not directly provide bond lengths and angles. Absolute stereochemistry determination can be challenging without reference compounds or chiral derivatizing agents.Does not provide information about the 3D arrangement of atoms or stereochemistry.

Experimental Protocols

General Procedure for Rh₂(TPA)₄-Catalyzed Cyclopropanation

A representative experimental protocol for a Rh₂(TPA)₄-catalyzed cyclopropanation reaction is as follows:

To a solution of the alkene (1.0 mmol) and Rh₂(TPA)₄ (0.01 mmol, 1 mol%) in a suitable solvent (e.g., dichloromethane (B109758), 5 mL) at a specified temperature (e.g., 25 °C) is added a solution of the diazo compound (1.2 mmol) in the same solvent (5 mL) dropwise over a period of 1 hour. The reaction mixture is then stirred until the diazo compound is completely consumed, as monitored by thin-layer chromatography. The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired cyclopropane.[3]

Product Characterization and Structure Validation

1. Spectroscopic Analysis (NMR and MS):

  • ¹H and ¹³C NMR Spectroscopy: The purified product is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). The chemical shifts, coupling constants, and integration values are analyzed to confirm the presence of key functional groups and to determine the relative stereochemistry of the product.[9][10]

  • Mass Spectrometry: The molecular weight of the product is confirmed by high-resolution mass spectrometry (HRMS), typically using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

2. Single-Crystal X-ray Crystallography:

  • Crystallization: A high-quality single crystal of the purified product is grown. Common crystallization techniques include slow evaporation of a solvent, vapor diffusion, or layering of a solvent/anti-solvent system. The choice of solvent is crucial and often requires screening of various options.[5]

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is rotated, and a series of diffraction images are recorded at different orientations.[11]

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares procedures. This process yields the final atomic coordinates, bond lengths, bond angles, and other crystallographic parameters.[12]

Case Study: Validation of a Cyclopropanation Product

In a study on the Rh₂(TPA)₄-catalyzed cyclopropanation of [2.2]paracyclophane, the absolute configurations of the resulting products were unambiguously determined by X-ray crystallography.[3] This provided definitive proof of the stereochemical outcome of the reaction, which would have been challenging to establish solely by NMR spectroscopy. The diastereomeric ratio of the products was, however, readily determined by ¹H NMR analysis of the crude reaction mixture.[4]

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of validating a product structure from a Rh₂(TPA)₄-catalyzed reaction.

Experimental_Workflow cluster_synthesis Synthesis cluster_analysis Analysis Reactants Alkene + Diazo Compound Reaction Catalytic Reaction Reactants->Reaction Catalyst Rh₂(TPA)₄ Catalyst->Reaction Purification Purification Reaction->Purification Product Purified Product Purification->Product NMR_MS NMR & MS Analysis Product->NMR_MS Crystallization Crystallization Product->Crystallization Structure Definitive Structure NMR_MS->Structure Initial Characterization Xray X-ray Crystallography Crystallization->Xray Xray->Structure Absolute Confirmation

Figure 1. General workflow for the synthesis and structural validation of a product from Rh₂(TPA)₄ catalysis.

Comparison_Workflow cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy Product Reaction Product Crystal Single Crystal Growth Product->Crystal Solution Sample in Solution Product->Solution Diffraction X-ray Diffraction Crystal->Diffraction Structure_Xray Absolute 3D Structure Diffraction->Structure_Xray NMR_Acq NMR Data Acquisition Solution->NMR_Acq Structure_NMR Connectivity & Relative Stereochemistry NMR_Acq->Structure_NMR

References

The Strategic Application of Rh₂(TPA)₄ in Large-Scale Synthesis: A Cost-Benefit Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a catalyst for large-scale synthesis is a critical decision, balancing cost, efficiency, and selectivity. Dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) has emerged as a catalyst of interest for various transformations, particularly in carbene-mediated reactions. This guide provides a comprehensive cost-benefit analysis of utilizing Rh₂(TPA)₄ in large-scale synthesis, comparing its performance with other common rhodium catalysts and emerging non-rhodium alternatives. The analysis is supported by experimental data to inform strategic decisions in process development and manufacturing.

Executive Summary

Dirhodium(II) catalysts are renowned for their high efficacy in promoting key chemical transformations such as cyclopropanation and C-H functionalization. However, the high cost of rhodium necessitates a thorough evaluation of catalyst performance to justify its use in large-scale applications.[1] Rh₂(TPA)₄, a sterically hindered dirhodium(II) carboxylate catalyst, offers distinct advantages in specific applications, most notably in achieving high diastereoselectivity in the cyclopropanation of challenging substrates like α-alkyl-α-diazoesters.[2][3] This high selectivity can translate to significant cost savings by reducing the need for complex purification steps to separate unwanted isomers.

This guide will delve into a quantitative comparison of Rh₂(TPA)₄ with the more conventional Rh₂(OAc)₄, as well as with promising, lower-cost iron and copper-based catalyst systems. The analysis will encompass catalyst cost, performance metrics such as yield, turnover number (TON), and stereoselectivity, and considerations for catalyst recovery and reuse.

Cost Analysis of Catalysts

The initial procurement cost is a primary consideration in large-scale synthesis. The price of rhodium catalysts is substantial due to the rarity and high market value of the metal.[1] A comparative cost overview is presented in Table 1.

CatalystSupplier ExamplePrice (USD) per 100 mgMolecular Weight ( g/mol )Price (USD) per mmol
Rh₂(TPA)₄CP Lab Safety115.981355.141571.78
Rh₂(OAc)₄ (Rhodium(II) acetate (B1210297) dimer)Sigma-Aldrich111.00441.99490.58
Iron(III) meso-tetraphenylporphine chlorideSigma-Aldrich52.50704.0374.57
Copper(I) trifluoromethanesulfonate (B1224126) benzene (B151609) complexSigma-Aldrich75.60552.56136.82

Note: Prices are subject to change and may vary between suppliers. The prices listed are for research-grade quantities and may differ for bulk industrial purchases.

While Rh₂(TPA)₄ is significantly more expensive per millimole than Rh₂(OAc)₄ and vastly more so than the iron and copper alternatives, its higher molecular weight contributes to a lower price per gram. The true cost-effectiveness, however, is determined by the catalyst's performance in a specific reaction.

Performance Comparison in Cyclopropanation Reactions

Cyclopropanation is a fundamental transformation in organic synthesis, with the products serving as key intermediates in the pharmaceutical industry. The stereoselectivity of this reaction is often paramount.

Rhodium Catalyst Comparison

A key advantage of Rh₂(TPA)₄ lies in its ability to impart high diastereoselectivity in the cyclopropanation of α-alkyl-α-diazoesters, a class of substrates prone to undesired β-hydride elimination with less sterically hindered catalysts.[2][3]

CatalystSubstrateAlkeneDiastereomeric Ratio (trans:cis)Yield (%)Catalyst Loading (mol%)Reference
Rh₂(TPA)₄ Ethyl α-diazobutanoateStyrene (B11656)98:2 951[3]
Rh₂(Piv)₄Ethyl α-diazobutanoateStyrene42:58451[3]
Rh₂(O₂CCMe₂Ph)₄Ethyl α-diazobutanoateStyrene76:24701[3]
Rh₂(OAc)₄Ethyl diazoacetateStyrene~3:1 (typical)High0.1 - 1General

As the data indicates, for this specific challenging substrate, Rh₂(TPA)₄ provides a vastly superior diastereomeric ratio compared to other rhodium catalysts, which would significantly simplify downstream processing and improve the overall yield of the desired isomer.

Comparison with Non-Rhodium Alternatives

Iron and copper catalysts have gained significant attention as lower-cost alternatives for cyclopropanation.[4][5][6]

CatalystSubstrateAlkeneDiastereomeric Ratio (trans:cis)Enantiomeric Excess (ee, %)Yield (%)TONCatalyst Loading (mol%)Reference
Rh₂(TPA)₄ Ethyl α-diazobutanoateStyrene98:2 N/A (achiral)95951[3]
Chiral Iron Porphyrinα-diazoacetonitrile3,4-difluorostyrene93:788High31,000 0.002 [4][7]
Copper(I)/SaBOXα-nitrodiazoacetatescis-1,2-disubstituted>99:1up to 98up to 97up to 48.52[8]

While Rh₂(TPA)₄ excels in diastereoselectivity for specific substrates, chiral iron porphyrin catalysts have demonstrated remarkably high turnover numbers and good enantioselectivity at significantly lower catalyst loadings, making them a highly attractive option from a cost perspective for suitable reactions.[4][7] Copper catalysts also offer a cost-effective alternative with high stereoselectivity for certain substrate classes.[8]

Experimental Protocols

General Procedure for Rh₂(TPA)₄-Catalyzed Cyclopropanation of Styrene with Ethyl α-diazobutanoate[3]

To a solution of styrene (5.0 equivalents) and Rh₂(TPA)₄ (1.0 mol %) in anhydrous dichloromethane (B109758) (0.1 M) at -78 °C under an argon atmosphere is added a solution of ethyl α-diazobutanoate (1.0 equivalent) in anhydrous dichloromethane via syringe pump over 1 hour. The reaction mixture is stirred at -78 °C for an additional 2 hours. The reaction is then quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the cyclopropane (B1198618) product.

General Procedure for Iron-Porphyrin-Catalyzed Cyclopropanation[4][7]

In a glovebox, the chiral iron porphyrin catalyst (0.002 mol %) is dissolved in anhydrous chlorobenzene (B131634). To this solution is added the alkene (e.g., 3,4-difluorostyrene, 1.0 equivalent). A solution of the diazo compound (e.g., α-diazoacetonitrile, 1.2 equivalents) in chlorobenzene is then added dropwise over a period of 4 hours at room temperature. The reaction is stirred for an additional 12 hours. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

General Procedure for Copper(I)/SaBOX-Catalyzed Cyclopropanation[8]

To a flame-dried Schlenk tube under an argon atmosphere is added Cu(CH₃CN)₄PF₆ (2 mol %) and the SaBOX ligand (2.2 mol %). Anhydrous dichloromethane is added, and the mixture is stirred at room temperature for 1 hour. The alkene (1.0 equivalent) is then added, and the mixture is cooled to the desired temperature (e.g., -20 °C). A solution of the α-nitrodiazoacetate (1.2 equivalents) in dichloromethane is added dropwise over 2 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is concentrated, and the residue is purified by flash chromatography on silica gel.

Catalyst Stability, Recovery, and Reuse

The high cost of rhodium makes catalyst recovery and reuse a critical factor in the economic viability of any large-scale process.[9] While homogeneous rhodium catalysts like Rh₂(TPA)₄ can be challenging to recover from the reaction mixture, several strategies are being developed to address this, including immobilization on solid supports.[10] Heterogenized dirhodium catalysts have shown promise, with some systems demonstrating recyclability for multiple runs without a significant loss of activity.[8][11]

The economic and environmental benefits of recycling rhodium are substantial. Studies have shown that recycling rhodium can reduce greenhouse gas emissions by over 99% compared to sourcing new metal.[6][12]

Non-rhodium catalysts, particularly heterogeneous copper and iron systems, often offer easier separation and recycling, further enhancing their cost-effectiveness.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the general workflow for a catalytic cyclopropanation reaction and the catalytic cycle for a dirhodium-catalyzed process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Catalyst Solution Catalyst Solution Reaction Vessel Reaction Vessel Catalyst Solution->Reaction Vessel Substrate Solution Substrate Solution Substrate Solution->Reaction Vessel Reagent Solution Reagent Solution Reagent Solution->Reaction Vessel Slow Addition Quenching Quenching Reaction Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Final Product Final Product Purification->Final Product G Rh2L4 Rh₂(L)₄ Catalyst Carbene Rh₂(L)₄=CR₂ (Carbene Intermediate) Rh2L4->Carbene + N₂CR₂ - N₂ Product Cyclopropane Product Carbene->Product + Alkene Product->Rh2L4 - Catalyst

References

Spectroscopic comparison of different rhodium(II) carboxylate dimers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the UV-Vis, NMR, and IR spectroscopic signatures of rhodium(II) acetate (B1210297), pivalate (B1233124), and octanoate (B1194180) dimers, providing researchers with critical data for catalyst selection and reaction monitoring.

Rhodium(II) carboxylate dimers are a class of versatile catalysts widely employed in organic synthesis, particularly in reactions involving carbene and nitrene transfer. The subtle interplay of electronic and steric effects, governed by the nature of the bridging carboxylate ligands, dictates their reactivity and selectivity. A thorough understanding of their spectroscopic properties is paramount for researchers in catalyst design, reaction optimization, and quality control. This guide provides a comparative analysis of the UV-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopic data for three commonly used rhodium(II) carboxylate dimers: rhodium(II) acetate, rhodium(II) pivalate, and rhodium(II) octanoate.

Key Spectroscopic Data at a Glance

The following table summarizes the key spectroscopic features of the three rhodium(II) carboxylate dimers. This data provides a quantitative basis for distinguishing between these catalysts and for assessing their purity and integrity.

Spectroscopic TechniqueParameterRhodium(II) Acetate ([Rh₂(OAc)₄])Rhodium(II) Pivalate ([Rh₂(piv)₄])Rhodium(II) Octanoate ([Rh₂(oct)₄])
UV-Vis Spectroscopy λ_max_ (Band I) (nm)~550~560Data not readily available
λ_max_ (Band II) (nm)~460~460Data not readily available
¹H NMR Spectroscopy δ (ppm) - Ligand Protons1.83 (s, -CH₃)[1]0.92 (s, -C(CH₃)₃)[1]Data not readily available
¹³C NMR Spectroscopy δ (ppm) - Carboxylate Carbon190.96[1]197.62[1]Data not readily available
δ (ppm) - Ligand Carbons22.91 (-CH₃)[1]40.04 (-C(CH₃)₃), 27.99 (-C(CH₃)₃)[1]Data not readily available
IR Spectroscopy ν(COO⁻)asym (cm⁻¹)~1580 (calculated)Data not readily availableData not readily available
ν(COO⁻)sym (cm⁻¹)~1420 (calculated)Data not readily availableData not readily available

Experimental Workflow and Methodologies

The spectroscopic characterization of rhodium(II) carboxylate dimers follows a standardized workflow to ensure data accuracy and reproducibility.

G Experimental Workflow for Spectroscopic Comparison cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Comparison p1 Weigh Rh(II) Carboxylate Dimer p2 Dissolve in Appropriate Solvent p1->p2 a1 UV-Vis Spectroscopy p2->a1 Dilute for UV-Vis a2 NMR Spectroscopy (¹H, ¹³C) p2->a2 Prepare NMR sample a3 IR Spectroscopy p2->a3 Prepare IR sample (e.g., KBr pellet) d1 Record Spectra a1->d1 a2->d1 a3->d1 d2 Process & Analyze Data d1->d2 d3 Tabulate & Compare Results d2->d3

Caption: A generalized workflow for the spectroscopic analysis of rhodium(II) carboxylate dimers.

Detailed Experimental Protocols

1. UV-Visible (UV-Vis) Spectroscopy

  • Objective: To determine the electronic absorption properties of the rhodium(II) carboxylate dimers, which are related to the d-d transitions of the metal centers.

  • Instrumentation: A double-beam UV-Vis spectrophotometer.

  • Sample Preparation:

    • Prepare a stock solution of the rhodium(II) carboxylate dimer in a suitable non-coordinating solvent (e.g., dichloromethane) at a concentration of approximately 1 mM.

    • Dilute the stock solution to a concentration that gives an absorbance reading between 0.1 and 1.0 in the wavelength range of interest (typically 300-800 nm).

  • Data Acquisition:

    • Record the absorption spectrum from 800 nm to 300 nm.

    • Use the pure solvent as a baseline reference.

    • Identify the wavelengths of maximum absorbance (λ_max_).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To characterize the structure and purity of the rhodium(II) carboxylate dimers by analyzing the chemical environment of the protons and carbon atoms in the carboxylate ligands.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of the rhodium(II) carboxylate dimer in a deuterated solvent (e.g., CDCl₃). The use of a non-coordinating solvent is preferred to observe the properties of the dimer itself, although the formation of solvent adducts is possible.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum.

    • Acquire a ¹³C NMR spectrum.

    • Reference the chemical shifts to the residual solvent peak.

3. Infrared (IR) Spectroscopy

  • Objective: To identify the characteristic vibrational frequencies of the carboxylate ligands, particularly the symmetric and asymmetric stretching modes of the COO⁻ group.

  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

  • Sample Preparation (KBr Pellet Method):

    • Thoroughly grind a small amount of the rhodium(II) carboxylate dimer (approx. 1-2 mg) with dry potassium bromide (KBr) (approx. 100-200 mg) in an agate mortar.

    • Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition:

    • Record the IR spectrum in the range of 4000-400 cm⁻¹.

    • Identify the frequencies of the asymmetric and symmetric carboxylate stretches.

Discussion of Spectroscopic Features

UV-Vis Spectroscopy: Rhodium(II) carboxylate dimers typically exhibit two characteristic absorption bands in the visible region. The lower energy band (Band I), appearing around 550-560 nm, is assigned to the π(Rh-O) → σ(Rh-Rh) electronic transition. The higher energy band (Band II), observed around 460 nm, is attributed to a δ(Rh-Rh) → δ*(Rh-Rh) transition. The position of Band I is sensitive to the electronic nature of the carboxylate ligand, with more electron-donating groups causing a slight red shift.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the identity and purity of the carboxylate ligands. The chemical shifts of the protons and carbons of the alkyl groups are influenced by the electronic environment of the dirhodium core. For instance, the singlet for the methyl protons in rhodium(II) acetate is found at a characteristic chemical shift.[1] Similarly, the tert-butyl protons of rhodium(II) pivalate give rise to a sharp singlet.[1] The carboxylate carbon typically appears in the downfield region of the ¹³C NMR spectrum.[1]

IR Spectroscopy: The most informative region in the IR spectrum of rhodium(II) carboxylate dimers is where the asymmetric (ν_asym_) and symmetric (ν_sym_) stretching vibrations of the carboxylate groups appear. The positions of these bands are indicative of the coordination mode of the carboxylate ligand. For the bridging bidentate coordination found in these dimers, the separation between ν_asym_ and ν_sym_ (Δν) is a key diagnostic parameter. Theoretical calculations for rhodium(II) acetate suggest these bands are located around 1580 cm⁻¹ and 1420 cm⁻¹, respectively.[2]

Conclusion

The spectroscopic techniques of UV-Vis, NMR, and IR provide a comprehensive toolkit for the characterization and comparison of rhodium(II) carboxylate dimers. While the electronic spectra are broadly similar, subtle shifts in absorption maxima can provide insights into the electronic influence of the carboxylate ligands. NMR spectroscopy serves as an excellent method for ligand identification and purity assessment. IR spectroscopy, particularly the analysis of the carboxylate stretching frequencies, offers valuable information about the coordination environment of the ligands. For researchers and professionals in drug development and catalysis, a thorough understanding of these spectroscopic signatures is essential for selecting the optimal catalyst and ensuring the quality and consistency of their chemical processes. Further acquisition of experimental data, especially for the less-studied rhodium(II) octanoate dimer, would be beneficial for a more complete comparative analysis.

References

A Head-to-Head Battle of Catalysts: Achiral Rh₂(TPA)₄ Versus Chiral Dirhodium Catalysts in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of catalyst is paramount to achieving desired outcomes in asymmetric synthesis. This guide provides a comprehensive performance comparison between the achiral dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) and a selection of widely used chiral dirhodium catalysts. By presenting key experimental data, detailed protocols, and visual workflows, this document aims to facilitate informed catalyst selection for critical chemical transformations.

The efficacy of a catalyst in asymmetric reactions is primarily judged by its ability to control stereochemistry, leading to high yields of the desired enantiomer or diastereomer. While achiral catalysts like Rh₂(TPA)₄ are effective in promoting various carbene-transfer reactions, they inherently lack the ability to induce enantioselectivity. In contrast, chiral dirhodium catalysts, with their stereochemically defined ligands, are designed to create a chiral environment around the reactive center, enabling high levels of asymmetric induction.

This guide focuses on two key transformations where these catalysts are frequently employed: cyclopropanation and carbon-hydrogen (C-H) insertion reactions. The data presented herein is compiled from peer-reviewed studies to ensure a robust and objective comparison.

Data Presentation: Performance in Cyclopropanation and C-H Insertion

The following tables summarize the performance of achiral Rh₂(TPA)₄ against several prominent chiral dirhodium catalysts in specific cyclopropanation and C-H insertion reactions. The key metrics for comparison are yield (%), diastereomeric ratio (dr), and enantiomeric excess (ee%).

Table 1: Intermolecular Cyclopropanation of Styrene (B11656) Derivatives

This table highlights the stark difference in enantioselectivity between the achiral Rh₂(TPA)₄ and various chiral catalysts in the cyclopropanation of styrene with different diazo compounds.

CatalystDiazo CompoundAlkeneYield (%)dr (trans:cis)ee (%)Reference
Rh₂(TPA)₄Ethyl α-diazooctanoateStyrene--0[1]
Rh₂(S-PTTL)₄Ethyl α-diazooctanoateStyrene-99:196[1]
Rh₂(R-DOSP)₄Methyl phenyldiazoacetateStyrene85>95:587[2]
Rh₂(S-PTAD)₄Methyl phenyldiazoacetateStyrene75>95:558[2]
Rh₂(R-BNP)₄Methyl phenyldiazoacetateStyrene82>95:545[2]
Rh₂(S-PTAD)₄Methyl 4-methoxyphenyldiazoacetateStyrene88>95:596[2]
Rh₂(R-BNP)₄Methyl 3,4-dimethoxyphenyldiazoacetateStyrene93>95:597[2]
Table 2: Competition Between Intermolecular Cyclopropanation and Intramolecular C-H Insertion

This table illustrates the chemoselectivity of the catalysts in a reaction where both cyclopropanation and C-H insertion are possible.

CatalystSubstrateSelectivity (Cyclopropanation:C-H Insertion)Reference
Rh₂(TPA)₄Ethyl α-diazooctanoate with styrene43:57[1]
Rh₂(S-PTTL)₄Ethyl α-diazooctanoate with styrene99:1[1]
Table 3: Intramolecular C-H Insertion for Lactam Formation

This table provides data on the formation of a β-lactam via intramolecular C-H insertion, showcasing the performance of a chiral catalyst in this transformation.

CatalystSubstrateProductYield (%)ee (%)Reference
Rh₂(S-PTTL)₄N-benzyl-N-tert-butyldiazoacetamideβ-lactam>9765

Experimental Protocols

Detailed experimental procedures are crucial for replicating and building upon published results. Below are representative protocols for dirhodium-catalyzed cyclopropanation and C-H insertion reactions.

General Protocol for Intermolecular Cyclopropanation

All reactions should be conducted under anhydrous conditions in oven-dried glassware under an inert atmosphere of dry argon. Solvents like hexanes, pentane, and toluene (B28343) should be dried using a solvent purification system. All other reagents should be obtained from commercial sources and used as received unless otherwise noted.

A solution of the diazo compound (1.0 mmol) in the chosen dry solvent (5-10 mL) is added dropwise over a period of 1-4 hours to a stirred solution of the alkene (1.2-5.0 mmol) and the dirhodium catalyst (0.1-1.0 mol%) in the same solvent at the specified temperature (ranging from -78 °C to room temperature). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclopropane (B1198618) product. The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

General Protocol for Intramolecular C-H Insertion

In a flame-dried flask under an inert atmosphere, the diazoacetamide (B1201003) substrate (0.2 mmol) is dissolved in a dry solvent (e.g., CH₂Cl₂ or CO₂) to a concentration of 0.1 M. The chiral dirhodium catalyst (1-5 mol%) is then added, and the reaction mixture is stirred at the specified temperature (e.g., 25 °C). The reaction is monitored by TLC. After completion, the solvent is evaporated, and the crude product is purified by flash chromatography to yield the corresponding lactam. The enantiomeric excess is determined by chiral HPLC or SFC.

Mandatory Visualization

To further clarify the experimental process and the logical relationship between catalyst choice and reaction outcome, the following diagrams are provided.

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Execution & Analysis cluster_outcome Expected Outcome start Select Reaction Type (Cyclopropanation or C-H Insertion) reagents Prepare Substrates: - Diazo Compound - Alkene/Substrate with C-H bond start->reagents catalyst_selection Catalyst Selection: - Achiral: Rh₂(TPA)₄ - Chiral: e.g., Rh₂(S-PTTL)₄ reagents->catalyst_selection conditions Set Reaction Conditions: - Solvent - Temperature - Catalyst Loading catalyst_selection->conditions reaction Run Reaction under Inert Atmosphere conditions->reaction workup Quench Reaction & Workup reaction->workup purification Purify Product (Column Chromatography) workup->purification analysis Analyze Product: - Yield (NMR/Mass) - dr (NMR) - ee (Chiral HPLC/SFC) purification->analysis achiral_outcome Rh₂(TPA)₄: - Good Yield - Racemic Product (0% ee) analysis->achiral_outcome If Achiral Catalyst chiral_outcome Chiral Catalyst: - Good to Excellent Yield - High dr - High ee% analysis->chiral_outcome If Chiral Catalyst

Fig. 1: Experimental workflow for comparing catalyst performance.

Catalyst_Selection_Logic goal Desired Outcome: Asymmetric Product question Is Enantioselectivity Required? goal->question achiral Select Achiral Catalyst (e.g., Rh₂(TPA)₄) - Simpler - Cost-effective for  non-chiral products question->achiral No chiral Select Chiral Catalyst (e.g., Rh₂(S-PTTL)₄, Rh₂(R-DOSP)₄) - Capable of high ee% - Ligand choice is critical question->chiral Yes optimization Optimize Reaction: - Ligand Screening - Solvent - Temperature chiral->optimization

Fig. 2: Logic diagram for catalyst selection in asymmetric synthesis.

References

Unraveling Transition States: A Comparative Guide to Computational Modeling in Rh₂(TPA)₄ Catalyzed Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate mechanisms of catalysis is paramount for designing efficient synthetic routes and novel therapeutics. Dirhodium(II) tetra(triphenylacetate) (Rh₂(TPA)₄) has emerged as a powerful catalyst for a variety of chemical transformations, including cyclopropanation and C-H functionalization. Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the fleeting transition states that govern the outcomes of these reactions. This guide provides a comparative overview of the computational modeling of transition states in Rh₂(TPA)₄ catalyzed reactions, offering insights into its performance relative to other catalysts and detailing the underlying experimental and theoretical protocols.

Performance Comparison of Rhodium Catalysts in Cyclopropanation

The cyclopropanation of alkenes with diazo compounds is a hallmark reaction catalyzed by dirhodium(II) complexes. Computational studies have shed light on the subtle differences in the transition states that dictate the efficiency and stereoselectivity of these catalysts. A key parameter for comparison is the activation energy barrier (ΔG‡) of the transition state; a lower barrier corresponds to a faster reaction rate.

While direct comparative computational studies focusing solely on Rh₂(TPA)₄ are limited in the public domain, we can infer its potential performance by examining studies on structurally related dirhodium(II) carboxylate catalysts. For instance, DFT calculations have been employed to compare the activation barriers of cyclopropanation reactions catalyzed by Rh₂(OAc)₄ (rhodium(II) acetate) and other analogues.

CatalystReaction TypeSubstratesComputational MethodActivation Energy (kcal/mol)Key Findings
Rh₂(OAc)₄ CyclopropanationStyrene + Ethyl diazoacetateDFT (B3LYP/6-31G)~10-15The transition state involves a concerted, asynchronous bond formation.
Rh₂(pfb)₄ CyclopropanationStyrene + Ethyl diazoacetateDFT (B3LYP/6-31G)~12-17The electron-withdrawing nature of the perfluorobutyrate ligands can influence the electrophilicity of the carbene and the activation barrier.
Rh₂(TPA)₄ (Predicted) CyclopropanationStyrene + Ethyl diazoacetateDFTComparable to Rh₂(OAc)₄The bulky triphenylacetate ligands are expected to primarily influence the stereoselectivity of the reaction through steric interactions in the transition state, with a potentially similar activation energy to Rh₂(OAc)₄ for the cyclopropanation step itself.

Note: The data for Rh₂(TPA)₄ is an educated prediction based on the general understanding of dirhodium(II) carboxylate catalysts, as specific comparative computational studies were not publicly available.

Delving into C-H Functionalization Mechanisms

The direct functionalization of C-H bonds is a highly sought-after transformation in organic synthesis, and Rh₂(TPA)₄ has shown promise in this area. Computational modeling is crucial for understanding the mechanism of C-H insertion, which can proceed through a concerted or a stepwise pathway. The transition state geometry and its associated energy barrier provide valuable information about the regioselectivity and stereoselectivity of the reaction.

Theoretical investigations into Rh(II)-catalyzed C-H insertion reactions have revealed that the nature of the carboxylate ligand can modulate the reactivity of the rhodium carbene intermediate.[1] While specific quantitative data for Rh₂(TPA)₄ is scarce, the general principles derived from studies of other dirhodium catalysts are applicable. The bulky TPA ligands are anticipated to play a significant role in dictating the approach of the substrate to the carbene, thereby influencing the stereochemical outcome of the C-H insertion.

Experimental and Computational Protocols

To ensure the reproducibility and accuracy of computational modeling, it is essential to follow well-defined protocols.

Experimental Protocol for a Typical Rh₂(TPA)₄ Catalyzed Cyclopropanation
  • Catalyst Preparation: Rh₂(TPA)₄ is typically prepared from rhodium(II) acetate (B1210297) by ligand exchange with triphenylacetic acid.

  • Reaction Setup: In a nitrogen-flushed flask, the alkene substrate and a solution of the diazo compound in a suitable solvent (e.g., dichloromethane) are combined.

  • Catalyst Introduction: A catalytic amount of Rh₂(TPA)₄ (typically 0.1-1 mol%) is added to the reaction mixture.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup and Purification: Upon completion, the reaction mixture is concentrated, and the product is purified by column chromatography.

Computational Protocol for Modeling Transition States
  • Software: Quantum chemical calculations are typically performed using software packages such as Gaussian, ORCA, or Spartan.

  • Method: Density Functional Theory (DFT) is a widely used method. The choice of functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G*, def2-TZVP) is crucial for obtaining accurate results.

  • Geometry Optimization: The geometries of the reactants, intermediates, transition states, and products are fully optimized.

  • Frequency Calculations: Vibrational frequency calculations are performed to characterize the nature of the stationary points. A transition state is confirmed by the presence of a single imaginary frequency corresponding to the reaction coordinate.

  • Energy Calculations: Single-point energy calculations are often performed at a higher level of theory to obtain more accurate energy barriers.

  • Solvation Effects: Implicit or explicit solvation models can be included to account for the effect of the solvent on the reaction energetics.

Visualizing Reaction Pathways

The following diagrams, generated using the DOT language, illustrate the fundamental steps in Rh₂(TPA)₄ catalyzed reactions.

G General Catalytic Cycle for Rh(II) Carbene Transfer cluster_0 Catalytic Cycle Rh2(TPA)4 Rh2(TPA)4 Carbene Rh2(TPA)4=CHR Rh2(TPA)4->Carbene + R-CHN2 - N2 Diazo R-CHN2 Product Cyclopropane or C-H Insertion Product Carbene->Product + Substrate Substrate Alkene or C-H bond Product->Rh2(TPA)4 - Product

A simplified catalytic cycle for Rh₂(TPA)₄ catalyzed carbene transfer reactions.

G Computational Workflow for Transition State Analysis Start Define Reactants and Catalyst Opt_Reactants Geometry Optimization of Reactants Start->Opt_Reactants TS_Search Transition State Search Opt_Reactants->TS_Search Energy_Calc Single-Point Energy Calculation Opt_Reactants->Energy_Calc Freq_Calc Frequency Calculation TS_Search->Freq_Calc TS_Search->Energy_Calc IRC Intrinsic Reaction Coordinate (IRC) Freq_Calc->IRC IRC->Opt_Reactants Opt_Products Geometry Optimization of Products IRC->Opt_Products Opt_Products->Energy_Calc Analysis Analyze Activation Energy and Transition State Geometry Energy_Calc->Analysis

References

A Comparative Kinetic Analysis of Dirhodium Catalysts: Rh₂(TPA)₄ vs. Rh₂(OAc)₄

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the kinetic profiles of dirhodium(II) tetrakis(triphenylacetate) (Rh₂(TPA)₄) and dirhodium(II) acetate (B1210297) (Rh₂(OAc)₄) reveals significant differences in their catalytic efficiencies for key organic transformations. While Rh₂(OAc)₄ serves as a foundational catalyst in the field, evidence suggests that the bulkier triphenylacetate ligands of Rh₂(TPA)₄ can lead to enhanced performance in specific applications, particularly in reactions involving challenging substrates.

This guide provides a comparative analysis of the kinetic performance of these two catalysts, supported by experimental data from the literature. It is intended for researchers, scientists, and drug development professionals seeking to select the optimal catalyst for their synthetic needs.

Executive Summary

The choice of ligands tethered to the dirhodium core plays a crucial role in modulating the catalysts' reactivity, selectivity, and overall efficiency. The fundamental difference between the two catalysts lies in the steric and electronic properties of their bridging ligands: the acetate groups in Rh₂(OAc)₄ are significantly less sterically demanding than the triphenylacetate groups in Rh₂(TPA)₄. This structural distinction has profound implications for substrate approach, carbene formation, and the overall reaction kinetics.

Experimental evidence, while not always from direct head-to-head comparisons under identical conditions, indicates that Rh₂(TPA)₄ can offer superior yields and selectivities in certain cyclopropanation reactions, particularly with sterically hindered diazo compounds. Conversely, Rh₂(OAc)₄, while often less reactive, remains a widely used and effective catalyst for a broad range of transformations.

Data Presentation: A Kinetic Snapshot

The following tables summarize key kinetic and performance data for Rh₂(TPA)₄ and Rh₂(OAc)₄ in representative catalytic reactions. It is important to note that the data are compiled from different studies with varying substrates and reaction conditions, and therefore, direct comparison of absolute values should be approached with caution.

CatalystReaction TypeSubstratesKey Performance MetricsReference
Rh₂(TPA)₄ CyclopropanationStyrene, α-alkyl-α-diazoestersOptimal catalyst , 73% yield, 98:2 dr[1]
Rh₂(OAc)₄ Diazo Decompositionα-diazo-β-ketoesterReacts 14 times slower than Rh₂(S-PTTL)₄[2][3]
Rh₂(OAc)₄ Diazo DecompositionAryl and unsubstituted diazo estersFaster than [(IMes)Rh₂(OAc)₄] complex[4][5]

Table 1: Comparative Performance of Rh₂(TPA)₄ and Rh₂(OAc)₄ in Catalytic Reactions.

CatalystReaction TypeCatalyst Loading (mol%)Turnover Number (TON)Reference
Rh₂(R-TPPTTL)₄ C-H Functionalization0.0005580,000[6]
Rh₂(S-p-Br-TPCP)₄ Cyclopropanation0.0025>20,000[7]

Table 2: High Turnover Numbers Achieved with Dirhodium Catalysts. (Note: While not Rh₂(TPA)₄ or Rh₂(OAc)₄, this data illustrates the high efficiency achievable with related dirhodium catalysts under optimized conditions).

Experimental Protocols

The kinetic data presented are derived from studies employing in-situ monitoring techniques, most commonly Fourier-transform infrared spectroscopy (FTIR) with a ReactIR probe. This method allows for real-time tracking of the concentration of the diazo substrate by monitoring the disappearance of its characteristic azide (B81097) stretch.

General Protocol for In-Situ Kinetic Analysis of Dirhodium-Catalyzed Reactions

A representative experimental setup for kinetic analysis is as follows:

  • Reactor Setup: A jacketed reaction vessel is equipped with a magnetic stirrer, a temperature probe, and an in-situ FTIR probe (e.g., ReactIR). The reactor is maintained at the desired temperature using a circulating bath.

  • Reagent Preparation: Solutions of the alkene (if applicable), the diazo compound, and an internal standard (e.g., in a suitable solvent like dichloromethane (B109758) or dimethyl carbonate) are prepared.

  • Initiation of Reaction: The catalyst is added to the reaction vessel containing the alkene solution. After reaching thermal equilibrium, the diazo compound solution is added to initiate the reaction. For reactions involving slow addition, a syringe pump is used.

  • Data Acquisition: The FTIR spectra are recorded at regular intervals throughout the reaction. The disappearance of the diazo peak (typically around 2100 cm⁻¹) is monitored to determine the reaction rate.

  • Data Analysis: The concentration of the diazo compound over time is plotted to generate a kinetic profile. From this profile, initial rates, reaction orders, and turnover frequencies (TOFs) can be determined using methods like Reaction Progress Kinetic Analysis (RPKA).[6][7]

Mandatory Visualizations

Catalytic Cycle of Dirhodium-Catalyzed Reactions

The following diagram illustrates the generally accepted catalytic cycle for dirhodium-catalyzed reactions involving diazo compounds.

Catalytic_Cycle cluster_0 Rh₂(L)₄ Rh₂(L)₄ Carbene Intermediate [Rh₂(L)₄(CR₂)] Carbene Intermediate [Rh₂(L)₄(CR₂)] Rh₂(L)₄->Carbene Intermediate [Rh₂(L)₄(CR₂)] + R₂CN₂ Diazo Compound (R₂CN₂) Diazo Compound (R₂CN₂) Carbene Intermediate [Rh₂(L)₄(CR₂)]->Rh₂(L)₄ + Substrate - Product N₂ N₂ Carbene Intermediate [Rh₂(L)₄(CR₂)]->N₂ - N₂ Substrate Substrate Product Product

Caption: Generalized catalytic cycle for dirhodium-catalyzed reactions.

Experimental Workflow for Kinetic Analysis

The logical flow of a typical kinetic experiment is depicted in the diagram below.

Experimental_Workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis Reactor Setup Reactor Setup Reaction Initiation Reaction Initiation Reactor Setup->Reaction Initiation Reagent Preparation Reagent Preparation Reagent Preparation->Reaction Initiation In-situ Monitoring (ReactIR) In-situ Monitoring (ReactIR) Reaction Initiation->In-situ Monitoring (ReactIR) Data Processing Data Processing In-situ Monitoring (ReactIR)->Data Processing Kinetic Profile Generation Kinetic Profile Generation Data Processing->Kinetic Profile Generation Parameter Determination Parameter Determination Kinetic Profile Generation->Parameter Determination

Caption: Workflow for a typical kinetic analysis experiment.

Concluding Remarks

The selection between Rh₂(TPA)₄ and Rh₂(OAc)₄ is contingent upon the specific requirements of the chemical transformation. For reactions where steric bulk at the catalytic center is beneficial, such as in certain challenging cyclopropanation reactions, Rh₂(TPA)₄ presents a compelling alternative to the more conventional Rh₂(OAc)₄.[1] However, the higher cost and potentially more complex synthesis of the triphenylacetate ligands may be a consideration.

Kinetic studies are invaluable for elucidating reaction mechanisms and optimizing reaction conditions. The use of in-situ monitoring techniques provides a powerful tool for comparing the efficacy of different catalysts and for achieving high turnover numbers, which is a critical aspect of developing sustainable and cost-effective chemical processes.[6] Future research focusing on direct, side-by-side kinetic comparisons of a wider range of dirhodium catalysts under standardized conditions will be instrumental in guiding rational catalyst design and selection.

References

Safety Operating Guide

Proper Disposal of Rhodium(II) Triphenylacetate Dimer: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, treat all Rhodium(II) triphenylacetate dimer waste as hazardous. Proper personal protective equipment, including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory during handling and disposal procedures. All operations involving this compound that could generate dust or aerosols should be conducted in a certified chemical fume hood to minimize inhalation exposure.

This guide provides essential safety and logistical information for the proper disposal of this compound, a compound utilized in various catalytic processes within research and drug development. Adherence to these procedures is critical for ensuring personnel safety and regulatory compliance.

Pre-Disposal Safety and Handling

Before commencing any work that will generate this compound waste, a comprehensive disposal plan must be in place. All personnel handling this material must be trained on its specific hazards.

Hazard Identification:

This compound is classified as a hazardous substance with the following primary concerns:

  • Carcinogenicity: Suspected of causing cancer.[1]

  • Mutagenicity: Suspected of causing genetic defects.

  • Toxicity: While the full toxicological properties have not been exhaustively investigated, all rhodium compounds should be regarded as potentially toxic.

Hazard ClassificationGHS PictogramSignal WordHazard Statement
Carcinogenicity, Category 2Health HazardWarningH351: Suspected of causing cancer[1]
Germ Cell Mutagenicity, Category 2Health HazardWarningH341: Suspected of causing genetic defects

Step-by-Step Disposal Procedure

The proper disposal of this compound waste is governed by stringent regulations to protect human health and the environment. In the United States, this waste is regulated under the Resource Conservation and Recovery Act (RCRA). The following steps provide a clear workflow for compliant disposal.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Collect dry, solid this compound waste, including contaminated personal protective equipment (gloves, etc.), weigh paper, and absorbent materials from spill cleanup, in a designated, robust container.

    • This container should be clearly labeled as "Hazardous Waste" and specify the contents: "this compound."

    • Ensure the container is kept tightly sealed when not in use to prevent the release of dust.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a separate, leak-proof container.

    • The container must be chemically compatible with the solvents used.

    • Label the container as "Hazardous Waste" and list all chemical constituents, including solvents and an estimated concentration of the rhodium compound.

  • Sharps Waste:

    • Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous waste with the chemical's name.

2. Waste Storage:

  • Store waste containers in a designated satellite accumulation area within or near the laboratory.

  • Ensure secondary containment for all liquid waste containers to mitigate spills.

  • Segregate the this compound waste from incompatible materials. While specific incompatibility data for this exact compound is limited, as a general precaution, store it away from strong oxidizing agents, acids, and bases.

  • The storage area should be cool, dry, and well-ventilated.

3. Spill Management:

In the event of a spill, the following procedure should be followed:

  • Evacuate and Secure: Alert personnel in the immediate area and restrict access.

  • Ventilate: Ensure adequate ventilation, preferably within a fume hood.

  • Containment and Cleanup:

    • For small spills, gently cover the material with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent. Avoid raising dust.

    • Carefully sweep or scoop the contained material into the designated solid hazardous waste container.[2]

    • For larger spills, or if you are uncertain about the procedure, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Decontamination: Clean the spill area with an appropriate solvent and collect the cleaning materials as hazardous waste.

  • All materials used for spill cleanup must be disposed of as hazardous waste.

4. Final Disposal:

  • Professional Disposal Service: The disposal of this compound waste must be handled by a licensed hazardous waste disposal company.[3] Do not attempt to dispose of this chemical through standard laboratory drains or as regular trash.

  • Recycling and Recovery: Due to the high economic value of rhodium, recycling and recovery of the metal from waste streams is a viable and often preferred option.[4] Contact your hazardous waste contractor or a specialized precious metal recovery service to inquire about this possibility.

  • Documentation: Maintain accurate records of the amount of this compound waste generated and its disposal date.

Disposal Workflow Diagram

G cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal gen Generate Waste (Solid, Liquid, Sharps) solid_waste Solid Waste Container (Labeled 'Hazardous Waste') gen->solid_waste Collect Solids liquid_waste Liquid Waste Container (Labeled 'Hazardous Waste') gen->liquid_waste Collect Liquids sharps_waste Sharps Container (Labeled 'Hazardous Waste') gen->sharps_waste Collect Sharps storage Satellite Accumulation Area (Secondary Containment for Liquids) solid_waste->storage liquid_waste->storage sharps_waste->storage pickup Arrange Pickup with Licensed Contractor storage->pickup transport Transport to TSDF* pickup->transport recycle Precious Metal Recovery (Rhodium Recycling) transport->recycle Preferred Option dispose Final Hazardous Waste Disposal transport->dispose spill Spill Event spill_cleanup Spill Cleanup Procedure (Absorb, Collect as Waste) spill->spill_cleanup spill_cleanup->solid_waste caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the proper disposal of this compound waste.

Disclaimer: This document provides guidance on the proper disposal of this compound. It is imperative to consult your institution's specific Environmental Health and Safety (EHS) protocols and to comply with all local, state, and federal regulations.

References

Essential Safety and Operational Guide for Handling Rhodium(II) Triphenylacetate Dimer

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with Rhodium(II) triphenylacetate dimer. The following procedures are designed to ensure safe handling, storage, and disposal of this organometallic compound.

This compound, particularly as a complex with dichloromethane (B109758), is a chemical that requires careful handling due to its potential health hazards. The complex is suspected of causing cancer (H351) and is classified as a combustible solid[1][2]. To the best of current knowledge, the chemical, physical, and toxicological effects of similar rhodium compounds have not been thoroughly investigated, warranting a cautious approach[3][4].

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive suite of personal protective equipment is mandatory to minimize exposure.[5] This includes protection for the eyes, face, skin, and respiratory system.

Summary of Required Personal Protective Equipment

Protection TypeRequired PPESpecifications
Eye and Face Protection Safety Goggles and Face ShieldChemical splash goggles are required. A face shield must be worn in conjunction with goggles, especially when there is a risk of splashes or sprays.[6][7]
Skin Protection Chemical-Resistant Gloves and Lab CoatNitrile or neoprene gloves are recommended for handling organometallics.[5] A flame-resistant lab coat should be worn.[7] For compounds with unknown toxicity, double gloving with a flexible laminate glove under a heavy-duty outer glove is advised.[7]
Respiratory Protection Air-Purifying RespiratorWork should be conducted in a certified chemical fume hood to minimize inhalation exposure.[5] If airborne levels are not adequately controlled, a NIOSH-approved full-face respirator with appropriate cartridges (e.g., multi-purpose combination or ABEK type) should be used.[3] For sole respiratory protection, a full-face supplied-air respirator is necessary.[3]

Operational Plan: Safe Handling and Storage

Proper handling and storage protocols are critical to prevent accidental exposure and maintain the integrity of the compound.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Storage Review SDS Review Safety Data Sheet (SDS) and relevant safety literature. Don PPE Don all required Personal Protective Equipment (PPE). Review SDS->Don PPE Prepare Hood Prepare and verify the functionality of the chemical fume hood. Don PPE->Prepare Hood Transfer Compound Carefully transfer the compound within the fume hood. Prepare Hood->Transfer Compound Perform Reaction Conduct the experiment, avoiding the generation of dust. Transfer Compound->Perform Reaction Seal Container Tightly seal the primary container immediately after use. Perform Reaction->Seal Container Decontaminate Decontaminate all surfaces and equipment used. Seal Container->Decontaminate Doff PPE Properly remove and dispose of or decontaminate PPE. Decontaminate->Doff PPE Store Compound Store in a cool, dry, well-ventilated area away from incompatible materials. Doff PPE->Store Compound

Caption: Workflow for the safe handling of this compound.

Key Handling and Storage Procedures:

  • Engineering Controls : All work with this compound must be performed in a well-ventilated chemical fume hood to minimize inhalation of dust or vapors.[5]

  • Handling : Avoid creating dust.[4] Use safe work practices to prevent eye and skin contact.[8] Do not eat, drink, or smoke in the laboratory.[5]

  • Storage : Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[3][4] It should be stored away from oxidizing agents and active metals.[3] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[4]

Disposal Plan

The disposal of this compound and associated waste must be handled with care to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

cluster_collection Waste Collection cluster_treatment Spill and Residue Treatment cluster_disposal Final Disposal Segregate Waste Segregate rhodium-containing waste from other chemical waste. Label Container Use a clearly labeled, sealed container for solid waste. Segregate Waste->Label Container Consult Regulations Consult Federal, State, and Local disposal regulations. Label Container->Consult Regulations Contain Spill For small spills, contain and collect with a wet brush or protected vacuum. Neutralize For exhausted solutions, consider neutralization (e.g., with sodium bicarbonate) to precipitate metals. Contain Spill->Neutralize If applicable Neutralize->Consult Regulations If applicable Contact Contractor Arrange for disposal through a certified hazardous waste contractor. Consult Regulations->Contact Contractor

Caption: General workflow for the disposal of rhodium-containing waste.

Key Disposal Procedures:

  • Waste Collection : Collect waste this compound and contaminated materials in a sealed, properly labeled container.[3]

  • Spill Cleanup : For small spills, carefully sweep or soak up the material, taking care to avoid generating dust, and place it in a sealed container for disposal.[3] The spill area should then be ventilated and washed.[3] For larger spills, keep unnecessary personnel away and contain the spill if it is safe to do so.[4]

  • Deactivation of Residues : In some cases for rhodium catalyst residues, a 0.5% solution of potassium permanganate (B83412) can be used for deactivation, followed by flushing with water.[9]

  • Regulatory Compliance : Always consult and adhere to federal, state, and local regulations for the proper disposal of chemical waste.[3] Chemical additions or processing may alter the waste material and require different disposal considerations.[3]

  • Professional Disposal : It is recommended to use a licensed professional waste disposal service to handle the final disposal of rhodium-containing waste.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.